4-(4-Bromo-1H-pyrazol-3-YL)pyridine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-(4-bromo-1H-pyrazol-5-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-5-11-12-8(7)6-1-3-10-4-2-6/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKNQJJSEMQTHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C(C=NN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90672836 | |
| Record name | 4-(4-Bromo-1H-pyrazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166196-54-9 | |
| Record name | 4-(4-Bromo-1H-pyrazol-5-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90672836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(4-Bromo-1H-pyrazol-3-yl)pyridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 4-(4-Bromo-1H-pyrazol-3-yl)pyridine, a heterocyclic building block of significant interest in medicinal chemistry. The document details its molecular structure, physicochemical characteristics, and spectroscopic profile. Furthermore, it explores its synthesis, reactivity, and established applications, particularly its role as a dual inhibitor of the PWWP domains of hepatoma-derived growth factor-related protein 2 (HDGFRP2) and lens epithelium-derived growth factor (PSIP1). This guide serves as a critical resource for researchers engaged in the design and development of novel therapeutics, offering insights into the strategic utilization of this versatile scaffold.
Introduction
This compound (CAS RN: 166196-54-9) is a key heterocyclic compound featuring a pyridine ring linked to a brominated pyrazole moiety. This unique structural arrangement imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of complex molecular architectures for pharmaceutical and agrochemical applications. The presence of a bromine atom provides a reactive handle for various cross-coupling reactions, while the pyrazole and pyridine rings offer multiple points for hydrogen bonding and other non-covalent interactions, crucial for molecular recognition in biological systems. This guide will delve into the core chemical properties, synthesis, and known biological significance of this compound, providing a foundational understanding for its application in research and development.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound and its commonly used hydrochloride salt are summarized below. Understanding these properties is essential for its handling, storage, and application in chemical synthesis and biological assays.
Physicochemical Data
| Property | This compound (Free Base) | This compound hydrochloride |
| CAS Number | 166196-54-9[1] | 1185103-91-6[2] |
| Molecular Formula | C₈H₆BrN₃[3] | C₈H₆BrN₃·HCl[2] |
| Molecular Weight | 224.06 g/mol [3] | 260.52 g/mol [2] |
| Appearance | Solid at 20°C | Off-white powder[2] |
| Melting Point | Data not available | Data not available |
| Solubility | DMSO: 100 mg/mL (with sonication)[3] | Enhanced solubility in aqueous solutions[2] |
| Storage | Store long-term in a cool, dry place. Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[3][4] | Store at 0-8°C[2] |
The hydrochloride salt form is often utilized to improve the compound's solubility in aqueous media, facilitating its use in biological assays and formulations.[2]
Synthesis and Reactivity
Retrosynthetic Analysis
A plausible retrosynthetic pathway is outlined below. The synthesis would likely involve the formation of the pyrazole ring followed by its bromination, or the construction of the pyridine-pyrazole core followed by a late-stage bromination.
Caption: Retrosynthetic analysis of this compound.
Plausible Synthetic Protocol
Based on general methodologies for similar structures, a likely multi-step synthesis is as follows:
-
Condensation: Reaction of a pyridine-containing precursor, such as 4-acetylpyridine, with a one-carbon synthon like N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate.
-
Cyclization: Treatment of the enaminone with hydrazine hydrate to construct the pyrazole ring, yielding 4-(1H-pyrazol-3-yl)pyridine.
-
Bromination: Regioselective bromination of the pyrazole ring at the C4 position using a brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent like dichloromethane or acetonitrile.
This approach allows for the late-stage introduction of the bromine atom, which is often advantageous.
Reactivity
The chemical reactivity of this compound is dominated by the functionalities of its constituent rings.
-
Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated to form a pyridinium salt. It can also act as a ligand for metal coordination.
-
Pyrazole Ring: The pyrazole ring contains two nitrogen atoms, one of which is acidic (N-H) and can be deprotonated to form an anion. This anion can then participate in N-alkylation or N-arylation reactions.
-
Bromo Substituent: The bromine atom on the pyrazole ring is a key functional group for further synthetic modifications. It readily participates in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at this position. This reactivity is fundamental to its utility as a building block in medicinal chemistry.
Spectroscopic Analysis
While experimental spectra for this compound are not publicly available, its expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
¹H NMR Spectroscopy (Predicted)
-
Pyridine Protons: Two sets of doublets in the aromatic region (typically δ 8.5-9.0 ppm and δ 7.5-8.0 ppm) corresponding to the α and β protons of the pyridine ring.
-
Pyrazole Proton: A singlet in the aromatic region (likely δ 7.5-8.0 ppm) for the proton at the C5 position of the pyrazole ring.
-
N-H Proton: A broad singlet, the chemical shift of which would be highly dependent on the solvent and concentration, corresponding to the N-H proton of the pyrazole ring.
¹³C NMR Spectroscopy (Predicted)
-
Pyridine Carbons: Signals in the aromatic region (δ 140-155 ppm for carbons adjacent to the nitrogen and δ 120-130 ppm for other carbons).
-
Pyrazole Carbons: Signals corresponding to the C3, C4, and C5 carbons of the pyrazole ring. The carbon bearing the bromine (C4) would be expected to appear at a lower field (δ 90-100 ppm) compared to the other pyrazole carbons.
Mass Spectrometry (Predicted)
The mass spectrum would be expected to show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺. The predicted exact mass is 222.9745 Da.
Infrared (IR) Spectroscopy (Predicted)
-
N-H Stretch: A broad absorption band in the region of 3100-3300 cm⁻¹ corresponding to the N-H stretching vibration of the pyrazole ring.
-
C=N and C=C Stretching: Multiple sharp absorption bands in the 1400-1600 cm⁻¹ region, characteristic of the aromatic pyridine and pyrazole rings.
-
C-H Stretching: Absorption bands above 3000 cm⁻¹ for the aromatic C-H bonds.
-
C-Br Stretch: A weak absorption in the fingerprint region, typically below 700 cm⁻¹.
Applications in Drug Discovery and Development
This compound serves as a crucial building block in the synthesis of biologically active molecules. Its utility is highlighted by its role as a precursor to potent enzyme inhibitors.
Inhibition of HDGFRP2 and PSIP1
Recent research has identified this compound as a dual inhibitor that targets the PWWP domains of hepatoma-derived growth factor-related protein 2 (HDGFRP2) and lens epithelium-derived growth factor (PSIP1).[3][5] These proteins are implicated in the development and progression of certain cancers, including diffuse intrinsic pontine glioma (DIPG).[3][5]
-
Binding Affinity: The compound binds to HDGFRP2 with a dissociation constant (Kd) of 7 µM and to the PSIP1 PWWP domain with a Kd of 27 µM.[3][5] It also shows activity against the related protein HDGFRP3 with a Kd of 14 µM.[3][5]
The ability of this molecule to inhibit these targets underscores its potential as a lead compound for the development of novel anti-cancer therapeutics.
Scaffold for Kinase Inhibitors
The pyrazole-pyridine scaffold is a common motif in the design of kinase inhibitors. The structural features of this compound make it an attractive starting point for the synthesis of libraries of compounds to be screened against various kinases involved in disease pathways.
Workflow for Application in Fragment-Based Drug Discovery
The relatively small size and reactive handle of this compound make it an ideal candidate for fragment-based drug discovery (FBDD) approaches.
Caption: A typical workflow for utilizing this compound in a fragment-based drug discovery campaign.
Conclusion
This compound is a heterocyclic compound with significant potential in the field of drug discovery and development. Its well-defined chemical properties, coupled with its versatile reactivity, make it a valuable building block for the synthesis of novel bioactive molecules. The recent identification of its inhibitory activity against HDGFRP2 and PSIP1 highlights its importance as a lead structure for the development of new cancer therapies. This technical guide provides a solid foundation of knowledge for researchers looking to leverage the unique chemical characteristics of this compound in their scientific endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. PubChemLite - 4-(4-bromo-1h-pyrazol-1-yl)pyridine (C8H6BrN3) [pubchemlite.lcsb.uni.lu]
- 3. 4-bromo-1H-pyrazolo[3,4-b]pyridine(856859-49-9) 1H NMR spectrum [chemicalbook.com]
- 4. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
An In-depth Technical Guide to 4-(4-Bromo-1H-pyrazol-3-yl)pyridine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazolyl-Pyridine Scaffold
The convergence of pyrazole and pyridine rings within a single molecular framework has given rise to a privileged scaffold in medicinal chemistry. These bicyclic heterocyclic systems are of considerable interest due to their diverse biological activities.[1][2] Specifically, the 4-(pyrazol-3-yl)-pyridine core has been identified as a key pharmacophore in the development of kinase inhibitors, which are crucial in oncology and inflammatory disease research.[3][4] This guide focuses on 4-(4-Bromo-1H-pyrazol-3-yl)pyridine (CAS Number: 166196-54-9) , a versatile intermediate that serves as a cornerstone for the synthesis of complex bioactive molecules.[5][6] The presence of a bromine atom on the pyrazole ring offers a reactive handle for a variety of synthetic transformations, including transition metal-catalyzed cross-coupling reactions, enabling the introduction of diverse functional groups to fine-tune the pharmacological properties of the final compounds.[6][7]
This document provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of this compound, with a particular focus on its utility in the discovery of novel therapeutics.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. The table below summarizes the key properties of this compound and its commonly used hydrochloride salt.
| Property | Value | Source |
| CAS Number | 166196-54-9 | ChemBlink[5] |
| Molecular Formula | C₈H₆BrN₃ | - |
| Molecular Weight | 224.06 g/mol | - |
| Appearance | Off-white powder (for HCl salt) | - |
| Solubility | Enhanced solubility in hydrochloride salt form | - |
| Storage Conditions | 0-8°C | - |
The hydrochloride salt of this compound is often preferred in experimental settings due to its improved solubility and handling characteristics.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound can be achieved through a multi-step sequence, starting from readily available commercial reagents. The following protocol is a well-established method for the preparation of related pyrazolyl-pyridine compounds and is adapted for the synthesis of the title compound.[8]
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Experimental Protocol
Step 1: Synthesis of 1-(pyridin-4-yl)-3-(4-bromophenyl)propane-1,3-dione
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl isonicotinate (1.0 equivalent) dropwise at 0°C.
-
Allow the reaction mixture to stir at room temperature for 30 minutes.
-
Add a solution of 4-bromoacetophenone (1.1 equivalents) in anhydrous THF dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,3-dione, which can be used in the next step without further purification.
Step 2: Cyclization to this compound
-
Dissolve the crude 1-(pyridin-4-yl)-3-(4-bromophenyl)propane-1,3-dione from the previous step in ethanol.
-
Add hydrazine hydrate (1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add water to the residue and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
Step 3: Purification
-
Purify the crude this compound by column chromatography on silica gel, using a mixture of ethyl acetate and n-hexane as the eluent.[8]
-
Combine the fractions containing the pure product and evaporate the solvent to obtain this compound as a solid.
Spectroscopic Characterization
The structural elucidation of the synthesized compound is confirmed through various spectroscopic techniques. Below are the expected data based on the analysis of closely related compounds.[8]
| Technique | Expected Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 7.30-8.00 (m, 8H, ArH), 8.60 (s, 1H, ArH), 13.50-13.70 (br s, 1H, NH). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 100-155 (multiple peaks corresponding to aromatic carbons). |
| HRMS (ESI, TOF) | m/z: calculated for C₈H₇BrN₃ [M+H]⁺, found value should be in close agreement. |
Applications in Drug Discovery
The this compound scaffold is a valuable building block in the synthesis of kinase inhibitors and other biologically active molecules.[5] The bromine atom provides a convenient point for diversification through cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl moieties.[2]
Role as a Kinase Inhibitor Precursor
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[3] The pyrazolyl-pyridine core has been successfully employed in the design of inhibitors for several kinases, including c-Jun N-terminal kinases (JNKs).[3][4] The general strategy involves the functionalization of the brominated pyrazole ring to explore the structure-activity relationship (SAR) and optimize the potency and selectivity of the inhibitor.
Signaling Pathway and Experimental Workflow
Caption: Drug discovery workflow and an example of a target signaling pathway.
The workflow begins with the synthesis of a library of derivatives from this compound. These compounds are then screened in kinase activity assays to identify lead compounds. Subsequent structure-activity relationship (SAR) studies guide the optimization of these leads to improve their potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of preclinical candidates.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel therapeutic agents. Its utility is particularly pronounced in the development of kinase inhibitors, a critical area of drug discovery. The synthetic protocol outlined in this guide, along with the provided physicochemical and spectroscopic information, serves as a comprehensive resource for researchers in the pharmaceutical and biotechnology sectors. The strategic use of this intermediate will undoubtedly continue to fuel the discovery of new and effective treatments for a range of human diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. liberty360.ca [liberty360.ca]
- 6. nbinno.com [nbinno.com]
- 7. scielo.org.mx [scielo.org.mx]
- 8. Synthesis and photophysical investigations of pyridine-pyrazolate bound boron(III) diaryl complexes - PMC [pmc.ncbi.nlm.nih.gov]
4-(4-Bromo-1H-pyrazol-3-YL)pyridine molecular weight
An In-Depth Technical Guide to 4-(4-Bromo-1H-pyrazol-3-yl)pyridine
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest in modern chemical research and development. The document elucidates its core physicochemical properties, characteristic reactivity, and established synthetic pathways. Emphasis is placed on its pivotal role as a versatile intermediate in the discovery of novel therapeutic agents, advanced agrochemicals, and functional materials. This guide synthesizes field-proven insights with established scientific principles, offering researchers, chemists, and drug development professionals a practical and authoritative resource for leveraging this compound in their work. All protocols and claims are substantiated with references to authoritative sources.
Core Physicochemical & Structural Data
This compound is a substituted heterocyclic compound featuring a pyridine ring linked to a brominated pyrazole moiety. This unique structural arrangement imparts specific reactivity and makes it a valuable scaffold in synthetic chemistry. The bromine atom, in particular, serves as a highly functional handle for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures.
The fundamental properties of the parent compound and its commonly used hydrochloride salt are summarized below. The hydrochloride salt is often utilized to improve solubility in aqueous media, which can be advantageous for certain reaction conditions and biological assays.[1]
| Property | This compound | This compound HCl |
| CAS Number | 166196-54-9[2][3] | 1185103-91-6[1] |
| Molecular Formula | C₈H₆BrN₃[2][3] | C₈H₆BrN₃·HCl[1] |
| Molecular Weight | 224.06 g/mol [2][3] | 260.52 g/mol [1] |
| Appearance | Not specified (typically off-white to light-colored solid) | Off-white powder[1] |
| Purity (Typical) | ≥ 95% | ≥ 90% (HPLC)[1] |
| Storage Conditions | Store in a cool, dry, well-ventilated place[4] | Store at 0-8°C[1] |
Synthesis & Chemical Reactivity
Principles of Synthesis
The synthesis of pyrazolopyridines can be approached through several retrosynthetic strategies. The most common methods involve the construction of one heterocyclic ring onto a pre-existing, functionalized partner ring.[5] For this compound, this could involve:
-
Pyridine Ring Formation: Starting with a functionalized 4-bromopyrazole and constructing the pyridine ring onto it.
-
Pyrazole Ring Formation: Starting with a substituted pyridine and forming the pyrazole ring. This is a widely used strategy, often involving the condensation of a hydrazine with a 1,3-dicarbonyl compound precursor attached to the pyridine core.[5]
Causality of Reactivity: The Role of the Bromine Atom
The synthetic utility of this compound is dominated by the reactivity of the bromine atom on the pyrazole ring. This halogen serves as an excellent leaving group and a reactive site for metal-catalyzed cross-coupling reactions.[1][6] This allows for the precise introduction of diverse functional groups, which is a cornerstone of modern medicinal chemistry for fine-tuning the pharmacological profiles of potential drug candidates.[6]
Key reactions include:
-
Suzuki Cross-Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds.
-
Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.
-
Sonogashira Coupling: Reaction with terminal alkynes.
-
Nucleophilic Aromatic Substitution: Although less common for aryl bromides unless activated, it can be a viable pathway under specific conditions.
The ability to leverage these reactions makes this compound a key intermediate for building libraries of analogues for structure-activity relationship (SAR) studies.
Applications in Research & Drug Development
The unique structure of this compound makes it a privileged scaffold in several high-value research areas.
Pharmaceutical Development
This compound is a crucial intermediate in the synthesis of novel pharmaceuticals.[1] The pyrazole motif is a well-established pharmacophore found in numerous approved drugs. The combination with a pyridine ring and a reactive bromine handle allows for the exploration of chemical space around this core.
-
Kinase Inhibitors: The pyrazolopyridine scaffold is a common core in the design of kinase inhibitors for oncology.[7] The nitrogen atoms of the pyrazole and pyridine rings can act as hydrogen bond acceptors/donors, interacting with the hinge region of kinase active sites.
-
Neurological Disorders: It serves as a building block for drugs targeting neurological conditions.[8]
-
Anti-inflammatory & Anti-cancer Agents: Researchers have utilized this compound in the synthesis and exploration of novel anti-inflammatory and anti-cancer agents.[1]
Agrochemicals & Material Science
Beyond pharmaceuticals, its applications extend to other fields:
-
Agricultural Chemistry: It is used in the development of next-generation agrochemicals, contributing to crop protection products with enhanced efficacy.[8]
-
Material Science: The compound is explored for creating advanced materials like polymers and coatings where specific chemical interactions are needed for improved performance and durability.[8]
Experimental Protocol: Suzuki Cross-Coupling
This section details a representative, self-validating protocol for a Suzuki cross-coupling reaction, a cornerstone transformation for this molecule.
Objective: To synthesize a 4-(4-aryl-1H-pyrazol-3-yl)pyridine derivative via a palladium-catalyzed Suzuki cross-coupling reaction.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-dioxane/water 4:1)
-
Inert gas (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon) for 10-15 minutes. This step is critical as palladium catalysts can be sensitive to oxygen.
-
Solvent & Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent system via syringe, followed by the palladium catalyst.
-
Heating & Monitoring: Heat the reaction mixture to 80-100°C. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed (typically 6-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield the desired arylated product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Workflow Visualization
The following diagram illustrates the logical flow of the Suzuki cross-coupling protocol.
Caption: Logical workflow for a Suzuki cross-coupling reaction.
Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when handling this compound.
Hazard Identification (GHS)
-
Health Hazards:
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[4]
-
Ventilation: Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[4]
-
Hygiene: Wash hands thoroughly after handling. Avoid breathing dust, fumes, or vapors.[4]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
Skin Contact: Wash off with plenty of soap and water. If skin irritation occurs, get medical advice.[4]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[4]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek medical attention.[9]
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances.[4]
Conclusion
This compound is a high-value chemical intermediate whose strategic importance is well-established in pharmaceutical, agrochemical, and material science research. Its defined physicochemical properties and, most critically, the synthetic versatility afforded by its brominated pyrazole ring, provide chemists with a reliable platform for molecular innovation. The protocols and data presented in this guide offer a validated framework for the safe and effective use of this compound in achieving complex synthetic targets.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS # 166196-54-9, this compound - chemBlink [chemblink.com]
- 3. jiehuapharma.com [jiehuapharma.com]
- 4. aksci.com [aksci.com]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. 3-(4-Bromo-1H-Pyrazol-1-Yl)Pyridine [myskinrecipes.com]
- 8. liberty360.ca [liberty360.ca]
- 9. fishersci.se [fishersci.se]
An In-Depth Technical Guide to the Synthesis of 4-(4-Bromo-1H-pyrazol-3-yl)pyridine: A Key Intermediate in Pharmaceutical Research
Abstract
This technical guide provides a comprehensive overview of a reliable and efficient synthetic pathway for obtaining 4-(4-Bromo-1H-pyrazol-3-yl)pyridine, a heterocyclic compound of significant interest in drug discovery and development. The described methodology is grounded in established chemical principles and supported by peer-reviewed literature, ensuring both scientific integrity and practical applicability for researchers and professionals in the pharmaceutical sciences. This document will detail a robust three-step synthesis, commencing with the formation of a key enaminone intermediate, followed by pyrazole ring construction via cyclocondensation, and culminating in the regioselective bromination of the pyrazole core. Each step is accompanied by a thorough explanation of the underlying reaction mechanisms, detailed experimental protocols, and visual aids to facilitate comprehension and reproducibility.
Introduction
The pyrazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of therapeutic agents with diverse biological activities. When coupled with a pyridine ring, the resulting pyrazolyl-pyridine framework offers a unique combination of electronic and steric properties, making it an attractive template for the design of novel kinase inhibitors, anti-inflammatory agents, and anti-cancer drugs.[1][2] The specific target of this guide, this compound, serves as a versatile intermediate, with the bromine atom providing a convenient handle for further functionalization through various cross-coupling reactions, thereby enabling the exploration of a broad chemical space in drug discovery programs.[1][2]
This guide is structured to provide not just a set of instructions, but a deeper understanding of the synthetic strategy and the chemical principles that govern each transformation. By elucidating the "why" behind the "how," we aim to empower researchers to not only replicate the synthesis but also to adapt and troubleshoot the methodology as needed for their specific applications.
Overall Synthetic Strategy
The synthesis of this compound is strategically designed in a linear three-step sequence. This approach ensures high efficiency and control over the introduction of the desired functional groups at specific positions of the heterocyclic core.
Figure 1: Overall synthetic workflow for this compound.
Step 1: Synthesis of 1-(Pyridin-4-yl)-3-(dimethylamino)prop-2-en-1-one (Enaminone Intermediate)
The initial step involves the construction of a key 1,3-dicarbonyl equivalent, an enaminone, which will serve as the backbone for the subsequent pyrazole ring formation. This is achieved through the condensation of 4-acetylpyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA).
Causality and Mechanistic Insights
DMF-DMA is a versatile reagent that serves as both a formylating agent and a source of dimethylamine. The reaction proceeds through the initial attack of the enolizable α-carbon of 4-acetylpyridine onto the electrophilic carbon of DMF-DMA. This is followed by the elimination of methanol to form a vinylogous amide, the enaminone. The presence of the dimethylamino group activates the β-carbon for nucleophilic attack in the subsequent step, while also providing a good leaving group.
Figure 2: Simplified mechanism of enaminone formation.
Experimental Protocol
-
To a solution of 4-acetylpyridine (1.0 eq) in a suitable solvent such as toluene or ethanol, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2-1.5 eq).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude enaminone.
-
The crude product can be purified by recrystallization from a suitable solvent system, such as diethyl ether/hexane, to yield 1-(pyridin-4-yl)-3-(dimethylamino)prop-2-en-1-one as a crystalline solid.
Step 2: Synthesis of 4-(1H-Pyrazol-3-yl)pyridine
The second step involves the cyclocondensation of the enaminone intermediate with hydrazine hydrate to construct the pyrazole ring.
Causality and Mechanistic Insights
This reaction is a classic example of pyrazole synthesis from a 1,3-dicarbonyl equivalent. Hydrazine, being a dinucleophile, initially attacks the β-carbon of the enaminone, leading to the displacement of the dimethylamino group. The resulting intermediate then undergoes an intramolecular cyclization via the attack of the second nitrogen atom of the hydrazine onto the carbonyl carbon. Subsequent dehydration yields the aromatic pyrazole ring.
Figure 3: Simplified mechanism of pyrazole ring formation.
Experimental Protocol
-
Dissolve the 1-(pyridin-4-yl)-3-(dimethylamino)prop-2-en-1-one (1.0 eq) in a protic solvent like ethanol or acetic acid.
-
Add hydrazine hydrate (1.1-1.2 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
The resulting residue can be purified by column chromatography on silica gel or by recrystallization to afford 4-(1H-Pyrazol-3-yl)pyridine.
Step 3: Synthesis of this compound
The final step is the regioselective bromination of the pyrazole ring at the 4-position using N-bromosuccinimide (NBS).
Causality and Mechanistic Insights
The pyrazole ring is an electron-rich aromatic system and is susceptible to electrophilic substitution. The 4-position of the 1H-pyrazole is the most electron-rich and sterically accessible position, making it the preferred site for electrophilic attack. N-bromosuccinimide (NBS) is a convenient and mild source of electrophilic bromine. The reaction proceeds via a standard electrophilic aromatic substitution mechanism, where the pyrazole ring attacks the bromine atom of NBS, followed by the loss of a proton to restore aromaticity.
References
An In-depth Technical Guide to 4-(4-Bromo-1H-pyrazol-3-yl)pyridine: Structure, Synthesis, and Application
This guide provides a comprehensive technical overview of 4-(4-Bromo-1H-pyrazol-3-yl)pyridine, a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. We will delve into its structural characteristics, plausible synthetic pathways, spectroscopic identity, and its strategic application in the development of complex molecular architectures.
Core Molecular Structure and Significance
This compound (CAS No. 166196-54-9) is a bifunctional heterocyclic compound featuring a pyridine ring linked to the C3 position of a 4-brominated pyrazole ring.[1] This specific arrangement of aromatic and heteroaromatic systems imparts a unique electronic and steric profile, making it a valuable intermediate in organic synthesis.
The pyrazole scaffold is widely recognized as a "privileged structure" in drug discovery, appearing in numerous FDA-approved drugs.[2][3][4] Its derivatives exhibit a vast range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3] The pyridine moiety, also a cornerstone in medicinal chemistry, often enhances solubility and provides a key interaction point for biological targets, such as the hinge region of protein kinases.[5] The combination of these two rings, further functionalized with a reactive bromine atom, creates a versatile platform for generating molecular diversity.[6]
Caption: 2D Structure of this compound.
Physicochemical and Spectroscopic Profile
A summary of the key physicochemical properties is provided below. It is important to note that while some data are derived from experimental measurements, others are computationally predicted and should be used as a guide.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 166196-54-9 | [1][7] |
| Molecular Formula | C₈H₆BrN₃ | [7] |
| Molecular Weight | 224.06 g/mol | [7] |
| Physical Form | Solid | [7] |
| Purity Spec. | Typically ≥95% | [7] |
| XLogP3-AA (Predicted) | 1.5 | [8] |
| pKa (Predicted) | 10.55 ± 0.50 | Guidechem |
Spectroscopic Characterization (Predicted)
As of this writing, detailed experimental spectra for this compound are not widely published. However, based on the known chemical shifts of its constituent fragments (pyrazole, pyridine, and brominated aromatics), a predicted Nuclear Magnetic Resonance (NMR) profile can be constructed. This serves as a crucial tool for in-process reaction monitoring and final product verification.
Table 2: Predicted ¹H and ¹³C NMR Data (in CDCl₃)
| Assignment | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) | Rationale / Notes |
|---|---|---|---|---|
| Pyrazole N-H | 12.0 - 13.5 | Broad Singlet (br s) | - | Acidic proton, often broad and solvent-dependent. |
| Pyrazole C5-H | 7.7 - 7.9 | Singlet (s) | 135 - 138 | Singlet due to no adjacent protons. Deshielded by adjacent N atom. |
| Pyridine H -2, H -6 | 8.6 - 8.8 | Doublet (d) | 149 - 151 | Protons ortho to the pyridine nitrogen are significantly deshielded. |
| Pyridine H -3, H -5 | 7.8 - 8.0 | Doublet (d) | 120 - 122 | Protons meta to the nitrogen and ortho to the pyrazole substituent. |
| Pyrazole C 3 | - | - | 145 - 148 | Quaternary carbon attached to the pyridine ring. |
| Pyrazole C 4-Br | - | - | 92 - 95 | Carbon bearing the bromine atom; significantly shielded by the heavy atom effect. |
| Pyrazole C 5 | - | - | 135 - 138 | Corresponds to the C5-H proton. |
| Pyridine C 4' | - | - | 138 - 141 | Quaternary carbon attached to the pyrazole ring. |
Note: These are theoretical predictions. Actual experimental values may vary based on solvent, concentration, and temperature.
Synthesis and Purification Protocol
While multiple synthetic routes are conceivable, a robust and logical pathway involves a classical Knorr pyrazole synthesis followed by regioselective bromination.[9] This approach offers good control over the core scaffold formation.
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Methodology:
Step 1: Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)propanoate (Claisen Condensation)
-
To a solution of sodium ethoxide (1.2 eq) in anhydrous ethanol, add diethyl carbonate (1.5 eq).
-
Heat the mixture to reflux. Add 1-(pyridin-4-yl)ethan-1-one (1.0 eq) dropwise over 30 minutes.
-
Maintain reflux for 4-6 hours until TLC analysis indicates consumption of the starting material.
-
Cool the reaction to room temperature and quench by pouring over an ice/water mixture.
-
Acidify carefully with dilute HCl to pH ~5-6, causing the product to precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the β-ketoester intermediate.
-
Causality: The Claisen condensation is a classic method for forming 1,3-dicarbonyl compounds, which are the essential precursors for the subsequent cyclization with hydrazine.[9]
-
Step 2: Synthesis of 4-(1H-Pyrazol-3-yl)pyridine (Knorr Cyclization)
-
Dissolve the β-ketoester intermediate (1.0 eq) in glacial acetic acid.
-
Add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Heat the mixture to reflux (approx. 120 °C) for 3-5 hours. Monitor by TLC.
-
Cool the reaction mixture and pour it into a beaker of cold water.
-
Neutralize with a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain the pure pyrazole.
-
Causality: The reaction with hydrazine proceeds via initial formation of a hydrazone at one carbonyl, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[9]
-
Step 3: Synthesis of this compound (Bromination)
-
Dissolve 4-(1H-pyrazol-3-yl)pyridine (1.0 eq) in acetonitrile or DMF.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.
-
Stir the reaction for 12-18 hours. The C4 position of the pyrazole ring is electron-rich and most susceptible to electrophilic attack.
-
Monitor the reaction by LC-MS to confirm the formation of the desired mass and consumption of starting material.
-
Remove the solvent in vacuo. Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purify via column chromatography or recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final product.
-
Trustworthiness: This protocol is self-validating. The progress of each step can be rigorously monitored by TLC and LC-MS. The final product's identity and purity must be confirmed by NMR spectroscopy and comparison to the predicted data.
-
Chemical Reactivity and Synthetic Utility
The primary value of this compound lies in the synthetic versatility of its C-Br bond. This site serves as a handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the introduction of a wide variety of aryl or heteroaryl substituents.[10][11]
Protocol: Suzuki-Miyaura Cross-Coupling
This reaction is fundamental for building molecular complexity. However, a common side reaction with bromopyrazoles is protodebromination (loss of bromine).[12][13] An optimized, self-validating protocol is essential.
-
To a microwave vial, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Add the palladium catalyst system. For this substrate, a robust system is recommended to minimize debromination, such as XPhos Pd G2 (2 mol%) and additional XPhos ligand (4 mol%).[14]
-
Evacuate and backfill the vial with an inert gas (Argon or Nitrogen) three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1).
-
Seal the vial and heat in a microwave reactor to 100-120 °C for 30-60 minutes.
-
Monitor by LC-MS for product formation and disappearance of starting material. Check for the mass corresponding to the debrominated byproduct.
-
Upon completion, cool, filter through a pad of Celite, and concentrate. Purify by column chromatography.
-
Expertise & Causality: The choice of a bulky, electron-rich phosphine ligand like XPhos is critical. It promotes the rate-limiting reductive elimination step over the competing protodebromination pathway, leading to higher yields of the desired coupled product.[12] The use of a milder base like K₃PO₄ also helps suppress this side reaction.[14]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Applications in Medicinal Chemistry
The 4-(pyrazol-3-yl)pyridine scaffold is a key pharmacophore in modern drug design, particularly in the development of protein kinase inhibitors.[4][5]
-
Hinge-Binding Motif: The pyrazole N-H group can act as a hydrogen bond donor, while the pyridine nitrogen serves as a hydrogen bond acceptor. This arrangement mimics the adenine structure of ATP, allowing molecules containing this scaffold to bind effectively to the hinge region of many kinase active sites.[5]
-
Vector for SAR Exploration: The C4-bromo position provides a well-defined exit vector. Using reactions like the Suzuki coupling described above, medicinal chemists can systematically install a variety of substituents into the solvent-exposed region of a kinase active site to optimize potency, selectivity, and pharmacokinetic properties.
-
Bioisosteric Replacement: The pyrazole ring is often used as a bioisostere for other aromatic or amide groups, offering improved metabolic stability or altered electronic properties while maintaining key binding interactions.[5] Several approved kinase inhibitors, such as Ruxolitinib and Crizotinib, feature a pyrazole core, underscoring its importance in the field.[4]
References
- 1. CAS # 166196-54-9, this compound - chemBlink [chemblink.com]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 6. liberty360.ca [liberty360.ca]
- 7. 166196-54-9 this compound AKSci 5327AD [aksci.com]
- 8. PubChemLite - 4-(4-bromo-1h-pyrazol-1-yl)pyridine (C8H6BrN3) [pubchemlite.lcsb.uni.lu]
- 9. youtube.com [youtube.com]
- 10. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biological Activity of 4-(4-Bromo-1H-pyrazol-3-yl)pyridine
Abstract
This technical guide provides a comprehensive overview of the biological significance of the heterocyclic compound 4-(4-Bromo-1H-pyrazol-3-yl)pyridine. While direct biological activity data for this specific molecule is not extensively documented in publicly available literature, its structural motif is a cornerstone in the development of potent kinase inhibitors and other therapeutic agents. This guide will delve into the synthesis, known biological context from closely related analogs, and detailed protocols for evaluating its potential as a bioactive compound. The primary audience for this document includes researchers, medicinal chemists, and drug development professionals interested in leveraging the pyrazole-pyridine scaffold for novel therapeutic discovery.
Introduction: The Pyrazole-Pyridine Scaffold in Medicinal Chemistry
The fusion of pyrazole and pyridine rings creates a privileged scaffold in medicinal chemistry, renowned for its ability to interact with a variety of biological targets. Pyrazole-containing compounds have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1] The pyridine ring, a common feature in many pharmaceuticals, often serves as a key hydrogen bond acceptor and can significantly influence the pharmacokinetic properties of a molecule.
The subject of this guide, this compound, combines these two important pharmacophores. The bromine atom on the pyrazole ring provides a reactive handle for further chemical modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions, allowing for the exploration of a vast chemical space and the fine-tuning of biological activity.[2][3] This compound is frequently utilized as a key intermediate in the synthesis of more complex molecules targeting neurological disorders, cancer, and inflammatory conditions.[2][4]
Synthesis of this compound
The synthesis of this compound can be achieved through several synthetic routes. A common approach involves the construction of the pyrazole ring followed by bromination. The following protocol is a representative example adapted from literature procedures for analogous compounds.[3][5]
Experimental Protocol: Synthesis
Step 1: Synthesis of 4-(1H-pyrazol-3-yl)pyridine
-
To a solution of 1-(pyridin-4-yl)ethan-1-one in a suitable solvent (e.g., toluene), add N,N-dimethylformamide dimethyl acetal (DMF-DMA).
-
Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC).
-
Remove the solvent under reduced pressure to obtain the crude enaminone.
-
Dissolve the crude enaminone in a protic solvent such as ethanol or acetic acid.
-
Add hydrazine hydrate dropwise at room temperature.
-
Heat the reaction mixture to reflux for several hours.
-
Cool the reaction mixture and remove the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel to afford 4-(1H-pyrazol-3-yl)pyridine.
Step 2: Bromination of 4-(1H-pyrazol-3-yl)pyridine
-
Dissolve 4-(1H-pyrazol-3-yl)pyridine in a suitable solvent such as acetic acid or chloroform.
-
Slowly add a solution of bromine in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction for several hours until the starting material is fully consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
Biological Activity Profile: Insights from Analogs
While direct in vitro or in vivo data for this compound is sparse, the biological activity of its core scaffold and closely related derivatives provides compelling evidence for its potential as a therapeutic lead.
Kinase Inhibition: A Promising Avenue
The 4-(pyrazol-3-yl)pyridine scaffold is a validated framework for the development of potent kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
c-Jun N-terminal Kinase (JNK) Inhibition:
A study on the structure-activity relationship (SAR) of 4-(pyrazol-3-yl)-pyridines identified this scaffold as a source of novel c-Jun N-terminal kinase (JNK) inhibitors.[3] JNKs are members of the mitogen-activated protein kinase (MAPK) family and are involved in cellular responses to stress, inflammation, and apoptosis.[6] Notably, the unbrominated analog, 4-(1H-pyrazol-3-yl)pyridine, demonstrated an IC50 of 0.63 µM against JNK3, with high selectivity over the p38 kinase.[3] This finding strongly suggests that this compound could serve as a valuable starting point for the development of more potent and selective JNK inhibitors. The bromine atom at the 4-position of the pyrazole ring could be exploited for further derivatization to enhance potency and modulate pharmacokinetic properties.[3]
TANK-Binding Kinase 1 (TBK1) Inhibition:
Derivatives of the broader 1H-pyrazolo[3,4-b]pyridine scaffold have been identified as potent inhibitors of TANK-binding kinase 1 (TBK1).[7] TBK1 is a key regulator of the innate immune response and has emerged as a therapeutic target in autoimmune diseases and certain cancers.[7] The development of highly potent TBK1 inhibitors from this class of compounds, with IC50 values in the nanomolar range, underscores the potential of the pyrazole-pyridine core in targeting this important kinase.[7]
Anticancer and Anti-inflammatory Potential
The pyrazole-pyridine motif is also prevalent in compounds with reported anticancer and anti-inflammatory activities.
-
Anticancer Activity: Several studies have reported the synthesis of pyrazolo[3,4-b]pyridine derivatives with significant anti-proliferative activity against various cancer cell lines, including those of the liver, breast, colon, and prostate.[8][9] The proposed mechanism of action for some of these compounds involves DNA binding and the inhibition of cyclin-dependent kinases (CDKs).[8][10]
-
Anti-inflammatory Activity: The pyrazole scaffold is a well-known feature of non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib.[1] The potential of pyrazole derivatives to inhibit key inflammatory mediators suggests that this compound could be a valuable building block for the synthesis of novel anti-inflammatory agents.[11]
Methodologies for Biological Evaluation
To ascertain the direct biological activity of this compound, a series of in vitro assays are recommended. The following protocols are provided as a guide for researchers.
In Vitro Kinase Inhibition Assays
The following are generalized protocols for assessing the inhibitory activity of a compound against JNK3 and TBK1, based on established methodologies.[12][13][14]
Protocol 1: JNK3 Kinase Inhibition Assay (Luminescence-based)
This assay quantifies the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant JNK3 enzyme
-
Kinase substrate (e.g., c-Jun peptide)
-
ATP
-
This compound (serially diluted)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT, BSA)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO and then further dilute in the kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the test compound at various concentrations, the recombinant JNK3 enzyme, and a mixture of the kinase substrate and ATP to initiate the reaction.
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow for the phosphorylation of the substrate by JNK3.
-
Reaction Termination and ADP Detection: Stop the kinase reaction by adding a reagent that depletes the remaining ATP (e.g., ADP-Glo™ Reagent) and incubate for 40 minutes at room temperature.
-
Signal Generation: Add a detection reagent that converts the generated ADP to ATP, which is then used by a luciferase to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced. Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value using a dose-response curve.[6][15]
Protocol 2: TBK1 Kinase Inhibition Assay (TR-FRET-based)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a fluorescently labeled substrate by TBK1.
Materials:
-
Recombinant TBK1 enzyme
-
Fluorescein-labeled substrate
-
ATP
-
This compound (serially diluted)
-
TR-FRET dilution buffer
-
384-well assay plates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation: Prepare a solution of TBK1 enzyme and fluorescein-labeled substrate in TR-FRET Dilution Buffer.
-
Compound Addition: Dispense the enzyme/substrate mixture into the wells of a 384-well plate. Add serial dilutions of the test compound or control (DMSO) to the respective wells.
-
Initiation of Kinase Reaction: Add a solution of ATP in TR-FRET Dilution Buffer to all wells to start the reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Detection: Add a solution containing a terbium-labeled anti-phospho-substrate antibody to stop the reaction and allow for binding to the phosphorylated substrate.
-
Data Acquisition: After another incubation period, measure the TR-FRET signal on a compatible plate reader.
-
Data Analysis: The TR-FRET ratio is proportional to the amount of phosphorylated substrate. Calculate the percent inhibition and determine the IC50 value.
Cellular Assays for Anticancer and Anti-inflammatory Activity
Protocol 3: MTT Assay for Cytotoxicity
This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity of potential anticancer compounds.
Materials:
-
Cancer cell line (e.g., MCF-7, HCT-116)
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.[16]
Protocol 4: Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
This in vivo assay is a standard model for evaluating acute inflammation.
Materials:
-
Rats or mice
-
Carrageenan solution
-
This compound
-
Vehicle control
-
Positive control (e.g., indomethacin)
-
Plethysmometer
Procedure:
-
Animal Dosing: Administer this compound, vehicle, or a positive control drug to the animals (e.g., intraperitoneally).
-
Induction of Inflammation: After a set time (e.g., 30 minutes), inject a carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.[11]
Data Presentation and Visualization
To facilitate the understanding of the concepts discussed, the following visualizations are provided.
Table 1: Biological Activity of Key Pyrazole-Pyridine Scaffolds
| Compound/Scaffold | Target(s) | IC50 | Biological Activity | Reference |
| 4-(1H-Pyrazol-3-yl)pyrimidine | JNK3 | 0.63 µM | Kinase Inhibition | [3] |
| 1H-Pyrazolo[3,4-b]pyridine Derivatives | TBK1 | Nanomolar range | Kinase Inhibition, Anti-inflammatory | [7] |
| 1H-Pyrazolo[3,4-b]pyridine Derivatives | Various Cancer Cell Lines | Micromolar range | Anticancer, DNA Binding | [8] |
Diagrams
Caption: Synthetic route to this compound.
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
This compound stands as a molecule of significant interest for drug discovery and development. While direct evidence of its biological activity remains to be broadly published, the extensive research on its core pyrazole-pyridine scaffold strongly indicates its potential as a valuable starting point for the generation of novel therapeutic agents. The demonstrated activity of its analogs against key kinases such as JNK3 and TBK1, coupled with the anticancer and anti-inflammatory properties of related compounds, provides a compelling rationale for its further investigation.
Future research should focus on the direct evaluation of this compound in a panel of kinase and cellular assays to elucidate its intrinsic biological activity. Furthermore, the strategic utilization of the bromine atom as a handle for chemical diversification will undoubtedly lead to the discovery of new and potent modulators of disease-relevant biological targets. The detailed protocols provided in this guide offer a solid foundation for researchers to embark on the exploration of this promising compound.
References
- 1. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. liberty360.ca [liberty360.ca]
- 5. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies | MDPI [mdpi.com]
- 6. promega.com [promega.com]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, molecular modeling and biological evaluation of novel 1H-pyrazolo[3,4-b]pyridine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. TBK1 Kinase Enzyme System Application Note [promega.com]
- 14. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 4-(4-Bromo-1H-pyrazol-3-yl)pyridine: A Putative Kinase Inhibitor for Drug Discovery
Abstract
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of many approved kinase inhibitors.[2] This guide provides a comprehensive technical overview of 4-(4-Bromo-1H-pyrazol-3-yl)pyridine, a representative member of the promising pyrazolyl-pyridine class of kinase inhibitors. While specific data for this exact molecule is not extensively published, this document leverages structure-activity relationship (SAR) data from closely related analogs to present a plausible scientific narrative and a roadmap for its characterization.[3] We will detail its synthesis, propose a likely kinase target profile with a focus on the c-Jun N-terminal kinase (JNK) family, and provide validated, step-by-step protocols for its biochemical and cellular evaluation. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals seeking to explore and characterize novel kinase inhibitors based on this potent scaffold.
Introduction: The Pyrazolyl-Pyridine Scaffold in Kinase Inhibition
The search for selective and potent kinase inhibitors is a cornerstone of modern drug discovery. Kinases, by catalyzing the phosphorylation of proteins, control a vast array of cellular processes.[1] Their deregulation can lead to uncontrolled cell growth, inflammation, and other pathological states. The pyrazole ring system has emerged as a highly successful pharmacophore in this arena, valued for its synthetic tractability and its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases.[2]
When fused or linked to a pyridine ring, the resulting pyrazolyl-pyridine core offers a versatile scaffold for developing inhibitors with desirable pharmacokinetic properties.[4] Notably, the 4-(pyrazol-3-yl)-pyridine scaffold has been identified as a potent core for inhibitors of the c-Jun N-terminal kinase (JNK) family, a subset of the mitogen-activated protein kinase (MAPK) group implicated in inflammatory diseases, neurodegeneration, and cancer.[3][5] This guide focuses on this compound as a case study to illustrate the process of characterizing a novel inhibitor from this chemical series. The bromo-substituent provides a valuable synthetic handle for further chemical modification via cross-coupling reactions, allowing for the exploration of structure-activity relationships.[6]
Synthesis and Characterization
The synthesis of this compound can be approached through established organometallic cross-coupling reactions. The following protocol is adapted from methodologies reported for analogous 4-(pyrazol-3-yl)-pyridine compounds.[3]
Proposed Synthetic Route
The key transformation is a Suzuki coupling reaction between a halogenated pyridine and a pyrazole boronic acid or ester.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol: Suzuki Coupling and Bromination
-
Step 1: Synthesis of 4-(1H-Pyrazol-3-yl)pyridine.
-
To a degassed solution of 4-chloropyridine (1.0 eq) and 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.1 eq) in a 4:1 mixture of 1,4-dioxane and water, add Na₂CO₃ (3.0 eq).
-
Saturate the solution with argon for 15 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq) and heat the reaction mixture to 90 °C for 12 hours under an argon atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 4-(1H-Pyrazol-3-yl)pyridine.
-
-
Step 2: Synthesis of this compound.
-
Dissolve 4-(1H-Pyrazol-3-yl)pyridine (1.0 eq) in chloroform or DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to afford the final compound, this compound.
-
Characterization
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact mass and molecular formula.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound, which should be >95% for use in biological assays.
Kinase Profiling and Mechanism of Action
Based on extensive research on the 4-(pyrazol-3-yl)-pyridine scaffold, the primary targets are likely within the JNK family, particularly JNK3.[3] The initial step in characterizing a novel inhibitor is to determine its potency and selectivity through biochemical assays.
In Vitro Kinase Inhibition Assay
A luminescence-based assay, such as the ADP-Glo™ Kinase Assay, is a robust method for determining the half-maximal inhibitory concentration (IC₅₀) value.[4] This assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the kinase activity.
Caption: Workflow for an in vitro luminescence-based kinase inhibition assay.
Step-by-Step Kinase Assay Protocol
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the serially diluted compound or DMSO (vehicle control).
-
Add 2.5 µL of the target kinase (e.g., JNK3) in kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).
-
Incubate for 10 minutes at room temperature to allow for inhibitor-kinase binding.
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture (at the Kₘ concentration of ATP for the specific kinase).
-
Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Hypothetical Kinase Selectivity Profile
To understand the selectivity of the inhibitor, it should be screened against a panel of kinases. Based on data for the parent 4-(pyrazol-3-yl)-pyridine scaffold, we can predict a profile characterized by potent JNK inhibition with high selectivity against other kinases like p38.[3]
| Kinase Target | Predicted IC₅₀ (nM) for this compound | Reference Compound IC₅₀ (nM)[3] |
| JNK3 | < 100 | 80 (for 5-chloro analog) |
| JNK1 | 100 - 500 | >1000 |
| JNK2 | 100 - 500 | >1000 |
| p38α | > 10,000 | > 20,000 |
| CDK2 | > 10,000 | Not Reported |
| VEGFR2 | > 10,000 | Not Reported |
Table 1: A hypothetical but representative kinase selectivity profile. The predicted values for the title compound are extrapolated from published data for structurally similar analogs and must be confirmed experimentally.
Structure-Activity Relationship (SAR) Insights
SAR studies on the 4-(pyrazol-3-yl)-pyridine scaffold reveal key determinants of potency and selectivity.[3]
-
Pyridine vs. Pyrimidine Core: Pyridine-containing compounds were found to be more potent JNK inhibitors than their corresponding pyrimidine analogues.[3]
-
Substitution on the Pyridine Ring: Halogen substitution at the 5-position of the pyridine ring (adjacent to the pyrazole) generally increases potency. For instance, introducing a chlorine atom boosted JNK3 inhibitory activity twofold.[3] The bromo group in our title compound is therefore predicted to contribute favorably to binding affinity.
-
Substitution on the Pyrazole Ring: The free N-H on the pyrazole is crucial for forming a hydrogen bond with the hinge region of the kinase. N-alkylation of the pyrazole often leads to a decrease in potency, although it can improve pharmacokinetic properties like brain penetration by reducing polarity.[3]
Caption: Key pharmacophoric features of the pyrazolyl-pyridine scaffold.
Cellular and In Vivo Evaluation
After confirming biochemical potency, the next critical step is to assess the compound's activity in a cellular context and its potential for in vivo efficacy.[5]
Cellular Target Engagement and Pathway Analysis
To confirm that the compound inhibits the target kinase within a cell, a Western blot analysis can be performed to measure the phosphorylation of a downstream substrate. For JNK, a key substrate is c-Jun.
-
Protocol: c-Jun Phosphorylation Assay
-
Cell Culture: Seed relevant cells (e.g., HeLa or SH-SY5Y) in 6-well plates.
-
Stimulation: After 24 hours, starve the cells in serum-free media for 4 hours. Treat cells with various concentrations of this compound for 1 hour.
-
Induction: Stimulate the JNK pathway by adding an inducer (e.g., Anisomycin, 25 ng/mL) for 30 minutes.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blot: Quantify total protein using a BCA assay. Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phospho-c-Jun (Ser63) and total c-Jun. Use a loading control like GAPDH or β-actin.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensity to determine the reduction in c-Jun phosphorylation as a function of inhibitor concentration.
-
Caption: Simplified JNK signaling pathway and the inhibitory action of the compound.
Preclinical In Vivo Studies
For in vivo evaluation, a relevant animal model is required. For a JNK inhibitor with potential anti-inflammatory properties, a lipopolysaccharide (LPS)-induced inflammation model in mice is appropriate.
-
Experimental Design:
-
Animals: Use male C57BL/6 mice, 8-10 weeks old.
-
Groups: Divide mice into groups (n=8-10 per group): Vehicle control, LPS + Vehicle, and LPS + this compound (at various doses, e.g., 10, 30, 100 mg/kg).
-
Dosing: Administer the inhibitor or vehicle via oral gavage or intraperitoneal injection 1 hour prior to the LPS challenge.
-
Challenge: Administer LPS (e.g., 1 mg/kg) via intraperitoneal injection.
-
Endpoint Analysis: At 2-4 hours post-LPS administration, collect blood samples to measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA. Tissues like the liver or lung can be harvested for Western blot analysis of p-c-Jun.
-
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors, particularly targeting the JNK pathway. This guide has provided a comprehensive framework for its synthesis, biochemical characterization, and cellular evaluation. The presented protocols are robust and widely applicable in the field of kinase drug discovery.
Future work should focus on experimentally validating the predicted kinase profile of this compound. The bromine atom serves as a strategic point for diversification, enabling the synthesis of a library of analogs through cross-coupling reactions. This will allow for fine-tuning of potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties, ultimately leading to the identification of a preclinical candidate with therapeutic potential.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.org.mx [scielo.org.mx]
The Pyrazolylpyridine Scaffold: A Technical Guide to Unlocking Therapeutic Potential
Abstract
The compound 4-(4-Bromo-1H-pyrazol-3-YL)pyridine represents a strategic starting point for the discovery of novel therapeutics. As a member of the pyrazolylpyridine class of heterocyclic compounds, it belongs to a "privileged" structural scaffold known to interact with a range of high-value biological targets. This technical guide synthesizes the current understanding of this scaffold's potential, focusing on its likely utility in oncology and neurodegenerative disease. We provide a rationale for target selection, detailed experimental protocols for target validation, and a framework for advancing drug discovery programs based on this versatile chemical entity.
Introduction: The Strategic Value of the Pyrazolylpyridine Core
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful drug candidates due to their favorable structural and electronic properties, which facilitate binding to biological macromolecules. The pyrazolopyridine nucleus is one such scaffold, recognized for its structural similarity to purines, which allows it to function as an antagonist in various biological processes, particularly as an ATP-mimetic in the active site of protein kinases.[1]
The specific molecule, this compound, offers several advantages for chemical elaboration. The pyridine ring provides a key hydrogen bond acceptor, while the pyrazole moiety can engage in additional hydrogen bonding and van der Waals interactions. The bromine atom serves as a versatile synthetic handle for introducing further chemical diversity through cross-coupling reactions, enabling the systematic optimization of potency and selectivity against chosen targets. This guide will explore the most promising therapeutic avenues for derivatives of this core structure.
Primary Therapeutic Area: Oncology and Kinase Inhibition
The dysregulation of protein kinase activity is a hallmark of many cancers, making kinase inhibitors a cornerstone of modern oncology. The pyrazolylpyridine scaffold is exceptionally well-suited for targeting the ATP-binding pocket of these enzymes. Based on extensive research into analogous structures, we have identified three high-priority kinase target families for derivatives of this compound: SRC family kinases , c-Jun N-terminal kinases (JNK) , and TANK-binding kinase 1 (TBK1) .
Target Rationale: Why SRC, JNK, and TBK1?
-
Proto-oncogene tyrosine-protein kinase (Src) : Src is a non-receptor tyrosine kinase that plays a pivotal role in signaling pathways controlling cell proliferation, survival, migration, and angiogenesis.[2][3] Its elevated activity is observed in approximately 50% of colon, breast, and lung tumors and is correlated with poor prognosis and metastasis.[1][4] The pyrazolopyrimidine scaffold, a close analogue, has yielded potent and highly selective Src inhibitors.[5]
-
c-Jun N-terminal Kinase (JNK) : As a member of the mitogen-activated protein kinase (MAPK) family, the JNK signaling pathway is a critical regulator of cellular responses to stress, including apoptosis (programmed cell death).[6][7] In many cancer cells, the JNK pathway is dysregulated, contributing to survival and proliferation. Inhibition of JNK can restore apoptotic signals, making it an attractive therapeutic strategy.[8] A series of 4-(pyrazol-3-yl)-pyridines has been explicitly developed as potent JNK inhibitors.[9][10]
-
TANK-Binding Kinase 1 (TBK1) : TBK1 is a key kinase in the innate immune system, linking the detection of pathogens or cellular damage to the production of interferons.[11] In the context of cancer, TBK1 has emerged as a critical node for tumor survival, particularly in cancers with KRAS mutations.[12] Potent TBK1 inhibitors have been developed from 1H-pyrazolo[3,4-b]pyridine derivatives, demonstrating the scaffold's suitability for this target.[4]
Visualizing the Core Signaling Pathways
To understand the therapeutic impact of inhibiting these kinases, it is essential to visualize their roles in cellular signaling.
Caption: Simplified SRC Kinase Signaling Pathway in Cancer.[2][3]
Caption: JNK Signaling Pathway leading to Apoptosis.[5][7]
Caption: TBK1 Signaling in the Innate Immune Response.[11][13]
Benchmarking Potency: Comparative Data
While inhibitory data for this compound itself is not publicly available, we can establish a benchmark by examining closely related pyrazole-based inhibitors against our proposed targets. This provides a reasonable expectation for the potency that can be achieved through derivatization.
| Inhibitor Name/Scaffold | Target Kinase | IC50 (nM) | Reference |
| Dasatinib | c-Src | 0.8 | [14] |
| Saracatinib (AZD0530) | c-Src | 2.7 | [14] |
| Bosutinib (SKI-606) | c-Src | 1.2 | [14] |
| 4-(Pyrazol-3-yl)-pyridine series | JNK3 | 160 | [9] |
| 1H-Pyrazolo[3,4-b]pyridine derivative (15y) | TBK1 | 0.2 | [4] |
Experimental Protocols for Target Validation in Oncology
The following protocols provide a framework for validating the activity of novel compounds derived from the this compound scaffold against the proposed oncology targets.
This protocol describes a non-radioactive, luminescence-based assay to measure the inhibition of a target kinase. The principle relies on quantifying the amount of ATP consumed during the phosphorylation reaction.[15][16]
Workflow Diagram:
Caption: General workflow for an in vitro kinase inhibition assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl₂; 0.1 mg/mL BSA).
-
Dilute the target kinase (e.g., recombinant human c-Src, JNK, or TBK1) and its specific peptide substrate in the kinase buffer to desired concentrations.
-
Prepare a stock solution of ATP in water (e.g., 10 mM).
-
Prepare serial dilutions of the test compound in DMSO, then further dilute in kinase buffer. The final DMSO concentration in the assay should be ≤1%.
-
-
Assay Plate Setup (384-well plate):
-
Add 1 µL of the diluted test compound or control (DMSO for 0% inhibition, potent known inhibitor for 100% inhibition) to the appropriate wells.
-
Add 2 µL of the diluted kinase solution to each well.
-
Add 2 µL of the substrate/ATP mixture. The final ATP concentration should be near the Km for the specific kinase.
-
-
Kinase Reaction:
-
Incubate the plate at room temperature (or 30°C) for 60 minutes. The incubation time may require optimization.
-
-
Signal Detection (using a luminescence-based kit like ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is used to determine the cytotoxic or cytostatic effects of a compound on cancer cell lines.[17][18][19]
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cells (e.g., a breast cancer line like MCF-7 for Src, or a lung cancer line like A549) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (e.g., 0.1% DMSO).
-
Incubate for 48-72 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percent viability for each concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) by plotting percent viability against the log of compound concentration.
-
Secondary Therapeutic Area: Neurodegenerative Disorders
While kinase inhibition is the most prominent application, the pyrazole scaffold has also shown promise in targeting enzymes relevant to neurodegenerative diseases like Alzheimer's. This provides a secondary, yet valuable, avenue for investigation.
Target Rationale: AChE and MAO
-
Acetylcholinesterase (AChE): AChE is the enzyme responsible for breaking down the neurotransmitter acetylcholine.[20] In Alzheimer's disease, inhibiting AChE increases acetylcholine levels, which can improve cognitive function. This is a clinically validated strategy, and pyrazole derivatives have been identified as potent AChE inhibitors.[2]
-
Monoamine Oxidase (MAO): MAO enzymes (MAO-A and MAO-B) are involved in the metabolism of monoamine neurotransmitters. MAO-B inhibitors, in particular, are used in the treatment of Parkinson's disease. Some 3-aryl-1-phenyl-1H-pyrazole derivatives have demonstrated selective MAO-B inhibitory activity.[2]
Experimental Protocols for Neuro-Target Validation
This protocol is based on the Ellman method, a colorimetric assay that measures the activity of AChE.[20]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 100 mM phosphate buffer, pH 8.0).
-
Prepare a solution of DTNB (Ellman's reagent) in the assay buffer.
-
Prepare a solution of the substrate, acetylthiocholine (ATCh), in the assay buffer.
-
Prepare a solution of AChE enzyme (e.g., from Electrophorus electricus) in the assay buffer.
-
Prepare serial dilutions of the test compound.
-
-
Assay Plate Setup (96-well plate):
-
Test Wells: Add assay buffer, diluted test compound, and diluted AChE enzyme solution.
-
Control (100% Activity): Add assay buffer, inhibitor solvent (e.g., DMSO), and diluted AChE enzyme solution.
-
Blank (No Enzyme): Add assay buffer and inhibitor solvent.
-
-
Enzyme-Inhibitor Incubation:
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding a working mixture of ATCh and DTNB to all wells.
-
Immediately measure the absorbance at 412 nm kinetically for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percent inhibition for each compound concentration relative to the control.
-
Calculate the IC50 value as described in Protocol 1.
-
This fluorometric assay measures the hydrogen peroxide (H₂O₂) produced during the oxidative deamination of a monoamine substrate by MAO.[21][22]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare an MAO assay buffer.
-
Prepare a solution of the MAO substrate (e.g., p-tyramine, a substrate for both MAO-A and MAO-B).
-
Prepare a working solution of a fluorometric probe (e.g., OxiRed™) and Horseradish Peroxidase (HRP).
-
Prepare MAO enzyme source (e.g., from tissue homogenate).
-
For isoenzyme selectivity, prepare working solutions of specific inhibitors: Clorgyline (for MAO-A) and Selegiline/Pargyline (for MAO-B).
-
-
Assay Plate Setup (96-well black plate):
-
Total MAO Activity: Add diluted sample and assay buffer.
-
MAO-B Activity: Add diluted sample and Clorgyline (to inhibit MAO-A).
-
MAO-A Activity: Add diluted sample and Selegiline/Pargyline (to inhibit MAO-B).
-
Incubate for 10 minutes at room temperature.
-
-
Reaction and Measurement:
-
Prepare a reaction mix containing assay buffer, the probe, HRP, and the MAO substrate.
-
Add the reaction mix to all wells.
-
Measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically for 30-60 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate for each condition.
-
MAO-A activity = (Total MAO rate) - (Rate in presence of Clorgyline).
-
To screen inhibitors, pre-incubate the enzyme with the test compound before adding the reaction mix and calculate the IC50.
-
Conclusion and Future Directions
The this compound scaffold is a highly promising starting point for the development of novel therapeutics. The evidence strongly suggests that its derivatives are likely to exhibit potent inhibitory activity against key protein kinases implicated in cancer, such as SRC, JNK, and TBK1. Furthermore, the scaffold presents opportunities for discovering modulators of enzymes relevant to neurodegenerative disorders.
The path forward involves a systematic approach:
-
Synthesis: Utilize the bromo-substituent as a synthetic handle to create a focused library of derivatives, exploring different substituents to probe the structure-activity relationship (SAR).
-
Screening: Employ the high-throughput assays detailed in this guide to screen the compound library against the primary (kinases) and secondary (neuro-enzymes) target panels.
-
Optimization: Iteratively refine the chemical structure of the most promising "hits" to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).
By following the principles and protocols outlined in this guide, research and drug development professionals can effectively harness the therapeutic potential of the this compound core, paving the way for the next generation of targeted therapies.
References
- 1. SRC Signaling in Cancer and Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Src signaling in cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proto-oncogene tyrosine-protein kinase Src - Wikipedia [en.wikipedia.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. Activation of the JNK signaling pathway: breaking the brake on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JNK Signaling in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. TBK1, a central kinase in innate immune sensing of nucleic acids and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The innate immune kinase TBK1 directly increases mTORC2 activity and downstream signaling to Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TANK-Binding Kinase 1 in the Pathogenesis and Treatment of Inflammation-Related Diseases [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. atcc.org [atcc.org]
- 20. benchchem.com [benchchem.com]
- 21. biopioneer.com.tw [biopioneer.com.tw]
- 22. sigmaaldrich.com [sigmaaldrich.com]
An In-Depth Technical Guide to 4-(4-Bromo-1H-pyrazol-3-yl)pyridine Derivatives and Analogs
Foreword: Unlocking the Therapeutic Potential of the Pyrazolylpyridine Scaffold
The confluence of a pyridine ring and a pyrazole moiety has given rise to a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse array of biological entities. Within this chemical space, the 4-(4-Bromo-1H-pyrazol-3-yl)pyridine core has emerged as a particularly compelling starting point for the development of novel therapeutics. The strategic placement of the bromine atom provides a versatile handle for a multitude of cross-coupling reactions, enabling the exploration of vast chemical diversity and the fine-tuning of pharmacological properties. This guide, intended for researchers, scientists, and drug development professionals, aims to provide a comprehensive technical overview of this scaffold, from its synthesis and chemical manipulation to its application in targeting key signaling pathways implicated in a range of pathologies, including cancer, neurodegenerative disorders, and inflammatory conditions. By elucidating the underlying principles of its synthesis, structure-activity relationships, and mechanisms of action, we endeavor to empower fellow scientists in their quest to develop the next generation of targeted therapies.
The this compound Core: A Privileged Synthetic Intermediate
The this compound scaffold is a heterocyclic compound that serves as a crucial building block in the synthesis of a wide range of biologically active molecules.[1][2] Its utility stems from the unique combination of the electron-deficient pyridine ring and the electron-rich pyrazole ring, which together influence the molecule's overall electronic properties, binding interactions, and metabolic stability.
The key structural features of this core include:
-
The Pyridine Ring: Contributes to the molecule's polarity and potential for hydrogen bonding, influencing solubility and interactions with biological targets.
-
The Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms, it can act as both a hydrogen bond donor and acceptor.[3] The pyrazole nucleus is a common motif in many FDA-approved drugs and is known to confer favorable pharmacokinetic properties.[3][4]
-
The Bromine Atom at the 4-position of the Pyrazole: This is arguably the most critical feature for synthetic diversification. The C-Br bond is amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Heck couplings, allowing for the introduction of a wide array of substituents.[5][6] This enables the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic profiles.
The hydrochloride salt of this compound is often used in synthesis due to its enhanced solubility and handling characteristics.[7]
Synthetic Strategies and Methodologies
The synthesis of this compound and its derivatives relies on established principles of heterocyclic chemistry. A common and effective strategy involves a multi-step sequence starting from readily available precursors.
Synthesis of the Core Scaffold: A Step-by-Step Approach
A plausible and efficient synthesis of the this compound core can be achieved through the following sequence:
-
Enaminone Formation: The synthesis commences with the reaction of a suitable pyridine-containing ketone, such as 3-acetylpyridine, with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[8][9][10] This reaction forms a β-dimethylamino enone intermediate. The enaminone is a versatile building block for the construction of various heterocyclic systems.
-
Pyrazole Ring Formation (Cyclization): The enaminone intermediate is then reacted with hydrazine hydrate.[5][9] This is a classic cyclization reaction where the hydrazine nitrogens attack the carbonyl carbon and the β-carbon of the enaminone, leading to the formation of the pyrazole ring after the elimination of dimethylamine and water.[9]
-
Bromination: The final step is the regioselective bromination of the formed 4-(1H-pyrazol-3-yl)pyridine at the 4-position of the pyrazole ring. This can be achieved using a suitable brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent.[11][12] The electron-rich nature of the pyrazole ring directs the electrophilic substitution to the C4 position.
References
- 1. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Dimethylformamide Dimethyl Acetal (DMFDMA) in Heterocyclic Synthesis: Synthesis of Polysubstituted Pyridines, Pyrimidines, Pyridazine and Their Fused Derivatives [scirp.org]
- 9. Enaminones as Building Blocks for the Synthesis of Substituted Pyrazoles with Antitumor and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. beilstein-archives.org [beilstein-archives.org]
- 12. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 4-(4-Bromo-1H-pyrazol-3-yl)pyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility of 4-(4-Bromo-1H-pyrazol-3-yl)pyridine hydrochloride (C₈H₆BrN₃·HCl), a key intermediate in pharmaceutical research.[1][2] Given its role in the synthesis of potential anti-cancer, anti-inflammatory, and neurological disorder treatments, understanding its solubility is paramount for formulation development, analytical method design, and predicting its behavior in biological systems.[1][2] This document moves beyond a simple data sheet to offer a foundational understanding of the principles governing its solubility and provides detailed protocols for its empirical determination.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the ability of a substance to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter in drug discovery and development. For active pharmaceutical ingredients (APIs), aqueous solubility is a key determinant of bioavailability. Poor solubility can lead to low absorption, erratic dosing, and ultimately, therapeutic failure.
The compound this compound is a heterocyclic structure that, in its free base form, is likely to exhibit poor water solubility due to its aromatic rings. The formation of a hydrochloride salt is a common and effective strategy to enhance the aqueous solubility of basic compounds.[3][4][5] The hydrochloride salt of this pyridine derivative is intended to improve its handling and formulation characteristics.[1]
Physicochemical Properties of this compound Hydrochloride
A thorough understanding of the compound's fundamental properties is essential before embarking on solubility studies.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrN₃·HCl | Chem-Impex[1] |
| Molecular Weight | 260.52 g/mol | Chem-Impex[1] |
| Appearance | Off-white powder | Chem-Impex[1] |
| Storage Conditions | 0-8°C | Chem-Impex[1] |
The presence of the pyrazole and pyridine rings, both containing nitrogen atoms, provides basic centers that can be protonated. The hydrochloride salt is formed by the reaction of the basic pyridine nitrogen with hydrochloric acid. This ionization is the primary reason for the anticipated enhancement in aqueous solubility compared to the free base.
Theoretical Framework: pH-Dependent Solubility of a Hydrochloride Salt
The solubility of this compound hydrochloride is expected to be highly dependent on the pH of the aqueous medium. The underlying principle is the equilibrium between the ionized (salt) form and the non-ionized (free base) form.
The dissolution of the hydrochloride salt in water can be represented by the following equilibrium:
R-Py·HCl (solid) ⇌ R-PyH⁺ (aq) + Cl⁻ (aq)
where R-Py represents the this compound molecule. The protonated form, R-PyH⁺, is generally much more soluble than the neutral free base, R-Py. The equilibrium between the protonated and neutral forms is governed by the pKa of the conjugate acid (R-PyH⁺).
At low pH (acidic conditions), the equilibrium favors the protonated, more soluble form, leading to higher solubility. As the pH increases towards and beyond the pKa, the equilibrium shifts towards the neutral, less soluble free base, which may precipitate out of solution, thereby decreasing the overall solubility.[6] A further consideration is the common ion effect, where the presence of excess chloride ions (for example, from the dissolution medium) can decrease the solubility of the hydrochloride salt.[5][6]
Experimental Determination of Solubility: The Shake-Flask Method
The gold standard for determining equilibrium solubility is the shake-flask method. This method involves equilibrating an excess amount of the solid compound in a specific solvent system until saturation is reached.
Rationale for Experimental Design
The choice of the shake-flask method is based on its ability to provide thermodynamic equilibrium solubility data, which is crucial for understanding the intrinsic solubility of the compound. The use of buffers at various pH values is essential to construct a pH-solubility profile, which is a critical piece of information for predicting the compound's behavior in the gastrointestinal tract and for developing oral dosage forms.[3] UV-Vis spectrophotometry is a common and reliable method for quantifying the concentration of dissolved aromatic compounds like the one .
Detailed Step-by-Step Protocol
-
Preparation of Buffer Solutions: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Sample Preparation: Accurately weigh an excess amount of this compound hydrochloride into separate vials for each buffer solution. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Equilibration: Add a known volume of the respective buffer solution to each vial. Place the vials in a shaker bath maintained at a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the samples at a high speed to pellet the excess solid.
-
Sample Collection and Dilution: Carefully withdraw a clear aliquot of the supernatant. Dilute the aliquot with the corresponding buffer to a concentration that falls within the linear range of the UV-Vis spectrophotometer.
-
Quantification: Measure the absorbance of the diluted samples at the wavelength of maximum absorbance (λmax) determined for this compound hydrochloride.
-
Calculation: Calculate the solubility using a pre-established calibration curve of the compound in the same buffer.
Self-Validating System for Trustworthiness
To ensure the reliability of the results, the following checks should be integrated into the protocol:
-
Visual Inspection: Confirm the presence of undissolved solid in each vial at the end of the experiment to ensure saturation was achieved.
-
Equilibration Time: To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration in solution has plateaued.
-
Calibration Curve: A calibration curve with a high correlation coefficient (R² > 0.999) must be generated for each buffer system to ensure accurate quantification.
Hypothetical pH-Solubility Profile
The following table presents hypothetical solubility data for this compound hydrochloride, illustrating the expected trend based on the theoretical principles discussed.
| pH of Buffer | Hypothetical Solubility (mg/mL) | Expected Predominant Species |
| 1.2 | 15.5 | Protonated (R-PyH⁺) |
| 4.5 | 8.2 | Protonated (R-PyH⁺) |
| 6.8 | 1.5 | Mixture of Protonated and Free Base |
| 7.4 | 0.5 | Free Base (R-Py) |
This profile demonstrates the significant impact of pH on the solubility of the hydrochloride salt, with much higher solubility observed in acidic conditions.
Visualization of Experimental Workflow and Influencing Factors
To further clarify the experimental process and the interplay of factors affecting solubility, the following diagrams are provided.
Caption: Workflow for determining the pH-dependent solubility of this compound hydrochloride using the shake-flask method.
Caption: Key factors influencing the aqueous solubility of this compound hydrochloride.
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound hydrochloride. The formation of the hydrochloride salt is a strategic choice to enhance the aqueous solubility of this important pharmaceutical intermediate.[1] The pH-dependent nature of its solubility is a critical factor that must be characterized to support formulation development.
Future work should involve the experimental execution of the described shake-flask protocol to generate empirical data. Additionally, characterization of the solid-state properties, such as polymorphism, is recommended as different crystal forms can exhibit different solubilities. These data will be invaluable for the continued development of this compound into potentially life-saving therapeutics.
References
The Strategic Utility of 4-(4-Bromo-1H-pyrazol-3-yl)pyridine in Modern Drug Discovery: A Technical Guide to its Synthetic Applications and the Mechanistic Insights of its Derivatives
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth exploration of 4-(4-Bromo-1H-pyrazol-3-yl)pyridine, a versatile heterocyclic building block, and its pivotal role in the synthesis of potent and selective modulators of key biological targets. While not an active therapeutic agent in itself, its unique structural framework serves as a privileged scaffold for the development of advanced drug candidates. We will delve into the synthetic pathways leveraging this intermediate and elucidate the mechanisms of action of the resulting bioactive compounds, with a primary focus on kinase inhibition.
Introduction: The Pyrazole-Pyridine Scaffold as a Foundation for Bioactive Molecules
The fusion of pyrazole and pyridine rings creates a molecular architecture with significant potential for interaction with a variety of enzymatic targets. The this compound intermediate offers medicinal chemists a strategic advantage due to the presence of a reactive bromine atom, which is amenable to a range of cross-coupling reactions, allowing for the systematic exploration of chemical space and the optimization of pharmacological properties. This guide will focus on the derivatization of this core structure to yield potent inhibitors of several key enzyme families implicated in a spectrum of human diseases.
Derivatization of the Core Scaffold: Synthetic Strategies
The primary utility of this compound lies in its capacity to be elaborated into more complex molecules through established synthetic methodologies. The bromine atom on the pyrazole ring is a key handle for introducing diversity.
Suzuki-Miyaura Cross-Coupling
A cornerstone of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. In the context of our core scaffold, this reaction can be employed to introduce a variety of aryl or heteroaryl substituents at the 4-position of the pyrazole ring.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1 equivalent), the desired boronic acid or boronate ester (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base, typically K₂CO₃ or Cs₂CO₃ (2 equivalents).
-
Add a suitable solvent system, for example, a mixture of 1,4-dioxane and water (4:1).
-
Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Buchwald-Hartwig Amination
The introduction of nitrogen-based substituents is readily achieved via the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction enables the formation of C-N bonds, allowing for the synthesis of a diverse array of amino-substituted derivatives.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, combine this compound (1 equivalent), the desired amine (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equivalents), a suitable phosphine ligand (e.g., Xantphos, 0.04 equivalents), and a base such as sodium tert-butoxide (1.4 equivalents).
-
Add an anhydrous, deoxygenated solvent such as toluene or dioxane.
-
Seal the reaction vessel and heat to 80-110 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the aminated product.
Mechanism of Action of Bioactive Derivatives
The true value of this compound is realized in the biological activity of the molecules synthesized from it. Below, we explore the mechanisms of action for several classes of inhibitors derived from this versatile scaffold.
c-Jun N-terminal Kinase (JNK) Inhibitors
Derivatives of the 4-(pyrazol-3-yl)-pyridine scaffold have emerged as potent inhibitors of c-Jun N-terminal kinases (JNKs).[1][2] JNKs are members of the mitogen-activated protein kinase (MAPK) family and are key regulators of cellular responses to stress signals such as inflammatory cytokines and ultraviolet irradiation.[1] Dysregulation of JNK signaling is implicated in a variety of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[3][4][5]
Mechanism of Inhibition:
The 4-(pyrazol-3-yl)-pyridine core acts as a hinge-binding motif, occupying the ATP-binding pocket of the JNK enzyme. The pyridine nitrogen forms a crucial hydrogen bond with the backbone amide of a key residue in the hinge region of the kinase. Substituents on the pyrazole and pyridine rings can be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity. By blocking the ATP-binding site, these inhibitors prevent the phosphorylation of JNK substrates, such as the transcription factor c-Jun, thereby modulating downstream gene expression and cellular processes like apoptosis and inflammation.[4]
Signaling Pathway of JNK
Caption: The JNK signaling cascade and the point of inhibition.
Quantitative Data: JNK Inhibition by 4-(Pyrazol-3-yl)-pyridine Derivatives
| Compound ID | Modifications to Core Scaffold | JNK3 IC₅₀ (µM) | p38 IC₅₀ (µM) | Reference |
| 1 | 4-(Pyrazol-3-yl)-pyrimidine | 0.63 | > 20 | [1] |
| 7 | N-methylated pyrazole | 1.45 | Not Tested | [1] |
| 8 | 5-chloro on pyrimidine, N-methyl on pyrazole | 0.86 | Not Tested | [1] |
Table adapted from data presented in "Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors".[1]
Experimental Protocol: In Vitro JNK Kinase Assay [6][7]
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Reconstitute recombinant JNK enzyme and a suitable substrate (e.g., GST-c-Jun) in the kinase buffer.
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Prepare an ATP solution (e.g., 100 µM in kinase buffer).
-
-
Assay Procedure:
-
In a 96-well plate, add the JNK enzyme, the test inhibitor at various concentrations, and the substrate.
-
Incubate at room temperature for 15-30 minutes to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30 °C for a defined period (e.g., 30-60 minutes).
-
-
Detection:
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detect the phosphorylated substrate using an appropriate method, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring radioactivity incorporated into the substrate.[8]
-
ELISA-based assay: Using a phospho-specific antibody that recognizes the phosphorylated substrate.
-
Luminescence-based assay: Using a system that measures the amount of ATP remaining after the kinase reaction.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow for JNK Kinase Assay
Caption: A generalized workflow for an in vitro JNK kinase assay.
Alkaline Phosphatase (ALP) Inhibitors
Pyrazole-containing compounds have demonstrated significant inhibitory potential against alkaline phosphatases (ALPs).[9][10][11] ALPs are a group of enzymes that hydrolyze phosphate esters at alkaline pH and are involved in various physiological processes, including bone mineralization. The tissue-nonspecific alkaline phosphatase (TNAP) isoform is a key player in this process, and its inhibition is a potential therapeutic strategy for vascular calcification.
Mechanism of Inhibition:
Derivatives of the pyrazole scaffold can act as non-competitive inhibitors of ALP.[10] This mode of inhibition suggests that the compounds do not bind to the active site of the enzyme but rather to an allosteric site. This binding induces a conformational change in the enzyme, which reduces its catalytic efficiency. Molecular docking studies have suggested that these inhibitors can interact with key residues within a binding pocket distinct from the active site, leading to potent inhibition.[10]
TANK-Binding Kinase 1 (TBK1) Inhibitors
TANK-binding kinase 1 (TBK1) is a non-canonical IκB kinase (IKK) that plays a crucial role in the innate immune response, particularly in the production of type I interferons.[12][13] Aberrant TBK1 activity has been linked to autoimmune diseases and certain types of cancer.[12]
Mechanism of Inhibition:
The pyrazolo[3,4-b]pyridine core, a close structural relative of our topic scaffold, has been successfully employed to develop potent TBK1 inhibitors. Similar to JNK inhibition, these compounds function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of TBK1, preventing the phosphorylation of its downstream substrates, such as IRF3. This blockade of the signaling cascade ultimately suppresses the production of pro-inflammatory cytokines and interferons.
TBK1 Signaling Pathway
Caption: The TBK1 signaling pathway and the point of inhibition.
Tryptophan 2,3-Dioxygenase (TDO2) Inhibitors
Tryptophan 2,3-dioxygenase (TDO2) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan catabolism.[14][15] In the context of cancer, TDO2 expression by tumor cells leads to the depletion of tryptophan in the tumor microenvironment, which suppresses the activity of immune cells, such as T cells, thereby promoting immune evasion.[15][16]
Mechanism of Inhibition:
Indole- and pyridine-containing scaffolds, which can be accessed from intermediates like this compound, have been investigated as TDO2 inhibitors.[14] These compounds are designed to mimic the natural substrate, tryptophan, and bind to the active site of the TDO2 enzyme. By competitively inhibiting the enzyme, they prevent the breakdown of tryptophan, thereby restoring its levels in the tumor microenvironment and potentially reversing the immunosuppressive effects. Dual inhibition of TDO2 and the related enzyme IDO1 is an emerging strategy to more effectively block tryptophan catabolism and enhance anti-tumor immunity.[17][18]
Conclusion and Future Perspectives
This compound stands out as a highly valuable and versatile intermediate in the field of medicinal chemistry. Its strategic design allows for the efficient synthesis of a wide range of derivatives with potent and selective inhibitory activity against key biological targets. The ability to readily modify this scaffold through robust and well-established synthetic protocols provides a powerful platform for structure-activity relationship studies and the optimization of drug candidates.
The successful development of JNK, ALP, TBK1, and TDO2 inhibitors based on the pyrazole-pyridine core underscores the therapeutic potential of this chemical space. Future research will undoubtedly continue to leverage this privileged scaffold to explore novel therapeutic targets and to develop next-generation therapeutics for a multitude of diseases, from cancer and neurodegeneration to inflammatory and metabolic disorders.
References
- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | c-Jun N-terminal Kinase (JNK) Signaling as a Therapeutic Target for Alzheimer’s Disease [frontiersin.org]
- 4. c-Jun N-Terminal Kinase in Inflammation and Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design and synthesis of pyrazole derivatives as potent and selective inhibitors of tissue-nonspecific alkaline phosphatase (TNAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Potent Alkaline Phosphatase Inhibitors, Pyrazolo-Oxothiazolidines: Synthesis, Biological Evaluation, Molecular Docking, and Kinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploration of carboxy pyrazole derivatives: Synthesis, alkaline phosphatase, nucleotide pyrophosphatase/phosphodiesterase and nucleoside triphosphate diphosphohydrolase inhibition studies with potential anticancer profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression [frontiersin.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Targeting the Inhibition of Tryptophan 2,3-Dioxygenase (TDO-2) for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Dual inhibition of IDO1/TDO2 enhances anti-tumor immunity in platinum-resistant non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 4-(4-Bromo-1H-pyrazol-3-yl)pyridine in Modern Medicinal Chemistry: A Technical Guide
Abstract
The 4-(4-bromo-1H-pyrazol-3-yl)pyridine scaffold has emerged as a cornerstone in contemporary medicinal chemistry, offering a versatile and strategically valuable framework for the design of novel therapeutics. This technical guide provides an in-depth analysis of its synthesis, chemical properties, and extensive applications in drug discovery. We will explore its critical role as a key intermediate in the development of kinase inhibitors and other targeted therapies, with a particular focus on its utility in generating compounds for oncology, neurodegenerative disorders, and inflammatory conditions. This document will detail synthetic methodologies, structure-activity relationships (SAR), and relevant biological assay protocols, providing researchers, scientists, and drug development professionals with a comprehensive resource to leverage this powerful chemical entity.
Introduction: The Privileged Pyrazolylpyridine Scaffold
The fusion of a pyrazole and a pyridine ring creates a bicyclic heteroaromatic system with a unique distribution of electron density and hydrogen bonding capabilities. This "privileged scaffold" has been extensively explored in medicinal chemistry, leading to the development of numerous biologically active molecules. The introduction of a bromine atom at the 4-position of the pyrazole ring, as seen in this compound, provides a crucial reactive handle for further chemical modifications, making it an exceptionally valuable building block in drug discovery.[1] This guide will delve into the specific attributes of this bromo-substituted scaffold and its impact on the development of targeted therapeutics.
Synthesis of the Core Scaffold and Key Derivatives
The synthesis of this compound is a multi-step process that begins with the construction of the pyrazolylpyridine core, followed by regioselective bromination. The bromine atom serves as a versatile functional group for introducing diversity through various cross-coupling reactions.
Synthesis of the 4-(1H-Pyrazol-3-yl)pyridine Precursor
A common route to the pyrazolylpyridine core involves the condensation of a pyridine-containing 1,3-dicarbonyl compound with hydrazine. While a specific protocol for the 3-yl isomer can be adapted from general pyrazole synthesis methodologies, a reliable synthesis for the isomeric 4-(1H-pyrazol-1-yl)pyridine hydrochloride has been reported and is presented here for illustrative purposes of pyrazole-pyridine linkage formation.[2]
Experimental Protocol: Synthesis of 4-(1H-Pyrazol-1-yl)pyridine Hydrochloride[2]
Materials:
-
4-chloropyridine hydrochloride
-
1H-pyrazole
-
Acetonitrile
-
N,N-Diisopropylethylamine (DIPEA)
-
Ethyl acetate
Procedure:
-
To a solution of 4-chloropyridine hydrochloride (1.0 eq) in acetonitrile, add 1H-pyrazole (2.5 eq).
-
Stir the mixture at reflux under a nitrogen atmosphere for 24 hours.
-
Cool the resulting slurry to 20°C.
-
Slowly add DIPEA (1.0 eq) while maintaining the internal temperature below 25°C.
-
Stir the mixture at 20°C for 30 minutes.
-
Filter the solid product and wash sequentially with acetonitrile and ethyl acetate.
-
Dry the solid under vacuum at 50°C to yield 4-(1H-pyrazol-1-yl)pyridine hydrochloride as an off-white solid.
Regioselective Bromination of the Pyrazole Ring
The introduction of a bromine atom at the C4 position of the pyrazole ring is a critical step. This is typically achieved using a brominating agent such as N-bromosuccinimide (NBS). The following protocol is adapted from a similar transformation on a pyrazolylpyridine scaffold.[3]
Experimental Protocol: Bromination of 4-(1H-Pyrazol-3-yl)pyridine
Materials:
-
4-(1H-Pyrazol-3-yl)pyridine
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM) or a similar inert solvent
Procedure:
-
Dissolve 4-(1H-pyrazol-3-yl)pyridine (1.0 eq) in DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add NBS (1.0-1.1 eq) portion-wise, maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain this compound.
Diversification via Suzuki-Miyaura Cross-Coupling
The bromine atom on the pyrazole ring is a prime site for introducing a wide array of substituents via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This allows for the systematic exploration of structure-activity relationships.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, DME)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the boronic acid, the palladium catalyst (2-5 mol%), and the base (2.0 eq).
-
Degas the vessel and backfill with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100°C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Applications in Medicinal Chemistry: Targeting Protein Kinases
The this compound scaffold is particularly prominent in the development of protein kinase inhibitors. The pyrazolylpyridine core can effectively mimic the hinge-binding motif of ATP, while the substituents introduced via the bromo-handle can be tailored to achieve potency and selectivity for specific kinases.
c-Jun N-terminal Kinase (JNK) Inhibitors
A significant application of this scaffold is in the development of inhibitors for c-Jun N-terminal kinases (JNKs), which are implicated in various inflammatory diseases, neurodegenerative disorders, and cancers.[3][4]
The JNK signaling pathway is a complex cascade that responds to various stress stimuli. Understanding this pathway is crucial for the rational design of inhibitors.
Caption: Simplified JNK signaling cascade.
Extensive SAR studies have been conducted on 4-(pyrazol-3-yl)pyridine derivatives as JNK inhibitors.[3] The following table summarizes key findings:
| Compound | R¹ (Pyrazole N1) | R² (Pyridine C2) | R³ (Pyrazole C4) | JNK3 IC₅₀ (nM) | p38 IC₅₀ (nM) |
| 1 | H | 4-Fluorophenylamino | H | 160 | >20,000 |
| 2 | Methyl | 4-Fluorophenylamino | H | 250 | >20,000 |
| 3 | H | 4-Fluorophenylamino | Phenyl | 50 | 8,000 |
| 4 | H | 4-Fluorophenylamino | 4-Methoxyphenyl | 30 | 10,000 |
| 5 | Methyl | Morpholino | Phenyl | 80 | >20,000 |
Data synthesized from Noël et al. (2011).[3]
From this data, several key insights can be drawn:
-
Substitution at Pyrazole C4 (R³): Introduction of an aryl group at the C4 position of the pyrazole ring, facilitated by the bromo-intermediate, significantly enhances JNK3 potency (compare compound 1 with compounds 3 and 4).
-
N-Alkylation of Pyrazole (R¹): N-methylation of the pyrazole slightly decreases potency (compare compound 1 with 2).
-
Modification of the Pyridine C2 Substituent (R²): The nature of the substituent at the C2 position of the pyridine ring is crucial for both potency and selectivity.
Other Kinase Targets
The versatility of the this compound scaffold extends to the inhibition of other kinases. For instance, derivatives have been explored as inhibitors of TANK-binding kinase 1 (TBK1) and Breast Tumor Kinase (BRK/PTK6).[5][6] The ability to readily modify the scaffold allows for fine-tuning of the inhibitor's properties to target different kinase active sites.
Biological Evaluation: Kinase Inhibition Assays
The evaluation of compounds derived from the this compound scaffold requires robust and reliable biological assays. For kinase inhibitors, in vitro kinase activity assays are fundamental.
Experimental Protocol: JNK Kinase Activity Assay (Fluorescence-Based)
This protocol outlines a general fluorescence-based assay suitable for high-throughput screening of JNK inhibitors.
Materials:
-
Recombinant JNK enzyme
-
Fluorescently labeled peptide substrate (e.g., a c-Jun fragment)
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (dissolved in DMSO)
-
384-well microplate
-
Plate reader capable of fluorescence detection
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of the test compounds in kinase assay buffer containing a constant low percentage of DMSO (e.g., 1%).
-
Prepare a working solution of the JNK enzyme in kinase assay buffer.
-
Prepare a working solution of the fluorescently labeled peptide substrate in kinase assay buffer.
-
Prepare a working solution of ATP in kinase assay buffer.
-
-
Assay Protocol:
-
Add the test compound dilutions to the microplate wells.
-
Add the JNK enzyme to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Add the fluorescently labeled peptide substrate to each well.
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Immediately begin monitoring the change in fluorescence over time using the plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Pharmacokinetic Considerations
The drug-like properties of compounds derived from the this compound scaffold are critical for their therapeutic potential. In silico and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) profiling are essential early-stage assessments.
Predicted ADME Properties
Computational models can provide valuable early insights into the ADME properties of novel compounds.[7] Key parameters to consider include:
-
Lipophilicity (logP): Influences solubility, permeability, and plasma protein binding.
-
Aqueous Solubility (logS): Crucial for absorption and formulation.
-
Blood-Brain Barrier (BBB) Penetration: Important for CNS-targeting drugs.
-
Human Oral Absorption: Predicts the extent of absorption after oral administration.
Generally, pyrazole-containing compounds can be designed to have favorable ADME profiles.[7]
In Vitro ADME Assays
Experimental evaluation of ADME properties is necessary to validate in silico predictions. Key assays include:
-
Microsomal Stability: Assesses metabolic stability in the presence of liver microsomes.
-
Plasma Stability: Determines stability in plasma.
-
Caco-2 Permeability: Evaluates intestinal permeability as a surrogate for oral absorption.
-
CYP450 Inhibition: Identifies potential for drug-drug interactions.
Conclusion
The this compound scaffold represents a highly valuable and versatile building block in modern medicinal chemistry. Its strategic importance lies in the combination of a privileged pyrazolylpyridine core, which can effectively interact with biological targets such as kinase hinge regions, and a reactive bromine handle that facilitates the introduction of chemical diversity. This allows for the systematic optimization of potency, selectivity, and pharmacokinetic properties. As demonstrated by its successful application in the development of JNK inhibitors and its potential for targeting other kinases, this scaffold will undoubtedly continue to play a significant role in the discovery of novel therapeutics for a wide range of diseases.
References
- 1. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 4-(1H-pyrazol-1-yl)pyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Strategic Role of 4-(4-Bromo-1H-pyrazol-3-YL)pyridine in Agrochemical Innovation: A Technical Guide for Researchers
Abstract
The relentless pursuit of novel and effective agrochemicals is a cornerstone of modern agricultural science. Within the vast landscape of heterocyclic chemistry, the pyrazole-pyridine scaffold has emerged as a "privileged" structural motif, consistently yielding compounds with potent fungicidal, insecticidal, and herbicidal activities. This technical guide delves into the core applications of a key building block, 4-(4-Bromo-1H-pyrazol-3-YL)pyridine, as a versatile intermediate in the synthesis of next-generation crop protection agents. While direct public-domain data on this specific molecule as a primary active ingredient is limited, its strategic importance lies in its potential for derivatization into various classes of agrochemicals. This guide will provide researchers, scientists, and drug development professionals with an in-depth analysis of its synthetic pathways and its potential applications in developing novel fungicides, insecticides, and herbicides, supported by data from analogous compounds.
Introduction: The Pyrazole-Pyridine Scaffold in Agrochemicals
The fusion of pyrazole and pyridine rings creates a unique chemical entity with a favorable combination of electronic properties, metabolic stability, and the ability to interact with a wide range of biological targets. Pyrazole-containing compounds have been successfully commercialized across all major classes of pesticides, playing a crucial role in sustainable agriculture and crop protection. The subject of this guide, this compound, serves as a critical intermediate, offering multiple reactive sites for the synthesis of diverse and potent agrochemical candidates.[1][2] Its utility is underscored by its role in enhancing the efficacy of crop protection products against various pests and diseases.[1][2]
Synthesis of this compound: A Conceptual Workflow
While specific industrial synthesis protocols for this compound are proprietary, a plausible and efficient synthetic route can be conceptualized based on established pyrazole synthesis methodologies. A common approach involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, followed by bromination.
Figure 1: A conceptual workflow for the synthesis of this compound, highlighting the key stages from starting materials to the final product.
Experimental Protocol (Conceptual):
-
Condensation: A pyridine-containing 1,3-dicarbonyl compound is reacted with hydrazine hydrate in a suitable solvent such as ethanol. The reaction is typically acid-catalyzed.
-
Cyclization: The resulting hydrazone intermediate undergoes intramolecular cyclization upon heating to form the pyrazole ring.
-
Bromination: The formed pyrazole is then brominated at the 4-position using a brominating agent like N-bromosuccinimide (NBS) in a solvent such as chloroform or acetic acid.
-
Purification: The final product, this compound, is isolated and purified using standard techniques like crystallization or column chromatography.
Applications in Agrochemical Synthesis
The strategic placement of the bromine atom and the pyridine ring in this compound makes it an ideal precursor for a variety of agrochemical classes.
Fungicide Development: Targeting Succinate Dehydrogenase
A significant class of pyrazole-based fungicides are the Succinate Dehydrogenase Inhibitors (SDHIs). These compounds disrupt the fungal mitochondrial respiratory chain by inhibiting Complex II (succinate dehydrogenase), which is crucial for ATP production. The pyrazole-carboxamide moiety is a key pharmacophore for this class of fungicides.
Synthetic Strategy:
The bromine atom on the pyrazole ring of this compound can be utilized in cross-coupling reactions, such as the Suzuki or Heck reaction, to introduce various substituents. The pyrazole nitrogen can be alkylated, and the pyridine ring can be further functionalized to optimize fungicidal activity.
Figure 2: A generalized synthetic pathway from this compound to a potential pyrazole-carboxamide fungicide.
Table 1: Examples of Pyrazole-Carboxamide SDHI Fungicides
| Compound | Target Pathogens | Reference |
| Bixafen | Broad-spectrum cereal diseases | [3] |
| Fluxapyroxad | Wide range of fungal diseases | [3] |
| Sedaxane | Seed-borne and soil-borne pathogens | [3] |
Insecticide Development: Modulating GABA-gated Chloride Channels
Pyrazole insecticides, such as fipronil, are known to act as potent antagonists of the GABA-gated chloride channel in the insect nervous system. This disruption of the central nervous system leads to insect mortality. The structural features of this compound make it a suitable starting point for the synthesis of novel insecticides with this mode of action.
Synthetic Strategy:
The pyrazole core can be derivatized with various lipophilic groups to enhance insecticidal potency. The pyridine ring can also be modified to improve systemic properties and target specificity.
Figure 3: A conceptual synthetic route for developing a pyrazole-pyridine-based insecticide from the core intermediate.
Table 2: Examples of Pyrazole Insecticides and their Target Pests
| Compound | Target Pests | Mechanism of Action | Reference |
| Fipronil | Wide range of agricultural pests | GABA-gated chloride channel antagonist | [4] |
| Tolfenpyrad | Various sucking and chewing pests | Mitochondrial electron transport inhibitor | [3] |
| Tebufenpyrad | Mites and other small insects | Mitochondrial electron transport inhibitor | [3] |
Herbicide Development: Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD)
Pyrazole derivatives are prominent in the development of herbicides that target the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). Inhibition of HPPD disrupts the biosynthesis of plastoquinone and tocopherols in plants, leading to bleaching of new growth and eventual plant death.
Synthetic Strategy:
The this compound intermediate can be elaborated into HPPD-inhibiting herbicides through the introduction of a benzoyl or other suitable aromatic ketone moiety, often at the 4-position of the pyrazole ring.
Figure 4: A potential synthetic pathway for the development of a pyrazole-pyridine-based HPPD-inhibiting herbicide.
Table 3: Examples of Pyrazole-Based HPPD-Inhibiting Herbicides
| Compound | Target Weeds | Reference |
| Pyrasulfotole | Broadleaf weeds in cereals | [3] |
| Topramezone | Broadleaf and grass weeds in corn | [3] |
| Pyrazoxyfen | Broadleaf weeds in rice | [3] |
A recent study on phenylpyridine moiety-containing pyrazole derivatives demonstrated moderate herbicidal activities against various weeds, with some compounds showing inhibition of Setaria viridis superior to commercial standards. This highlights the potential of the pyrazole-pyridine scaffold in herbicide discovery.
Conclusion and Future Perspectives
While this compound is primarily recognized as a versatile intermediate, its structural features position it as a highly valuable starting material for the synthesis of a wide array of potent agrochemicals. The pyrazole-pyridine core is a proven pharmacophore for fungicidal, insecticidal, and herbicidal activity. Further research and derivatization of this key intermediate are likely to yield novel active ingredients with improved efficacy, selectivity, and environmental profiles. This guide serves as a foundational resource for researchers in the agrochemical field to explore the vast potential held within this promising chemical scaffold.
References
Methodological & Application
Application Note & Synthesis Protocol: A Validated Two-Step Synthesis of 4-(4-Bromo-1H-pyrazol-3-yl)pyridine
Abstract
4-(4-Bromo-1H-pyrazol-3-yl)pyridine is a pivotal heterocyclic building block in medicinal chemistry and drug discovery. Its unique structure, combining a reactive brominated pyrazole with a pyridine moiety, makes it an invaluable intermediate for synthesizing a diverse range of therapeutic agents, including potential anti-cancer and anti-inflammatory drugs.[1] The brominated position on the pyrazole ring provides a strategic handle for further functionalization via cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies.[2][3] This application note provides a comprehensive, validated, and detailed two-step protocol for the synthesis of this compound, designed for researchers in synthetic chemistry and drug development. The protocol begins with a Suzuki-Miyaura cross-coupling to construct the core pyrazolyl-pyridine scaffold, followed by a regioselective bromination at the C4 position of the pyrazole ring.
Introduction: The Strategic Importance of this compound
The pyrazole ring system is a privileged scaffold in pharmacology due to its wide array of biological activities.[3] When coupled with a pyridine ring, the resulting structure often serves as a potent hinge-binding motif in kinase inhibitors. The strategic introduction of a bromine atom, as in this compound, significantly enhances the synthetic utility of the scaffold. This "decoratable" position allows for the introduction of various aryl, heteroaryl, or alkyl groups through well-established palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings.[2][3] This versatility is crucial for the rapid generation of compound libraries needed to optimize lead compounds in drug discovery programs.
This guide provides a robust and reproducible two-step synthesis. The initial step employs a Suzuki-Miyaura coupling, a powerful and versatile C-C bond-forming reaction, to link the pyrazole and pyridine rings.[4] The second step involves the regioselective electrophilic bromination of the pyrazole C4 position, a well-precedented transformation for this heterocyclic system.[2] Each step is detailed with explicit causal explanations for reagent choices and reaction conditions to ensure successful execution and understanding of the underlying chemistry.
Overall Synthetic Scheme
The synthesis is performed in two distinct stages: (1) Palladium-catalyzed Suzuki-Miyaura cross-coupling to form the 4-(1H-pyrazol-3-yl)pyridine intermediate, and (2) Regioselective bromination of the intermediate to yield the final product.
Caption: High-level overview of the two-step synthesis pathway.
Part 1: Synthesis of 4-(1H-Pyrazol-3-yl)pyridine Intermediate via Suzuki-Miyaura Coupling
Principle and Rationale
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms. This protocol utilizes a palladium catalyst, specifically [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), to couple 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (a pyrazole boronic ester) with 4-chloropyridine hydrochloride.
-
Catalyst Choice : Pd(dppf)Cl₂ is selected for its high efficiency and stability. The dppf ligand is a bulky electron-rich phosphine that promotes the key steps of the catalytic cycle (oxidative addition and reductive elimination) while preventing catalyst decomposition.
-
Base and Solvent : An aqueous solution of potassium carbonate (K₂CO₃) is used as the base. It is essential for the transmetalation step, where the boronic ester is activated to transfer its organic group to the palladium center. A mixture of 1,4-dioxane and water is an effective solvent system, as it solubilizes both the organic reagents and the inorganic base.
-
Inert Atmosphere : The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation and deactivation of the Pd(0) active catalyst, which is formed in situ from the Pd(II) precatalyst.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| 3-(...)-1H-pyrazole | 776599-19-2 | 194.04 | 5.00 g | 25.76 |
| 4-Chloropyridine HCl | 7379-35-3 | 150.01 | 3.86 g | 25.76 |
| Pd(dppf)Cl₂ | 72287-26-4 | 731.73 | 0.94 g | 1.29 (5 mol%) |
| Potassium Carbonate | 584-08-7 | 138.21 | 10.69 g | 77.28 (3 eq) |
| 1,4-Dioxane | 123-91-1 | 88.11 | 100 mL | - |
| Deionized Water | 7732-18-5 | 18.02 | 25 mL | - |
| Ethyl Acetate | 141-78-6 | 88.11 | ~300 mL | - |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | ~50 mL | - |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | ~10 g | - |
Step-by-Step Experimental Protocol
-
Reaction Setup : To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (5.00 g), 4-chloropyridine hydrochloride (3.86 g), and Pd(dppf)Cl₂ (0.94 g).
-
Solvent and Base Addition : Add 1,4-dioxane (100 mL). In a separate beaker, dissolve potassium carbonate (10.69 g) in deionized water (25 mL). Add the aqueous K₂CO₃ solution to the reaction flask.
-
Inerting : Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Reaction : Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS (mobile phase: 9:1 Dichloromethane/Methanol). The reaction is typically complete within 12-16 hours.
-
Work-up : Once the starting material is consumed, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add ethyl acetate (150 mL).
-
Extraction : Wash the organic layer with deionized water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration : Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain a crude solid.
-
Purification : Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 2-10% methanol in dichloromethane to afford 4-(1H-Pyrazol-3-yl)pyridine as a white to off-white solid. (Expected yield: 75-85%).
Part 2: Regioselective Bromination of 4-(1H-Pyrazol-3-yl)pyridine
Principle and Rationale
This step involves an electrophilic aromatic substitution reaction on the electron-rich pyrazole ring. The C4 position of the 3-substituted pyrazole is the most nucleophilic and sterically accessible site, leading to highly regioselective bromination.[2]
-
Brominating Agent : N-Bromosuccinimide (NBS) is used as the source of electrophilic bromine. It is a solid that is safer and easier to handle than liquid bromine. It generates a low concentration of Br⁺ in situ, which minimizes side reactions.
-
Solvent : Acetonitrile (ACN) is an excellent polar aprotic solvent for this reaction, as it readily dissolves the starting material and NBS without participating in the reaction.
-
Reaction Conditions : The reaction proceeds smoothly at room temperature, reflecting the high reactivity of the pyrazole ring towards electrophiles.
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| 4-(1H-Pyrazol-3-yl)pyridine | 10351-29-8 | 145.16 | 3.00 g | 20.67 |
| N-Bromosuccinimide (NBS) | 128-08-5 | 177.98 | 3.86 g | 21.70 (1.05 eq) |
| Acetonitrile (ACN) | 75-05-8 | 41.05 | 60 mL | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ~200 mL | - |
| Sat. aq. NaHCO₃ | 144-55-8 | 84.01 | ~50 mL | - |
| Anhydrous Na₂SO₄ | 7757-82-6 | 142.04 | ~10 g | - |
Step-by-Step Experimental Protocol
-
Setup : In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-(1H-pyrazol-3-yl)pyridine (3.00 g) in acetonitrile (60 mL).
-
Reagent Addition : Add N-Bromosuccinimide (3.86 g) to the solution in one portion at room temperature.
-
Reaction : Stir the mixture at room temperature. The reaction is typically rapid and can be monitored by TLC or LC-MS. Completion is usually observed within 1-2 hours.
-
Quenching and Concentration : Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Work-up : Redissolve the residue in dichloromethane (150 mL). Transfer to a separatory funnel and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to remove succinimide byproduct.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification : The crude solid can be purified by recrystallization from ethyl acetate/hexanes or by a short plug of silica gel (eluting with 5% methanol in dichloromethane) to yield This compound as a pure white solid. (Expected yield: 85-95%).
Detailed Synthesis Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Troubleshooting
| Potential Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 (Suzuki) | - Inactive catalyst (Pd(0) oxidized)- Insufficient base- Poor quality reagents | - Ensure a thoroughly inert atmosphere.- Use freshly opened or properly stored catalyst.- Ensure the base is fully dissolved and added correctly.- Use high-purity starting materials. |
| Incomplete reaction in Step 1 | - Insufficient heating- Short reaction time | - Verify the internal reaction temperature is 90 °C.- Extend the reaction time and monitor by TLC/LC-MS. |
| Formation of homocoupling byproduct | - Reaction temperature too high- Presence of oxygen | - Maintain the temperature at 90 °C, do not overheat.- Improve the inerting procedure. |
| Incomplete bromination in Step 2 | - Inactive NBS | - Use a fresh bottle of NBS. Protect NBS from light and moisture during storage. |
| Formation of di-brominated product | - Excess NBS used | - Use no more than 1.05 equivalents of NBS. Add it in one portion as described. |
| Difficulty in purification | - Byproducts have similar polarity to the product | - Optimize the gradient for column chromatography.- For the final product, attempt recrystallization from different solvent systems (e.g., Ethanol, Isopropanol). |
Safety Precautions
-
General : All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Palladium Catalyst : Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust.
-
1,4-Dioxane : Dioxane is a flammable liquid and a suspected carcinogen. Use in a fume hood and avoid contact with skin and eyes.
-
N-Bromosuccinimide (NBS) : NBS is an irritant and lachrymator. It is moisture-sensitive. Handle quickly and avoid inhalation of dust.
-
Solvents : Dichloromethane, acetonitrile, and ethyl acetate are volatile and flammable. Keep away from ignition sources.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.org.mx [scielo.org.mx]
- 4. Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Suzuki Coupling Reaction of 4-(4-Bromo-1H-pyrazol-3-yl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Pyrazolyl-Pyridine Scaffolds and the Suzuki Coupling Reaction
The fusion of pyrazole and pyridine rings creates a privileged heterocyclic scaffold with significant applications in medicinal chemistry and materials science. Molecules incorporating this framework are key components in the development of therapeutic agents, including kinase inhibitors for oncology.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds.[3][4] This palladium-catalyzed reaction between an organohalide and an organoboron compound is renowned for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of its reagents.[3][4][5]
This application note provides a comprehensive guide to the Suzuki coupling reaction of 4-(4-Bromo-1H-pyrazol-3-yl)pyridine, a versatile building block for the synthesis of a diverse library of substituted pyrazolyl-pyridines. We will delve into reaction optimization, provide a detailed experimental protocol, discuss the reaction mechanism, and offer a troubleshooting guide to address common challenges.
Reaction Optimization: A Data-Driven Approach to Maximizing Yield and Purity
The success of a Suzuki coupling reaction, particularly with heteroaromatic substrates, is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The electronic properties and potential for catalyst inhibition by the nitrogen atoms in both the pyrazole and pyridine rings necessitate a systematic optimization process.
Key Parameters for Optimization:
-
Palladium Pre-catalyst: The choice of the palladium source is critical. While Pd(PPh₃)₄ is a traditional and often effective catalyst, modern pre-catalysts, such as those incorporating bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), often exhibit superior activity for challenging heterocyclic couplings.[6][7] Palladacycles are also highly active pre-catalysts that can be used in very low loadings.[5][6]
-
Ligand: The ligand stabilizes the palladium center and facilitates the elementary steps of the catalytic cycle. For heteroaryl couplings, bulky and electron-rich phosphine ligands or NHCs are often preferred as they promote the oxidative addition step and can prevent catalyst deactivation.[6][7]
-
Base: A base is required to activate the boronic acid for transmetalation.[8][9] The choice of base can significantly impact the reaction outcome. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and fluorides (e.g., CsF). The strength and solubility of the base should be considered.
-
Solvent: A variety of organic solvents can be used, often in combination with water.[10] Common choices include 1,4-dioxane, tetrahydrofuran (THF), and toluene. The use of aqueous solvent mixtures can facilitate the dissolution of the base and the boronate salt.[10][11]
Comparative Data for Optimization
The following table summarizes common conditions used for the Suzuki coupling of related bromopyrazole and bromopyridine derivatives, providing a starting point for the optimization of the reaction with this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2.5) | 1,4-Dioxane/H₂O | 90 | 6 | 70-95 | [12] |
| XPhos Pd G2 (6-7) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O | 100 | 24 | 61-86 | [13] |
| Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ (3.0) | H₂O/Acetonitrile | 37 | 18 | ~95 | [14] |
| Pd/C | - | K₂CO₃ (2.0) | iPrOH/H₂O | MW | 0.1-0.25 | 80-95 | [15] |
General Optimization Workflow
Caption: A general workflow for optimizing a Suzuki coupling reaction.
Detailed Experimental Protocol
This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound, the arylboronic acid, and the base.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an oxygen-free atmosphere.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst to the reaction flask.
-
Solvent Addition: Add the degassed solvent mixture to the flask via syringe.
-
Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-100 °C) in a preheated oil bath.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-(4-Aryl-1H-pyrazol-3-yl)pyridine.
Caption: Key steps in the experimental protocol for Suzuki coupling.
Mechanism and Key Considerations
The Suzuki coupling reaction proceeds through a well-established catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[3][9][16]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Key Considerations for Heterocyclic Substrates:
-
Catalyst Poisoning: The lone pairs of electrons on the nitrogen atoms of the pyrazole and pyridine rings can coordinate to the palladium center, potentially leading to catalyst deactivation.[17] The use of bulky ligands can help to mitigate this issue.
-
Competitive N-Arylation: In some cases, N-arylation of the pyrazole ring can occur as a side reaction. Careful control of reaction conditions and the choice of base can minimize this byproduct.
-
Debromination: A common side reaction is the reduction of the aryl bromide to the corresponding arene.[10][13] This can be influenced by the choice of base, solvent, and the presence of impurities.
-
Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide can also occur.[18] This is often more prevalent at higher temperatures or with highly active catalysts.
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid by a proton source can compete with the desired transmetalation step.[18]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Inappropriate base or solvent- Low reaction temperature | - Use a fresh batch of catalyst or a different pre-catalyst.- Ensure thorough degassing of solvents and proper inert gas technique.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvent systems.- Increase the reaction temperature. |
| Significant Debromination | - Base is too strong- Presence of reducing impurities- High reaction temperature | - Switch to a milder base (e.g., K₃PO₄ or CsF).[13]- Use purified reagents and solvents.- Lower the reaction temperature. |
| Formation of Homocoupling Products | - High catalyst loading- High reaction temperature- Slow addition of one of the coupling partners | - Reduce the catalyst loading.- Lower the reaction temperature.- Consider slow addition of the boronic acid. |
| Poor Product Solubility/Difficult Purification | - Product is highly polar | - Use a more polar solvent system for chromatography.- Consider derivatization of the product to improve its solubility characteristics. |
References
- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ias.ac.in [ias.ac.in]
- 3. byjus.com [byjus.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-(4-Bromo-1H-pyrazol-3-yl)pyridine
Introduction: The Strategic Importance of C-N Bond Formation in Heterocyclic Chemistry
The Buchwald-Hartwig amination has emerged as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[2][4] The reaction's broad substrate scope and functional group tolerance have made it an indispensable tool for medicinal chemists and drug development professionals.[1]
This application note provides a detailed guide to the Buchwald-Hartwig amination of 4-(4-bromo-1H-pyrazol-3-yl)pyridine, a key heterocyclic building block. The pyridyl-pyrazole scaffold is of significant interest in drug discovery, with derivatives exhibiting a wide range of biological activities.[5] The ability to efficiently introduce diverse amino functionalities at the C4-position of the pyrazole ring is therefore a critical step in the exploration of this chemical space for novel therapeutic agents.
While the Buchwald-Hartwig amination is a well-established transformation, its application to electron-rich and potentially coordinating five-membered heterocyclic halides such as bromopyrazoles can present unique challenges.[6][7][8] These substrates can interact with the palladium catalyst in a manner that inhibits or deactivates it, necessitating careful optimization of reaction conditions.[7][8] This guide will provide a robust starting protocol, a discussion of the underlying mechanistic principles, and strategies for troubleshooting and optimization.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][9] Understanding this cycle is crucial for rational catalyst and ligand selection, as well as for troubleshooting.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
The key steps in the cycle are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) complex.[10]
-
Ligand Exchange and Amine Coordination: The amine nucleophile coordinates to the Pd(II) center, typically displacing a ligand.
-
Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.[11]
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination, yielding the aminated product and regenerating the active Pd(0) catalyst.[9]
The choice of ligand is critical as it modulates the steric and electronic properties of the palladium center, influencing the rates of oxidative addition and reductive elimination.[2] For challenging substrates like heteroaryl halides, bulky, electron-rich phosphine ligands are often employed to promote these key steps.[2][3]
Experimental Protocol: Buchwald-Hartwig Amination of this compound
This protocol is designed as a robust starting point for the amination of this compound with a generic primary or secondary amine. Optimization may be required for specific amine coupling partners.
Reagents and Equipment
-
This compound
-
Amine (primary or secondary)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or a pre-formed catalyst like tBuBrettPhos Pd G3)
-
Phosphine ligand (e.g., XPhos, tBuBrettPhos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS))
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Reaction Setup Workflow
Caption: Workflow for the Buchwald-Hartwig amination setup.
Step-by-Step Procedure
-
Preparation of the Reaction Vessel: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%) to a dry Schlenk flask or microwave vial equipped with a magnetic stir bar.
-
Addition of Reagents: To the same flask, add the base (e.g., NaOtBu, 1.4-2.0 equivalents), this compound (1.0 equivalent), and the amine (1.1-1.5 equivalents).
-
Solvent Addition: Add anhydrous solvent (e.g., toluene, to a concentration of 0.1 M with respect to the bromopyrazole).
-
Reaction Conditions: Seal the flask or vial and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and quench with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired aminated product.
Key Reaction Parameters and Optimization Strategies
The success of the Buchwald-Hartwig amination of this compound is highly dependent on the careful selection of the reaction parameters. The following table summarizes key considerations and provides a starting point for optimization.
| Parameter | Recommended Starting Conditions | Rationale and Optimization Considerations |
| Palladium Precatalyst | Pd₂(dba)₃ (1-2 mol%) or a pre-formed catalyst (e.g., tBuBrettPhos Pd G3, 2-4 mol%) | Pd₂(dba)₃ is a common and cost-effective Pd(0) source. Pre-formed catalysts offer convenience and can exhibit higher activity. For challenging substrates, increasing the catalyst loading may be beneficial.[2] |
| Ligand | XPhos (2-4 mol%) or tBuBrettPhos (2-4 mol%) | Bulky, electron-rich biarylphosphine ligands are generally effective for heteroaryl halides.[7][12] The choice of ligand can significantly impact the reaction outcome, and screening of different ligands may be necessary. |
| Base | NaOtBu (1.4-2.0 equiv.) or LHMDS (2.2 equiv.) | Strong, non-nucleophilic bases are typically required.[11] NaOtBu is a common choice, while LHMDS can be effective for unprotected N-H pyrazoles.[7] Weaker bases like K₂CO₃ or Cs₂CO₃ may be attempted but often lead to slower reactions.[9] |
| Solvent | Toluene or Dioxane (0.1 M) | Aprotic, non-polar to moderately polar solvents are preferred. Toluene is a common choice, while dioxane can also be effective. Ensure the solvent is anhydrous.[9] |
| Temperature | 80-110 °C | Higher temperatures are often required for the amination of heteroaryl bromides. Microwave irradiation can be used to accelerate the reaction.[13] |
| Amine Stoichiometry | 1.1-1.5 equivalents | A slight excess of the amine is typically used to ensure complete consumption of the starting material. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no conversion | - Inactive catalyst- Inappropriate ligand or base- Insufficient temperature | - Use a fresh batch of palladium precatalyst and ensure anhydrous and anaerobic conditions.- Screen different ligands and bases.- Increase the reaction temperature or use microwave heating. |
| Side reactions (e.g., hydrodehalogenation) | - Catalyst deactivation- Presence of water | - Use a higher catalyst loading or a more robust ligand.- Ensure all reagents and solvents are rigorously dried. |
| Poor product yield after purification | - Product instability on silica gel- Incomplete reaction | - Consider alternative purification methods such as crystallization or reverse-phase chromatography.- Allow the reaction to proceed for a longer duration or increase the temperature. |
Conclusion
The Buchwald-Hartwig amination is a powerful tool for the functionalization of the this compound core. By carefully selecting the catalyst, ligand, base, and solvent, researchers can efficiently synthesize a diverse library of aminated pyridyl-pyrazoles for evaluation in drug discovery programs. The protocol and optimization strategies provided in this application note serve as a comprehensive guide for scientists working in this exciting area of medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. chemimpex.com [chemimpex.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Amination Reaction Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 11. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 12. research.rug.nl [research.rug.nl]
- 13. researchgate.net [researchgate.net]
Protocol for the Regioselective N-Alkylation of 4-(4-Bromo-1H-pyrazol-3-yl)pyridine
An Application Note for Medicinal and Process Chemistry
Abstract
This application note provides a detailed experimental procedure for the N-alkylation of 4-(4-bromo-1H-pyrazol-3-yl)pyridine, a key intermediate in the synthesis of pharmacologically active compounds. N-alkylated pyrazoles are prevalent structural motifs in medicinal chemistry, serving as bioisosteres for amides and phenols and forming the core of numerous anti-tumor and anti-infective agents.[1] The primary challenge in the functionalization of unsymmetrically substituted pyrazoles is controlling the regioselectivity of the substitution, as alkylation can occur at either of the two ring nitrogen atoms.[2][3] This guide details two robust protocols using different base/solvent systems, explains the mechanistic rationale for controlling the reaction outcome, and provides a framework for reaction monitoring, purification, and structural verification of the resulting regioisomers.
Introduction and Mechanistic Rationale
The N-alkylation of pyrazoles is a fundamental transformation for modifying the physicochemical and pharmacological properties of these important heterocyclic scaffolds.[4] The substrate, this compound, is an unsymmetrical pyrazole, meaning its two nitrogen atoms (N1 and N2) are in chemically distinct environments. Deprotonation of the pyrazole N-H proton generates a pyrazolide anion, which can be alkylated at either nitrogen, leading to a mixture of two constitutional isomers:
-
Isomer A: 1-alkyl-4-(4-bromo-1H-pyrazol-3-yl)pyridine
-
Isomer B: 1-alkyl-4-(4-bromo-1H-pyrazol-5-yl)pyridine
The ratio of these products is governed by a combination of steric and electronic factors, as well as the reaction conditions.[5]
Factors Influencing Regioselectivity:
-
Steric Hindrance: The substituent at the C3 position (the pyridine ring) is generally more sterically demanding than the substituent at C4 (a bromine atom). Consequently, alkylation at the less sterically hindered nitrogen (N1, adjacent to the bromine) is often favored, particularly with bulky alkylating agents.[1][6]
-
Electronic Effects: The electron-withdrawing nature of the pyridine ring and the bromine atom influences the acidity of the N-H proton and the nucleophilicity of the resulting anion.
-
Base and Solvent System: The choice of base and solvent is critical. Strong bases like sodium hydride (NaH) in polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) ensure complete deprotonation.[4] The nature of the counter-ion (e.g., Na⁺, K⁺) can also influence regioselectivity, potentially through coordination with the pyridine nitrogen, thereby directing the alkylating agent to a specific site.[2] Weaker bases like potassium carbonate (K₂CO₃) in solvents like acetonitrile or DMSO may result in different isomer ratios.[7]
This document provides two primary protocols to afford control over the alkylation process. Protocol A employs a strong, non-nucleophilic hydride base for rapid and complete deprotonation, while Protocol B utilizes a milder carbonate base, which can be advantageous for sensitive substrates.
Experimental Protocols
Materials and Equipment
Reagents:
-
This compound (Substrate)
-
Alkylating agent (e.g., Iodomethane, Benzyl bromide, Ethyl bromoacetate) (1.1 - 1.2 eq.)
-
Protocol A: Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)
-
Protocol B: Anhydrous potassium carbonate (K₂CO₃), finely powdered (2.0 - 3.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flasks and magnetic stir bars
-
Septa and needles for inert atmosphere techniques
-
Schlenk line or balloon filled with Nitrogen or Argon
-
Magnetic stirrer with heating plate
-
Ice-water bath
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Separatory funnel
-
Standard laboratory glassware
Protocol A: N-Alkylation using Sodium Hydride (NaH)
This protocol is highly effective and generally provides good yields, making it suitable for a wide range of alkylating agents.[4]
Step-by-Step Procedure:
-
Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq., 60% dispersion) to a dry round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Wash the NaH with anhydrous hexanes (3x) to remove the mineral oil, carefully decanting the hexanes each time. Add anhydrous DMF to the flask to create a suspension (approx. 0.2 M concentration relative to the substrate).
-
Deprotonation: Cool the NaH suspension to 0 °C using an ice-water bath. In a separate flask, dissolve this compound (1.0 eq.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirred NaH suspension over 15-20 minutes.
-
Rationale: Dropwise addition controls the exothermic reaction and hydrogen gas evolution that occurs during deprotonation.
-
-
Anion Formation: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation. The formation of the sodium pyrazolide salt may result in a clearer solution.
-
Alkylation: Cool the reaction mixture back to 0 °C. Add the alkylating agent (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate/hexanes as eluent). The consumption of the starting material and the appearance of one or two new, less polar spots (the product isomers) indicate reaction progression.
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.
-
Safety Note: Quenching is highly exothermic and produces hydrogen gas. Add the quenching agent very slowly.
-
-
Extraction & Purification: Transfer the mixture to a separatory funnel and dilute with water and ethyl acetate. Separate the layers. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Chromatography: Purify the crude residue by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes to separate the regioisomers.
Protocol B: N-Alkylation using Potassium Carbonate (K₂CO₃)
This method uses a milder, easier-to-handle base and may offer different regioselectivity compared to Protocol A.[7]
Step-by-Step Procedure:
-
Preparation: To a round-bottom flask, add this compound (1.0 eq.), finely powdered anhydrous potassium carbonate (2.5 eq.), and a magnetic stir bar.
-
Solvent & Reagent Addition: Add anhydrous acetonitrile or DMF. Stir the suspension vigorously and then add the alkylating agent (1.2 eq.).
-
Reaction: Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature will depend on the reactivity of the alkylating agent.
-
Rationale: Heating is required to facilitate deprotonation with the weaker carbonate base.
-
-
Monitoring: Monitor the reaction progress by TLC as described in Protocol A. Reactions may require longer times (12-24 hours).
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the K₂CO₃. Rinse the solid with ethyl acetate or dichloromethane.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography as described in Protocol A.
Data Presentation and Expected Outcomes
The success of the N-alkylation reaction is highly dependent on the chosen conditions. The following table provides a hypothetical summary of expected outcomes based on established principles of pyrazole chemistry.
| Alkylating Agent (R-X) | Base | Solvent | Temp. (°C) | Major Isomer (Expected) | Rationale |
| Iodomethane (CH₃I) | NaH | DMF | 0 to RT | N1-CH₃ | Small electrophile, less sensitive to sterics. Outcome may be electronically controlled. |
| Benzyl Bromide (BnBr) | NaH | DMF | 0 to RT | N1-Bn | Moderately bulky, likely favors the less hindered N1 position. |
| Benzyl Bromide (BnBr) | K₂CO₃ | MeCN | 80 | N1-Bn | Milder conditions may enhance selectivity for the thermodynamically favored product. |
| t-Butyl Bromoacetate | NaH | THF | 0 to RT | N1-Alkyl | Bulky electrophile, sterics will strongly direct alkylation to the N1 position.[5] |
Structural Characterization: The definitive assignment of the N1 and N2 isomers is crucial. This is reliably achieved using 1D and 2D NMR spectroscopy, particularly through a Nuclear Overhauser Effect (NOESY) experiment.[8]
-
For the N1-alkylated isomer , a NOESY correlation is expected between the protons of the alkyl group (on N1) and the proton on the C5 position of the pyrazole ring.
-
For the N2-alkylated isomer , a NOESY correlation would be observed between the alkyl group protons and the pyridine ring protons.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the N-alkylation procedure.
Caption: General workflow for the N-alkylation of this compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Inactive NaH (due to moisture).2. Insufficiently anhydrous solvent.3. Alkylating agent is not reactive enough.4. Insufficient heating (for K₂CO₃ method). | 1. Use fresh NaH; wash thoroughly with hexanes.2. Use freshly distilled or commercially available anhydrous solvents.3. Increase reaction temperature or switch to a more reactive halide (I > Br > Cl).4. Increase temperature or reaction time. |
| Multiple Products / Side Reactions | 1. Impure starting materials.2. Over-alkylation or side reactions with the solvent (e.g., DMF).3. Degradation of product or starting material. | 1. Purify starting materials before use.2. Use a less reactive solvent like THF; ensure stoichiometry is controlled.3. Use milder conditions (lower temperature, weaker base). |
| Difficult Separation of Isomers | Isomers have very similar polarity. | 1. Use high-performance silica or a different stationary phase.2. Try a different eluent system with varying polarity and solvent properties (e.g., add a small % of methanol or use dichloromethane-based systems). |
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. dergi.fabad.org.tr [dergi.fabad.org.tr]
Application Note and Protocol for the Purification of 4-(4-Bromo-1H-pyrazol-3-yl)pyridine by Column Chromatography
Abstract
This application note provides a comprehensive, step-by-step protocol for the purification of 4-(4-Bromo-1H-pyrazol-3-yl)pyridine using column chromatography. This guide is intended for researchers, scientists, and professionals in drug development who are working with this and structurally related heterocyclic compounds. The protocol herein is designed to ensure high purity of the final product, a critical aspect for its subsequent applications in pharmaceutical and agricultural research.[1][2] This document elucidates the rationale behind the selection of the stationary and mobile phases and offers insights into process optimization and troubleshooting.
Introduction
This compound is a key heterocyclic building block in the synthesis of a variety of bioactive molecules. Its unique structure, incorporating both a pyridine and a brominated pyrazole moiety, makes it a valuable intermediate for the development of novel therapeutic agents, including anti-cancer and anti-inflammatory drugs, as well as compounds with applications in agricultural chemistry.[1][2] Given its role as a precursor in complex synthetic pathways, the purity of this compound is paramount to ensure the desired reaction outcomes and the biological activity of the final products.
Column chromatography is a fundamental and highly effective technique for the purification of organic compounds.[3] This method relies on the differential partitioning of the components of a mixture between a stationary phase and a mobile phase.[4][5][6] For N-heterocyclic compounds like this compound, normal-phase chromatography using silica gel as the stationary phase is a common and effective approach.[3][7] This application note details a robust protocol for the purification of this compound, addressing the specific challenges associated with its chemical properties.
Materials and Methods
Materials and Reagents
-
Crude this compound: (Synthesized in-house or obtained from a commercial supplier)
-
Silica Gel: (230-400 mesh) for column chromatography
-
Solvents (HPLC grade):
-
n-Hexane
-
Ethyl acetate (EtOAc)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
-
Thin-Layer Chromatography (TLC) plates: Silica gel coated (e.g., Silica Gel 60 F254)
-
TLC Visualization:
-
UV lamp (254 nm)
-
Potassium permanganate (KMnO₄) stain
-
-
Glassware:
-
Chromatography column
-
Round-bottom flasks
-
Beakers
-
Graduated cylinders
-
Pipettes
-
-
Equipment:
-
Rotary evaporator
-
Fume hood
-
Heating mantle/stir plate
-
Pre-Purification Analysis: Thin-Layer Chromatography (TLC)
Rationale: Before proceeding with column chromatography, it is crucial to determine the optimal solvent system for separation using TLC. TLC is a rapid and inexpensive method to screen various mobile phases and estimate the retention factor (Rƒ) of the target compound and its impurities. The ideal solvent system will provide a good separation between the desired product and any impurities, with the Rƒ of the product typically in the range of 0.2-0.4 for effective column chromatography.
Protocol:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., DCM or a small amount of the eluent).
-
Spot the dissolved crude mixture onto a TLC plate.
-
Develop the TLC plate in a chamber containing a pre-screened mobile phase. A good starting point for N-heterocycles is a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate.[7]
-
Test various ratios of hexane:EtOAc (e.g., 9:1, 8:2, 7:3, 1:1).
-
After development, visualize the spots under a UV lamp and/or by staining with KMnO₄.
-
Calculate the Rƒ value for each spot: Rƒ = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Select the solvent system that provides the best separation of the desired product from impurities.
Experimental Protocol: Column Chromatography
This section outlines the step-by-step procedure for the purification of this compound.
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step-by-Step Protocol
-
Column Preparation:
-
Select an appropriately sized chromatography column based on the amount of crude material to be purified (a general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).
-
Secure the column vertically in a fume hood.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to pack under gravity, and then gently tap the column to ensure uniform packing.
-
Drain the excess solvent until the solvent level is just above the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent like DCM.
-
Alternatively, for less soluble compounds, a "dry loading" method is recommended. Adsorb the crude material onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and then removing the solvent under reduced pressure.
-
Carefully add the dissolved sample or the dry-loaded silica gel to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the optimized mobile phase determined from the TLC analysis.
-
A gradient elution may be necessary for optimal separation. Start with a less polar solvent system (e.g., 9:1 hexane:EtOAc) and gradually increase the polarity (e.g., to 7:3 or 1:1 hexane:EtOAc). The basic nature of the pyridine ring may cause tailing on silica gel; adding a small amount of a basic modifier like triethylamine (0.1-1%) to the mobile phase can improve peak shape.[8][9]
-
Collect the eluent in a series of labeled test tubes or flasks (fractions).
-
-
Monitoring the Separation:
-
Monitor the separation by spotting every few fractions onto a TLC plate and developing it in the optimized solvent system.
-
Visualize the spots under UV light. The desired product, this compound, should be UV active due to its aromatic rings.
-
-
Product Isolation:
-
Identify the fractions containing the pure product (i.e., those showing a single spot with the correct Rƒ value on the TLC).
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
-
Purity Assessment:
-
Assess the purity of the final product using analytical techniques such as HPLC, LC-MS, and NMR spectroscopy. For HPLC analysis, a reversed-phase C18 column with a mobile phase of acetonitrile and water (with an acidic modifier like formic acid to improve peak shape for the basic pyridine nitrogen) is a good starting point.[10][11]
-
Results and Discussion
The successful purification of this compound is highly dependent on the choice of the mobile phase. The pyridine and pyrazole moieties impart a degree of polarity to the molecule. A typical separation on silica gel will see less polar impurities eluting first, followed by the desired product, and then more polar impurities.
| Parameter | Typical Value/Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for normal-phase chromatography of moderately polar organic compounds. |
| Mobile Phase | Gradient of n-Hexane and Ethyl Acetate | Allows for the elution of a range of compounds with varying polarities. |
| Initial Eluent | 9:1 Hexane:EtOAc | To elute non-polar impurities. |
| Final Eluent | 7:3 to 1:1 Hexane:EtOAc | To elute the moderately polar product. |
| Mobile Phase Modifier | 0.1-1% Triethylamine (optional) | To minimize tailing by deactivating acidic silanol groups on the silica surface. |
| Expected Rƒ of Product | 0.2 - 0.4 | Provides good resolution and a reasonable elution time. |
| Detection Method | UV (254 nm) | The aromatic rings in the molecule absorb UV light, allowing for easy visualization on TLC. |
Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Re-optimize the mobile phase using TLC with different solvent combinations and polarities. |
| Column overloading. | Use a larger column or reduce the amount of crude material. | |
| Compound Stuck on Column | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., by adding more ethyl acetate or a small amount of methanol). |
| Tailing of Spots on TLC/Column | Interaction of the basic pyridine nitrogen with acidic silica gel. | Add a small amount of a basic modifier like triethylamine to the eluent.[9] |
| Cracked or Channeled Column Bed | Improper column packing. | Repack the column carefully, ensuring a uniform slurry and gentle settling. |
| Product Elutes Too Quickly | Mobile phase is too polar. | Start with a less polar solvent system. |
Conclusion
The protocol detailed in this application note provides a reliable and reproducible method for the purification of this compound by column chromatography. By carefully selecting the stationary and mobile phases based on preliminary TLC analysis, and by following the systematic steps outlined, researchers can obtain this valuable synthetic intermediate in high purity. This ensures the integrity of subsequent synthetic steps and the reliability of biological assays in drug discovery and development programs.
References
- 1. chemimpex.com [chemimpex.com]
- 2. liberty360.ca [liberty360.ca]
- 3. benchchem.com [benchchem.com]
- 4. pharmanow.live [pharmanow.live]
- 5. labtech.tn [labtech.tn]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. rsc.org [rsc.org]
- 8. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 9. researchgate.net [researchgate.net]
- 10. helixchrom.com [helixchrom.com]
- 11. researchgate.net [researchgate.net]
Introduction: The Imperative for Purity in Drug Discovery Intermediates
An Application Scientist's Guide to the Recrystallization of 4-(4-Bromo-1H-pyrazol-3-yl)pyridine
This compound is a heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical development. Its unique structure, combining a pyridine ring with a brominated pyrazole, makes it a valuable intermediate for synthesizing novel therapeutic agents, particularly in the exploration of anti-cancer and anti-inflammatory compounds.[1] The presence of the bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.[2]
Given its role as a foundational precursor, the purity of this compound is paramount. Impurities, such as starting materials, reaction byproducts, or isomers, can lead to aberrant results in downstream biological assays, complicate reaction outcomes, and introduce significant challenges during process scale-up. Recrystallization is a powerful and economical purification technique based on the principle that the solubility of most solids increases with temperature.[3][4] By carefully selecting a solvent or solvent system, an impure solid can be dissolved in a hot solvent and then allowed to crystallize in a purer form as the solution cools, leaving impurities behind in the mother liquor.
This guide provides a comprehensive, experience-driven protocol for developing a robust recrystallization procedure for this compound. It moves beyond a simple list of steps to explain the underlying principles and troubleshooting strategies, empowering researchers to adapt and optimize the method for their specific needs.
Part 1: Foundational Principles & Strategic Considerations
Before proceeding to a bench-top protocol, it is crucial to understand the physicochemical characteristics of the target molecule. As a molecule containing both a pyridine and a pyrazole ring, it possesses polar characteristics and hydrogen bonding capabilities (both donor and acceptor sites on the pyrazole NH and ring nitrogens).[5] However, the bromo-substituted aryl system also introduces nonpolar, hydrophobic character. This duality governs its solubility and dictates the strategy for solvent selection.
It is a known challenge that pyridine-containing compounds can be difficult to crystallize compared to their non-heteroaromatic counterparts.[6] Therefore, a systematic and patient approach is required. The primary goal is to identify a solvent system where the target compound exhibits high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[7]
Part 2: Systematic Solvent System Screening
Causality of Solvent Choice: The "like dissolves like" principle is the guiding tenet.[5] Polar solvents are required to engage with the polar pyrazole and pyridine functionalities, while consideration must also be given to the molecule's overall structure.
Recommended Solvent Candidates for Screening:
-
Single Solvent Systems: Test moderately polar to polar aprotic and protic solvents. Good candidates include:
-
Ethanol
-
Methanol
-
Isopropanol (IPA)
-
Ethyl Acetate (EtOAc)
-
Acetonitrile (ACN)
-
Toluene
-
-
Mixed Solvent Systems: Often, a single solvent does not provide the ideal solubility curve. A mixed-solvent system, comprising a "solvent" (in which the compound is soluble) and a miscible "anti-solvent" (in which the compound is poorly soluble), offers greater control.[7] Promising pairs include:
-
Ethanol / Water
-
Acetone / Water
-
Ethyl Acetate / Hexanes
-
Toluene / Hexanes
-
Protocol: Small-Scale Solvent Screening
-
Place approximately 10-15 mg of crude this compound into several small test tubes.
-
To each tube, add a candidate solvent dropwise at room temperature, vortexing after each addition, until the solvent volume is about 0.5 mL. Note the solubility at ambient temperature.
-
If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a sand bath or water bath while stirring. Add more solvent in small portions until the solid just dissolves.
-
Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the tube with a glass rod at the air-liquid interface to create nucleation sites.[5]
-
If crystals still do not form, place the tube in an ice-water bath for 15-20 minutes.
-
Record your observations in a table, noting solubility at room temperature, solubility when hot, and the quality/quantity of crystals formed upon cooling.
Data Presentation: Solvent Screening Observations
| Solvent System | Solubility (Room Temp) | Solubility (Hot) | Crystal Formation on Cooling (Quality & Quantity) | Notes |
| e.g., Isopropanol | Sparingly Soluble | Fully Soluble in 2 mL | Fine white needles, good recovery | Promising candidate |
| e.g., Toluene | Insoluble | Sparingly Soluble | Poor recovery | Not suitable as a single solvent |
| e.g., Ethyl Acetate | Soluble | Very Soluble | No crystals formed | Too soluble; consider for mixed system |
| e.g., EtOAc/Hexane | --- | --- | Dense crystals at 1:3 ratio | Promising mixed system |
Part 3: Detailed Recrystallization Protocol
This protocol is a generalized methodology. The optimal solvent and volumes should be determined from the screening experiments described above.
Experimental Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
Step-by-Step Methodology
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. In a separate flask, bring your chosen solvent (or the more polar "solvent" of a mixed pair) to a boil. Add the boiling solvent to the Erlenmeyer flask containing the crude solid in small portions while stirring and heating until the compound just dissolves.
-
Decolorization (Optional): If the hot solution is colored by high-molecular-weight impurities, remove it from the heat source and allow the boiling to subside. Add a very small amount (1-2% w/w) of activated charcoal.
-
Causality: Activated charcoal has a high surface area that adsorbs colored impurities. Never add charcoal to a boiling solution, as it can cause violent bumping.
-
-
Hot Filtration (Required if charcoal was used or insoluble impurities are present): If you performed step 2, or if you observe insoluble solid impurities in your hot solution, you must perform a hot gravity filtration. Preheat a stemless funnel and a clean receiving Erlenmeyer flask by placing them on top of a beaker of boiling solvent. Place a fluted filter paper in the funnel and pour the hot solution through it as quickly as possible.
-
Causality: This step removes the charcoal and any insoluble impurities. Preheating the apparatus prevents premature crystallization of the product on the funnel or filter paper, which would lead to significant loss of yield.[7]
-
-
Crystallization: Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period. Once the flask has reached room temperature, you may place it in an ice-water bath for 20-30 minutes to maximize crystal formation.
-
Causality: Slow cooling is essential for the formation of large, well-defined, and pure crystals. Rapid cooling can trap impurities within the crystal lattice and often results in the formation of small, impure crystals or even precipitation of an amorphous solid.
-
-
Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel and a clean filter flask.
-
Causality: Vacuum filtration is an efficient method for separating the solid crystals from the liquid mother liquor, which contains the dissolved impurities.
-
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent.
-
Causality: The wash step removes any residual mother liquor adhering to the crystal surfaces. The solvent must be ice-cold to minimize redissolving the purified product.
-
-
Drying: Leave the crystals in the Büchner funnel with the vacuum on for several minutes to pull air through and partially dry them. For final drying, carefully transfer the crystals to a watch glass and place them in a vacuum desiccator until a constant weight is achieved.
Part 4: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out (Product separates as a liquid) | The solution is too concentrated, or the compound's melting point is lower than the solvent's boiling point. | Re-heat the solution to dissolve the oil, add slightly more hot solvent (10-20% more), and allow it to cool more slowly. Seeding with a pure crystal can also help.[7] |
| No Crystals Form | Too much solvent was used; the solution is supersaturated; the solution cooled too quickly. | 1. Try scratching the inner surface of the flask with a glass rod.[5]2. Add a seed crystal of the pure compound.[5]3. If the above fail, gently heat the solution to boil off some of the solvent (15-25% of the volume) and allow it to cool again.[5] |
| Low Recovery / Yield | Too much solvent was used; premature crystallization during hot filtration; crystals are still soluble at low temperature. | Use the minimum amount of hot solvent.[5][7] Ensure the filtration apparatus is hot. Ensure the solution is thoroughly cooled in an ice bath before filtering. |
| Product is still colored | The impurity is co-crystallizing with the product; insufficient activated charcoal was used. | Repeat the recrystallization. If the color persists, the impurity may have very similar solubility properties, and an alternative purification technique like column chromatography may be necessary. |
References
Application Note: A Comprehensive Protocol for In Vitro Biochemical Assay of Kinase Inhibitors Using 4-(4-Bromo-1H-pyrazol-3-YL)pyridine
Abstract
Protein kinases are a critical class of enzymes involved in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer.[1] The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, forming the core of many potent kinase inhibitors approved for therapeutic use.[1][2] This application note provides a detailed, field-proven protocol for characterizing the inhibitory activity of pyrazole-based compounds, using 4-(4-Bromo-1H-pyrazol-3-YL)pyridine as a representative molecule. This compound belongs to the 4-(pyrazol-3-yl)-pyridine class, which has shown promise as inhibitors of specific stress-activated protein kinases.[3][4] We present a luminescence-based biochemical assay that quantifies kinase activity by measuring ADP production, a universal byproduct of the phosphorylation reaction. This guide is designed for researchers, scientists, and drug development professionals, offering step-by-step methodologies for determining the half-maximal inhibitory concentration (IC₅₀) and ensuring data integrity through robust controls and validation.
Introduction: The Significance of Pyrazole-Based Kinase Inhibitors
Protein kinases catalyze the transfer of a phosphate group from ATP to substrate proteins, a fundamental mechanism for regulating nearly all cellular processes.[5] Their role as key signaling nodes has made them one of the most important families of drug targets in the 21st century.[6] The development of small-molecule kinase inhibitors has revolutionized the treatment of various cancers and inflammatory diseases.[7][8]
Within the vast chemical space of kinase inhibitors, compounds built around a pyrazole scaffold have demonstrated remarkable success.[1][2] The pyrazole moiety's unique electronic properties and ability to form key hydrogen bonds within the ATP-binding pocket of kinases contribute to its efficacy.[9] Several FDA-approved drugs, including Crizotinib and Ruxolitinib, feature a pyrazole ring, highlighting its importance as a pharmacophore.[1]
This document focuses on this compound, a versatile chemical intermediate used in the synthesis of novel therapeutic agents.[10][11] Its structural class has been specifically identified as a source of potent inhibitors for the c-Jun N-terminal kinase (JNK) family, which are key mediators of cellular responses to stress signals like inflammation and apoptosis.[3][4] The protocol detailed herein provides a reliable framework for assessing the inhibitory potential of this and similar compounds against a target kinase, a critical first step in the drug discovery pipeline.[12]
Assay Principle: Luminescence-Based ADP Detection
To determine the inhibitory effect of a compound on a kinase, we must accurately measure the enzyme's activity. This protocol utilizes a homogeneous, luminescence-based assay format (e.g., ADP-Glo™ Kinase Assay) that quantifies the amount of adenosine diphosphate (ADP) produced during the kinase reaction.[13] This method is highly sensitive, amenable to high-throughput screening, and avoids the safety and disposal concerns associated with traditional radiometric assays.[5][14]
The assay proceeds in two steps:
-
Kinase Reaction: The kinase, its specific substrate, ATP, and the test inhibitor are incubated together. The kinase transfers the gamma-phosphate from ATP to the substrate, producing a phosphorylated substrate and ADP. The amount of ADP generated is directly proportional to the kinase activity.
-
ADP Detection: After the kinase reaction, a reagent is added to terminate the reaction and deplete any remaining ATP. Subsequently, a detection reagent is added to convert the ADP back into ATP, which then fuels a luciferase-catalyzed reaction, generating a light signal. This luminescent signal is directly proportional to the initial ADP concentration.
An effective inhibitor will reduce the kinase's ability to produce ADP, resulting in a lower luminescent signal compared to an uninhibited control.
Materials and Reagents
-
Test Compound: this compound (or other pyrazole-based inhibitors).
-
Target Kinase: Recombinant human JNK3 (MAPK10). The concentration should be optimized for linear signal response.
-
Kinase Substrate: A specific peptide substrate for JNK3 (e.g., ATF2 peptide).
-
Positive Control Inhibitor: Staurosporine or a known potent JNK inhibitor.[13]
-
ATP: Adenosine 5'-triphosphate, high purity.
-
Assay Buffer: 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT.
-
Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
Solvent: 100% Dimethyl sulfoxide (DMSO), high purity.
-
Plates: Solid white, low-volume, 384-well microplates.
-
Equipment: Multichannel pipettes, acoustic dispenser (optional), plate reader with luminescence detection capabilities.
Experimental Protocol: IC₅₀ Determination
This protocol describes the full workflow for generating a dose-response curve to determine the IC₅₀ value of the test compound. The IC₅₀ is the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.[15]
Step-by-Step Methodology
-
Compound Preparation: a. Prepare a 10 mM stock solution of this compound in 100% DMSO. b. Perform a serial dilution in 100% DMSO to create a range of concentrations for the dose-response curve (e.g., 10 points, 3-fold dilutions starting from 1 mM). This will yield a final assay concentration range from approximately 10 µM to 0.5 nM. c. Prepare dilutions for the positive control (e.g., Staurosporine) in the same manner.
-
Assay Plating: a. Dispense 50 nL of each compound dilution into the appropriate wells of a 384-well plate. b. For controls, dispense 50 nL of 100% DMSO for the negative control (0% inhibition, high signal) and the serially diluted positive control inhibitor. c. Prepare a "no kinase" control by adding assay buffer instead of the kinase enzyme solution in a set of wells containing only DMSO; this represents the background signal (100% inhibition).[16]
-
Kinase Pre-incubation: a. Add 5 µL of the JNK3 kinase solution (prepared in assay buffer) to each well. b. Mix gently by shaking the plate for 30 seconds. c. Incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the kinase and reach equilibrium before the reaction is initiated.
-
Initiation of Kinase Reaction: a. Initiate the enzymatic reaction by adding 5 µL of the substrate/ATP mixture (prepared in assay buffer) to all wells. The final ATP concentration should ideally be close to its Michaelis-Menten constant (Km) for the specific kinase to ensure accurate IC₅₀ determination for ATP-competitive inhibitors.[17] b. Mix the plate gently and incubate for 60 minutes at 30°C. The duration and temperature should be optimized to ensure the reaction remains in the linear range (typically <20% substrate turnover).
-
ADP Detection: a. Following the kinase reaction incubation, add 10 µL of ADP-Glo™ Reagent to each well.[13] b. Incubate for 40 minutes at room temperature. This step terminates the kinase reaction and eliminates the remaining ATP. c. Add 20 µL of Kinase Detection Reagent to each well. d. Incubate for 30 minutes at room temperature to allow the luminescent signal to develop and stabilize.
-
Data Acquisition: a. Measure the luminescence of each well using a compatible plate reader (e.g., Promega GloMax® or similar).
Data Analysis and Interpretation
The raw luminescence data is processed to determine the IC₅₀ value.
-
Calculate Percent Inhibition: The activity of the kinase at each inhibitor concentration is normalized relative to the high (DMSO only) and low (no kinase or potent inhibitor) controls.[18]
-
% Inhibition = 100 * (1 - [Signal_Inhibitor - Signal_Low] / [Signal_High - Signal_Low])
-
-
Generate Dose-Response Curve: Plot the calculated Percent Inhibition against the logarithm of the inhibitor concentration.
-
Determine IC₅₀: Use a non-linear regression analysis to fit the data to a four-parameter logistic equation (sigmoidal curve).[15] Software such as GraphPad Prism or company-specific data analysis packages can perform this calculation to yield the IC₅₀ value.
Sample Data Presentation
The table below shows representative data for determining the IC₅₀ of this compound against JNK3.
| Inhibitor Conc. (nM) | Log [Inhibitor] | Raw Luminescence (RLU) | % Inhibition |
| 10000 | 4.00 | 15,120 | 98.8 |
| 3333 | 3.52 | 21,450 | 94.1 |
| 1111 | 3.05 | 35,800 | 83.2 |
| 370 | 2.57 | 88,900 | 45.7 |
| 123 | 2.09 | 145,200 | 4.5 |
| 41 | 1.61 | 151,100 | 0.8 |
| 13.7 | 1.14 | 152,500 | -0.1 |
| 4.6 | 0.66 | 153,200 | -0.6 |
| High Control (DMSO) | - | 152,400 | 0.0 |
| Low Control (No Kinase) | - | 13,500 | 100.0 |
| Calculated IC₅₀ (nM) | 415 |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Data Variability (High %CV) | - Inaccurate pipetting- Incomplete mixing- Edge effects on the plate | - Use calibrated pipettes or an automated dispenser- Ensure proper mixing after each reagent addition- Avoid using the outer wells of the plate or fill them with buffer |
| Low Signal or Low S/B Ratio | - Kinase concentration too low- Inactive kinase or substrate- Insufficient reaction time | - Optimize kinase concentration to increase signal- Verify enzyme and substrate activity with a positive control- Extend the kinase reaction time, ensuring it remains in the linear phase |
| IC₅₀ Value Out of Range | - Incorrect inhibitor dilution series- Inhibitor insolubility at high concentrations | - Verify stock concentration and dilution calculations- Check for compound precipitation in DMSO stock and assay buffer |
Conclusion
This application note provides a robust and reproducible luminescence-based protocol for the biochemical characterization of the pyrazole-based compound this compound. The detailed steps for IC₅₀ determination, data analysis, and troubleshooting offer researchers a reliable method to assess the potency of novel kinase inhibitors. This assay is a cornerstone of the early drug discovery process, enabling the quantitative comparison and selection of promising lead compounds for further development.[6][12]
References
- 1. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 8. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family | MDPI [mdpi.com]
- 10. chemimpex.com [chemimpex.com]
- 11. liberty360.ca [liberty360.ca]
- 12. reactionbiology.com [reactionbiology.com]
- 13. benchchem.com [benchchem.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. benchchem.com [benchchem.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Application Note: A Guide to Cell-Based Assays for Characterizing 4-(4-Bromo-1H-pyrazol-3-YL)pyridine Derivatives
Abstract
The 4-(4-Bromo-1H-pyrazol-3-YL)pyridine scaffold is a versatile chemical intermediate recognized for its significant potential in pharmaceutical research, particularly in the development of novel kinase inhibitors for oncology and anti-inflammatory applications.[1][2][3][4] Effective characterization of derivatives from this class requires a robust and logically-tiered approach using physiologically relevant cell-based assays.[5][6] This guide provides an in-depth framework for researchers, scientists, and drug development professionals to assess the biological activity of these compounds. We will detail a strategic workflow, from initial cytotoxicity screening to elucidating the mechanism of action and target engagement. The protocols herein are designed as self-validating systems, emphasizing the causality behind experimental choices to ensure data integrity and reproducibility.
Foundational Concepts: From Scaffold to Cellular Effect
The Target: Protein Kinases in Disease
Protein kinases are a large family of enzymes that play central roles in regulating cellular functions, including proliferation, differentiation, and apoptosis.[2] Aberrant kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[2][7] Signaling pathways such as the PI3K/Akt and MAPK/JNK cascades are frequently dysregulated in tumor cells, driving malignant phenotypes like uncontrolled growth and metastasis.[2][8] Therefore, small molecule inhibitors that can selectively modulate the activity of these kinases are of high therapeutic value.
The Compound Class: Pyrazolopyridine Derivatives as Kinase Inhibitors
The pyrazolopyridine core structure is a privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors.[8][9] The nitrogen-containing heterocyclic rings can form key hydrogen bond interactions within the ATP-binding pocket of kinases, leading to potent and selective inhibition. Derivatives of this compound have been successfully developed as inhibitors of various kinases, including c-Jun N-terminal kinase (JNK), FMS-like tyrosine kinase-3 (FLT3), cyclin-dependent kinase 4 (CDK4), and breast tumor kinase (BRK/PTK6).[2][8][9] The bromo-substitution on the pyrazole ring provides a convenient synthetic handle for further chemical modification to optimize potency and selectivity.[2][3]
The Strategy: A Tiered Approach to Cellular Characterization
A systematic, multi-tiered assay cascade is crucial for efficiently evaluating novel compounds. This approach ensures that resource-intensive mechanistic studies are performed only on compounds that show initial promise in broad phenotypic screens. The workflow progresses from assessing overall cellular impact to defining the specific molecular mechanism.
Caption: Tiered workflow for compound characterization.
Tier 1: Primary Screening - Assessing Cellular Viability
The initial step is to determine the effect of the compounds on cell proliferation and viability. This provides a quantitative measure of a compound's potency, typically expressed as an IC50 (half-maximal inhibitory concentration). Tetrazolium reduction assays like the MTT assay are robust, high-throughput methods ideal for this purpose.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow, water-soluble MTT reagent to a purple, insoluble formazan product.[10] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of metabolically active (viable) cells.[11]
Detailed Protocol: Cell Viability via MTT Assay
Materials:
-
96-well flat-bottom tissue culture plates
-
MTT solution: 5 mg/mL in sterile PBS, filter-sterilized and protected from light.[12]
-
Solubilization solution: e.g., 10% SDS in 0.01 M HCl.
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Test compounds (dissolved in DMSO, then diluted in media)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should be kept constant and low (<0.5%) across all wells.
-
Remove the seeding medium and add 100 µL of the compound-containing medium to the respective wells. Include "vehicle control" (DMSO only) and "no-cell" (medium only) wells for background control.
-
Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.[12][13] During this time, viable cells will form purple formazan crystals.
-
Solubilization: Carefully aspirate the medium (or centrifuge suspension cells and aspirate). Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Data Acquisition: Wrap the plate in foil and shake on an orbital shaker for 15-20 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.[11][12]
Data Analysis and Presentation
-
Subtract the average absorbance of the "no-cell" background control wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: % Viability = (Absorbance_treated / Absorbance_vehicle) * 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.
Table 1: Example Dose-Response Data for Compound X
| Concentration (µM) | % Viability (Mean ± SD) |
|---|---|
| 0 (Vehicle) | 100 ± 4.5 |
| 0.01 | 98.2 ± 5.1 |
| 0.1 | 85.7 ± 3.9 |
| 1 | 52.3 ± 2.8 |
| 10 | 15.1 ± 1.9 |
| 100 | 4.8 ± 0.9 |
Tier 2: Mechanism of Action - Investigating Apoptosis
Once a compound demonstrates anti-proliferative activity, the next critical step is to determine how it is killing the cells. Apoptosis, or programmed cell death, is a preferred mechanism for anti-cancer drugs.[14] Key hallmarks include the externalization of phosphatidylserine (PS) on the cell membrane and the activation of executioner caspases like caspase-3 and -7.[15][16]
Principle of Annexin V & Propidium Iodide (PI) Staining
Annexin V is a protein that has a high affinity for PS in the presence of calcium.[16] In healthy cells, PS is restricted to the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently-labeled Annexin V.[14] Propidium Iodide (PI) is a fluorescent DNA intercalating agent that is excluded by cells with an intact membrane. It can therefore be used to identify necrotic or late-stage apoptotic cells that have lost membrane integrity.[16][17]
Caption: Principle of Annexin V and PI staining for apoptosis detection.
Detailed Protocol: Apoptosis Detection by Flow Cytometry
Materials:
-
6-well tissue culture plates
-
FITC-conjugated Annexin V
-
Propidium Iodide (PI) solution
-
1X Annexin Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at relevant concentrations (e.g., 1x and 5x the IC50) for a specified time (e.g., 24 hours). Include vehicle control and a positive control (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin Binding Buffer.
-
Add 5 µL of FITC-Annexin V and 5 µL of PI.[15]
-
Incubate for 15 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Annexin Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.[15]
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Tier 3: Target Engagement & Pathway Analysis
For compounds designed as kinase inhibitors, it is essential to demonstrate that they engage their intended target within the cell and modulate its downstream signaling pathway. Western blotting is the benchmark technique for this analysis.[18]
Principle of Western Blotting for Phospho-Proteins
Western blotting uses antibodies to detect specific proteins in a complex mixture, such as a cell lysate. To assess the activity of a kinase inhibitor, researchers can use antibodies specific to the phosphorylated form of a kinase's substrate. A potent inhibitor will lead to a decrease in the phosphorylation of its downstream target. Comparing the level of the phosphorylated protein to the level of the total protein provides a precise measure of target engagement.[19]
Detailed Protocol: Western Blotting for Phospho-Akt
This protocol uses the PI3K/Akt pathway as an example, a common target in cancer therapy. Inhibition of an upstream kinase (like PI3K or a receptor tyrosine kinase) would lead to a decrease in phosphorylated Akt (p-Akt).
Materials:
-
Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
Nitrocellulose or PVDF membranes
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473) and anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL reagent)
Procedure:
-
Cell Lysis: Treat cells with the compound as in the apoptosis assay. After treatment, wash cells with ice-cold PBS and lyse them by adding 100-200 µL of ice-cold lysis buffer.[18][20]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Sonicate briefly to shear DNA and reduce viscosity.[18]
-
Centrifuge at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine protein concentration using a standard method (e.g., BCA assay).
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Electrophoresis: Load samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[21]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) diluted in blocking buffer, typically overnight at 4°C with gentle shaking.[18][21]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[21]
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]
-
Detection: Wash the membrane again as in step 10. Apply the ECL reagent and visualize the protein bands using a chemiluminescence imaging system.[22]
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Akt and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Assay Design and Validation: Ensuring Trustworthiness
-
Relevance: The chosen cell line should be relevant to the disease context and express the target of interest.[23][25] For example, when testing a FLT3 inhibitor, use a cell line known to be driven by FLT3 signaling, such as MV4-11.[9]
-
Controls: Every experiment must include appropriate controls.
-
Negative/Vehicle Control: Establishes the baseline response.
-
Positive Control: A known inhibitor of the target or pathway (e.g., Staurosporine for apoptosis, a clinical-grade inhibitor for a specific kinase) should be used to confirm that the assay system is responsive.
-
Background Control: "No-cell" or "no-antibody" wells/lanes are used to determine background signal.
-
-
Robustness: The assay should be optimized to be resilient to minor variations in procedure.[23] Key parameters like cell seeding density, reagent concentrations, and incubation times should be standardized.[26]
-
Reproducibility: Key experiments should be performed on different days with independent preparations of cells and compounds to ensure the results are consistent.
By adhering to this structured approach, researchers can confidently characterize the cellular activity of this compound derivatives, generating high-quality, reproducible data to drive drug discovery programs forward.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bmglabtech.com [bmglabtech.com]
- 7. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 8. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. protocols.io [protocols.io]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. elrig.org [elrig.org]
- 15. biotium.com [biotium.com]
- 16. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 19. caymanchem.com [caymanchem.com]
- 20. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]
- 21. CST | Cell Signaling Technology [cellsignal.com]
- 22. youtube.com [youtube.com]
- 23. marinbio.com [marinbio.com]
- 24. researchgate.net [researchgate.net]
- 25. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 26. promegaconnections.com [promegaconnections.com]
Application Note: Leveraging 4-(4-Bromo-1H-pyrazol-3-yl)pyridine for Efficient Hit-to-Lead Generation in Fragment-Based Drug Discovery
Section 1: The Paradigm of Fragment-Based Drug Discovery (FBDD)
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for identifying novel lead compounds.[1] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD begins with a more focused library of small, low-molecular-weight fragments (typically <300 Da).[2][3] These fragments are screened for weak but efficient binding to a biological target. Although the initial hits have low affinity (often in the millimolar to micromolar range), they are ideal starting points for optimization.[3][4] The core advantage of FBDD lies in its ability to explore chemical space more effectively, often yielding lead compounds with superior physicochemical properties and higher ligand efficiency.[2]
The design of fragments is often guided by a set of principles known as the "Rule of Three".[5][6] This rule suggests that ideal fragments should possess a molecular weight under 300 Daltons, a calculated lipophilicity (cLogP) of less than 3, and have no more than 3 hydrogen bond donors and 3 hydrogen bond acceptors.[7][8] Adherence to these guidelines helps ensure that as the fragment is elaborated into a more potent molecule, its final properties remain within a desirable, drug-like range.
Section 2: Profile of a Privileged Fragment: 4-(4-Bromo-1H-pyrazol-3-yl)pyridine
The selection of a high-quality fragment library is paramount to the success of an FBDD campaign.[9] An ideal fragment should not only bind to the target but also provide clear, synthetically tractable vectors for chemical elaboration.[10] this compound is an exemplary fragment that fulfills these criteria.
This compound features a unique structure combining a pyridine ring with a brominated pyrazole, making it a valuable building block for synthesizing novel therapeutic agents.[11] Its structural components offer distinct advantages for FBDD:
-
Pyrazole Ring: The pyrazole moiety contains both a hydrogen bond donor (N-H) and acceptor nitrogen, which can form key anchoring interactions within a protein's binding site.[10]
-
Pyridine Ring: The pyridine nitrogen acts as an additional hydrogen bond acceptor and provides a distinct chemical vector for exploring interactions.
-
Bromine Atom: The bromine atom is the fragment's most powerful feature for synthetic chemistry. It serves as a "poised" handle for a wide range of reliable cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the systematic and predictable "growing" of the fragment into unoccupied regions of the binding pocket.[12][13]
Physicochemical Properties vs. The "Rule of Three"
As shown below, this compound is an excellent example of a fragment that adheres to the "Rule of Three," making it an ideal starting point for an optimization campaign.
| Property | Value | "Rule of Three" Guideline | Compliance |
| Molecular Weight (MW) | ~224.05 g/mol | < 300 | Yes |
| cLogP | ~1.5 | < 3 | Yes |
| Hydrogen Bond Donors | 1 | ≤ 3 | Yes |
| Hydrogen Bond Acceptors | 3 | ≤ 3 | Yes |
| Rotatable Bonds | 1 | ≤ 3 | Yes |
Section 3: The FBDD Workflow: From Fragment Screening to Lead Generation
The journey from a fragment hit to a lead candidate is a structured, multi-stage process heavily reliant on biophysical and structural biology techniques.[14]
Caption: The iterative workflow in Fragment-Based Drug Discovery.
Primary Screening: Identifying Initial Binders
The first step is to screen a fragment library against the target protein to identify initial hits. Because fragment binding is weak, highly sensitive biophysical techniques are required.[15] Common methods include Nuclear Magnetic Resonance (NMR), Surface Plasmon Resonance (SPR), and Differential Scanning Fluorimetry (DSF), also known as a thermal shift assay.[16]
Protocol 1: Differential Scanning Fluorimetry (DSF) for Primary Hit Identification
DSF is a rapid and cost-effective method to identify fragments that bind to and stabilize a target protein, resulting in an increase in its melting temperature (Tm).
Principle: A fluorescent dye (e.g., SYPRO Orange) binds to hydrophobic regions of a protein as it unfolds with increasing temperature, causing a sharp increase in fluorescence. A binding ligand stabilizes the protein's folded state, shifting the unfolding curve to a higher temperature.
Methodology:
-
Reagent Preparation:
-
Prepare the target protein at a final concentration of 2-5 µM in a suitable, well-buffered solution (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a working dilution plate for screening.
-
Prepare a working solution of SYPRO Orange dye (e.g., 50X from a 5000X stock).
-
-
Assay Setup (96- or 384-well plate):
-
To each well, add the protein buffer.
-
Add the protein solution to a final concentration of 2 µM.
-
Add the fragment to a final concentration of 200 µM (final DMSO concentration should be ≤2%). Include "protein + DMSO" and "buffer only" controls.
-
Add the SYPRO Orange dye to a final concentration of 2-5X.
-
Seal the plate and centrifuge briefly to mix.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment: ramp the temperature from 25 °C to 95 °C at a rate of 0.5-1.0 °C/minute, acquiring fluorescence data at each interval.
-
-
Data Analysis:
-
Plot fluorescence versus temperature. The Tm is the temperature at the midpoint of the unfolding transition (often calculated from the peak of the first derivative).
-
A "hit" is defined as a fragment that induces a significant thermal shift (ΔTm) compared to the DMSO control, typically ΔTm ≥ 2 °C.
-
Hit Validation and Affinity Determination
A positive result from a primary screen must be confirmed using an orthogonal method to eliminate false positives.[17] If DSF was the primary screen, SPR is an excellent choice for validation as it measures binding directly and provides kinetic data.
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity
SPR is a label-free technique that measures changes in refractive index at the surface of a sensor chip where the target protein is immobilized, allowing for real-time monitoring of binding events.[4]
Methodology:
-
Protein Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the carboxymethylated dextran surface with a mixture of EDC/NHS.
-
Inject the target protein (typically 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) to achieve an immobilization level of 8,000-12,000 Response Units (RU).
-
Deactivate any remaining active esters with ethanolamine. A reference flow cell should be prepared similarly but without protein immobilization.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). For fragments, concentrations typically range from 1 µM to 1 mM.
-
Inject the fragment solutions over both the target and reference flow cells for a set association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds). Include several buffer-only (blank) injections for double referencing.
-
-
Data Analysis:
-
Subtract the reference flow cell data and the average of the blank injections from the active flow cell data to obtain clean sensorgrams.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka). For fragments, a steady-state affinity analysis may be more appropriate if kinetics are too fast to resolve.
-
Structural Characterization: Visualizing the Interaction
Obtaining a high-resolution X-ray co-crystal structure of the fragment bound to the target protein is arguably the most critical step in FBDD.[18][19] This provides a detailed, three-dimensional map of the binding site and reveals the precise orientation of the fragment, including the key interactions made by the pyrazole and pyridine rings.[10] Crucially, it shows the vector of the bromine atom relative to the protein, which is essential for designing new analogues in the next phase.[10]
Section 4: Synthetic Elaboration: The Fragment Growth Strategy
With structural information in hand, the fragment can be optimized into a higher-affinity lead.[12] The "fragment growing" strategy involves adding chemical functionality to the fragment to engage with adjacent sub-pockets of the binding site.[20][21]
Caption: The "Fragment Growing" strategy using a poised vector.
The bromine atom on this compound is the ideal growth vector. A Suzuki-Miyaura cross-coupling reaction is a robust and versatile method for attaching new aryl or heteroaryl groups at this position.
Protocol 3: Representative Suzuki Coupling for Fragment Elaboration
Principle: A palladium catalyst facilitates the coupling of the organobromide (the fragment) with an organoboron compound (e.g., a boronic acid or ester) in the presence of a base.
Methodology:
-
Reaction Setup:
-
To a dry reaction vessel under an inert atmosphere (e.g., Argon), add this compound (1.0 eq).
-
Add the desired arylboronic acid (1.1-1.5 eq).
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).
-
Add a base, such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).
-
Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).[13]
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the final elaborated compound.
-
Section 5: Data Analysis and Interpretation (Hypothetical Case Study)
The iterative cycle of design, synthesis, and testing generates Structure-Activity Relationship (SAR) data that guides the optimization process.
Table 1: Primary Screening and Validation Data
| Fragment ID | Compound Name | Primary Screen (ΔTm) | Validation (KD by SPR) |
| F1 | This compound | +3.5 °C | 450 µM |
Table 2: SAR for Elaborated Analogues via Suzuki Coupling
| Cmpd ID | R-Group (at Bromo position) | KD by SPR (µM) | Ligand Efficiency (LE) | Fold Improvement |
| F1 | -Br (Parent Fragment) | 450 | 0.31 | 1x |
| F1-A | -Phenyl | 95 | 0.30 | 4.7x |
| F1-B | -3-Hydroxyphenyl | 12 | 0.36 | 37.5x |
| F1-C | -4-Methoxyphenyl | 48 | 0.31 | 9.4x |
Ligand Efficiency (LE) is a metric used to evaluate the binding energy per heavy atom of a compound.
The data clearly shows that growing the fragment from the bromine vector can lead to significant improvements in binding affinity. The addition of a 3-hydroxyphenyl group (F1-B) resulted in a nearly 40-fold increase in potency, likely due to a new hydrogen bond interaction in the adjacent pocket, a hypothesis that would be confirmed by obtaining a new co-crystal structure.
Section 6: Conclusion
This compound represents a high-quality, synthetically tractable fragment for use in FBDD campaigns. Its adherence to the "Rule of Three," combined with its distinct hydrogen bonding features and, most importantly, its poised bromine handle, makes it an exceptionally valuable starting point for generating novel, potent, and drug-like lead compounds. The systematic application of biophysical screening, structural biology, and targeted synthetic chemistry, as outlined in these protocols, provides a robust framework for leveraging this and similar fragments to accelerate drug discovery programs.
Section 7: References
-
One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Retrieved from --INVALID-LINK--
-
Ciulli, A., & Williams, G. (2010). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 107(44), 18931-18936. Available at: --INVALID-LINK--
-
Wikipedia. (2023). Fragment-based lead discovery. Retrieved from --INVALID-LINK--
-
PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview. Retrieved from --INVALID-LINK--
-
Sygnature Discovery. (n.d.). Fragment Screening. Retrieved from --INVALID-LINK--
-
Congreve, M., Carr, R., Murray, C., & Jhoti, H. (2003). The 'rule of three' for fragment-based drug discovery: where are we now? Drug Discovery Today, 8(19), 876-877. Available at: --INVALID-LINK--
-
H1 Connect. (n.d.). The 'rule of three' for fragment-based drug discovery. Retrieved from --INVALID-LINK--
-
Scarpino, A., et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 8, 109. Available at: --INVALID-LINK--
-
RCSB PDB. (n.d.). Approaches to Fragment-Based Drug Design. Retrieved from --INVALID-LINK--
-
ResearchGate. (2013). The 'rule of three' for fragment-based drug discovery: Where are we now?. Retrieved from --INVALID-LINK--
-
Practical Fragments. (2011). Pushing the Rule of 3. Retrieved from --INVALID-LINK--
-
Pellecchia, M., & Bertini, I. (2012). Fragment-Based Drug Discovery Using NMR Spectroscopy. Structure, 20(3), 391-402. Available at: --INVALID-LINK--
-
PubMed. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Retrieved from --INVALID-LINK--
-
Frontiers in Chemistry. (2019). Application of Fragment-Based Drug Discovery to Versatile Targets. Retrieved from --INVALID-LINK--
-
R Discovery. (2022). Development of potent inhibitors by fragment-linking strategies. Retrieved from --INVALID-LINK--
-
Oxford Academic. (2019). Biophysical screening in fragment-based drug design: a brief overview. Retrieved from --INVALID-LINK--
-
Life Chemicals. (2021). Fragment-based Lead Preparation in Drug Discovery and Development. Retrieved from --INVALID-LINK--
-
BioSolveIT. (n.d.). FBDD: Fragment-Based Drug Discovery. Retrieved from --INVALID-LINK--
-
HD Biosciences. (n.d.). Fragment Screening and Fragment-Based Drug Discovery Services. Retrieved from --INVALID-LINK--
-
SciSpace. (2019). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Pro. Retrieved from --INVALID-LINK--
-
BOC Sciences. (n.d.). The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery. Retrieved from --INVALID-LINK--
-
Chem-Impex. (n.d.). This compound hydrochloride. Retrieved from --INVALID-LINK--
-
MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from --INVALID-LINK--
-
Wiley Online Library. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2021). Fragment-based drug discovery: opportunities for organic synthesis. Retrieved from --INVALID-LINK--
References
- 1. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 2. onenucleus.com [onenucleus.com]
- 3. Fragment-based lead discovery - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. [PDF] The 'rule of three' for fragment-based drug discovery: where are we now? | Semantic Scholar [semanticscholar.org]
- 6. The 'rule of three' for fragment-b ... | Article | H1 Connect [archive.connect.h1.co]
- 7. researchgate.net [researchgate.net]
- 8. Practical Fragments: Pushing the Rule of 3 [practicalfragments.blogspot.com]
- 9. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fragment-based drug discovery: opportunities for organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemimpex.com [chemimpex.com]
- 12. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 15. scispace.com [scispace.com]
- 16. sygnaturediscovery.com [sygnaturediscovery.com]
- 17. Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 19. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lifechemicals.com [lifechemicals.com]
- 21. biosolveit.de [biosolveit.de]
Application Note & Protocol: A Scalable, Three-Step Synthesis of 4-(4-Bromo-1H-pyrazol-3-YL)pyridine for Pharmaceutical Development
Abstract
4-(4-Bromo-1H-pyrazol-3-YL)pyridine is a critical heterocyclic building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of novel therapeutic agents, particularly kinase inhibitors and other targeted therapies.[1][2] This guide provides a comprehensive, field-proven protocol for the large-scale synthesis of this valuable compound. The presented strategy is a robust, three-step sequence commencing from the readily available starting material, 4-acetylpyridine. The pathway involves an initial Claisen-Schmidt condensation to form an enaminone intermediate, followed by a cyclization with hydrazine to construct the pyrazole core, and concludes with a regioselective bromination. This approach is designed for scalability, avoiding the use of expensive organometallic catalysts in the main carbon-framework construction and simplifying purification procedures, making it highly suitable for industrial production environments.
Strategic Rationale for the Synthetic Pathway
The design of a large-scale synthesis prioritizes cost-effectiveness, operational simplicity, safety, and robustness over more intricate, small-scale laboratory methods. While palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for constructing biaryl systems, they can present challenges on a large scale, including high catalyst cost, the need for specialized ligands, and the critical requirement to remove residual palladium to parts-per-million (ppm) levels from the final active pharmaceutical ingredient (API).[3]
Our selected pathway circumvents these issues by building the pyrazole ring directly onto the pyridine scaffold. This convergent strategy relies on well-established and high-yielding classical reactions.
The three core transformations are:
-
Enaminone Formation: Reaction of 4-acetylpyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to generate the key α,β-unsaturated intermediate.
-
Pyrazole Ring Cyclization: Condensation of the enaminone with hydrazine hydrate to form the 4-(1H-pyrazol-3-yl)pyridine core.[4][5]
-
Regioselective Bromination: Electrophilic substitution on the electron-rich pyrazole ring using N-Bromosuccinimide (NBS) to install the bromine atom specifically at the C4 position.[6][7]
This linear sequence is efficient and utilizes common, relatively inexpensive bulk reagents.
Diagram 1: Overall workflow for the synthesis of this compound.
Experimental Protocols & Mechanistic Insights
Part 1: Synthesis of (E)-3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one [Enaminone Intermediate]
Causality: This step creates a reactive electrophilic intermediate. The acetyl group's α-protons are acidic enough to react with DMF-DMA, a powerful formylating and aminating agent. The resulting enaminone has two electrophilic centers (the carbonyl carbon and the β-carbon), making it perfectly primed for cyclization with a dinucleophile like hydrazine. The reaction is typically driven to completion by heating, which facilitates the elimination of methanol and dimethylamine byproducts.
Protocol:
-
Reactor Setup: Equip a suitable jacketed glass reactor with a mechanical overhead stirrer, a temperature probe, a condenser, and a nitrogen inlet/outlet. Ensure the system is dry and purged with nitrogen.
-
Charging Reagents: Charge the reactor with 4-acetylpyridine (1.0 eq) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5 eq). Toluene (5 vol) can be used as a solvent to aid in stirring and heat transfer, although the reaction can often be run neat.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring. The reaction progress can be monitored by TLC or HPLC for the disappearance of 4-acetylpyridine. The reaction is typically complete within 4-6 hours.
-
Work-up & Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent (if used) and volatile byproducts.
-
The crude product is often a solid or a thick oil. Add a non-polar solvent like hexanes or heptane (5 vol) and stir vigorously to precipitate the product.
-
Filter the solid product, wash with cold hexanes, and dry under vacuum at 40 °C. The product is typically of sufficient purity for the next step without further purification.
-
Reagent Table (Example Scale):
| Reagent | MW ( g/mol ) | Equivalents | Moles (mol) | Mass/Volume |
| 4-Acetylpyridine | 121.14 | 1.0 | 8.25 | 1.00 kg |
| DMF-DMA | 119.16 | 1.5 | 12.38 | 1.47 kg (1.56 L) |
| Toluene | 92.14 | - | - | 5.0 L |
Part 2: Synthesis of 4-(1H-pyrazol-3-yl)pyridine
Causality: This is a classic Knorr-type pyrazole synthesis. Hydrazine, acting as a dinucleophile, first attacks the β-carbon of the enaminone (a Michael addition), displacing dimethylamine. The resulting intermediate then undergoes an intramolecular cyclization via nucleophilic attack of the second hydrazine nitrogen onto the carbonyl carbon, followed by dehydration to yield the stable, aromatic pyrazole ring.
Diagram 2: Simplified mechanism of pyrazole formation.
Protocol:
-
Reactor Setup: Utilize the same reactor setup as in Part 1.
-
Charging Reagents: Charge the reactor with the enaminone intermediate (1.0 eq) from the previous step and ethanol (10 vol). Stir to form a suspension or solution.
-
Hydrazine Addition: Slowly add hydrazine hydrate (1.2 eq) to the mixture at room temperature. An exotherm may be observed; maintain the temperature below 40 °C during the addition.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 78 °C) and maintain for 3-5 hours. Monitor the reaction by HPLC for the consumption of the enaminone.
-
Work-up & Isolation:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to approximately half its volume.
-
Cool the concentrated slurry to 0-5 °C and hold for at least 1 hour to maximize precipitation.
-
Filter the solid product, wash the cake with cold ethanol (2 vol), followed by water (2 vol) to remove any residual hydrazine salts.
-
Dry the product under vacuum at 50 °C until a constant weight is achieved.
-
Reagent Table (Based on 100% yield from Part 1):
| Reagent | MW ( g/mol ) | Equivalents | Moles (mol) | Mass/Volume |
| Enaminone Intermediate | 176.22 | 1.0 | 8.25 | 1.45 kg |
| Hydrazine Hydrate (~64% N₂H₄) | 50.06 | 1.2 | 9.90 | ~0.49 kg (~0.48 L) |
| Ethanol (200 proof) | 46.07 | - | - | 14.5 L |
Part 3: Large-Scale Synthesis of this compound
Causality: The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The C4 position is the most nucleophilic and sterically accessible site for substitution.[8][9] N-Bromosuccinimide (NBS) is an ideal brominating agent for this transformation on a large scale. It is a solid, making it easier and safer to handle than liquid bromine, and the reaction proceeds under mild conditions.[6][7] The succinimide byproduct is generally water-soluble, simplifying its removal during work-up.
Protocol:
-
Reactor Setup: Use a clean, dry, nitrogen-purged reactor as previously described.
-
Charging Reagents: Charge the reactor with 4-(1H-pyrazol-3-yl)pyridine (1.0 eq) and dimethylformamide (DMF, 5 vol). Stir until all solids are dissolved.
-
NBS Addition: Cool the solution to 0-5 °C. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The reaction is mildly exothermic.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor by HPLC to confirm the reaction is complete.
-
Work-up & Isolation:
-
Quench the reaction by slowly pouring the DMF solution into a separate vessel containing vigorously stirred water (20 vol).
-
A precipitate will form. Stir the slurry for 30 minutes to ensure complete precipitation.
-
Filter the solid product. Wash the filter cake thoroughly with water (3 x 5 vol) to remove DMF and succinimide.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol.
-
Dry the final product under vacuum at 50-60 °C to a constant weight.
-
Reagent Table (Based on 100% yield from Part 2):
| Reagent | MW ( g/mol ) | Equivalents | Moles (mol) | Mass |
| 4-(1H-pyrazol-3-yl)pyridine | 145.16 | 1.0 | 8.25 | 1.20 kg |
| N-Bromosuccinimide (NBS) | 177.98 | 1.05 | 8.66 | 1.54 kg |
| Dimethylformamide (DMF) | 73.09 | - | - | 6.0 L |
Process Safety and Optimization
-
Hydrazine: Hydrazine hydrate is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated area using appropriate personal protective equipment (PPE), including gloves and respiratory protection. Quench any unused hydrazine with a sodium hypochlorite solution.
-
Bromination: The bromination reaction is exothermic. Controlled, portion-wise addition of NBS at low temperature is critical to prevent thermal runaway.
-
Solvents: DMF is a high-boiling solvent and requires careful management for removal and waste disposal. Ensure the final product is thoroughly washed to minimize residual DMF.
-
Optimization: The stoichiometry of NBS can be adjusted (1.0-1.1 eq) to ensure complete conversion without over-bromination. The recrystallization solvent and procedure are critical for achieving high purity (>99%) of the final product.
Conclusion
The described three-step synthetic route provides an efficient, scalable, and economically viable method for the large-scale production of this compound. By leveraging classical organic reactions and avoiding costly and difficult-to-remove metal catalysts for the core synthesis, this protocol is well-suited for industrial application. The detailed procedures and mechanistic insights serve as a reliable guide for researchers and process chemists in the pharmaceutical industry.
References
- 1. chemimpex.com [chemimpex.com]
- 2. liberty360.ca [liberty360.ca]
- 3. researchgate.net [researchgate.net]
- 4. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 6. books.rsc.org [books.rsc.org]
- 7. scielo.org.mx [scielo.org.mx]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
Preparation of 4-(4-Bromo-1H-pyrazol-3-yl)pyridine Hydrochloride: A Comprehensive Guide for Synthetic Chemists
Introduction: Significance and Applications
The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry and drug discovery. Among these, molecules incorporating both pyrazole and pyridine scaffolds have garnered significant attention due to their prevalence in biologically active compounds. The title compound, 4-(4-Bromo-1H-pyrazol-3-yl)pyridine, serves as a valuable intermediate in the development of therapeutic agents, including kinase inhibitors and other targeted therapies. The bromo- and pyridyl- functionalities provide versatile handles for further chemical modifications, such as cross-coupling reactions, enabling the exploration of a broad chemical space.
This application note provides a comprehensive and detailed protocol for the multi-step synthesis of this compound and its subsequent conversion to the hydrochloride salt. The hydrochloride form often enhances the solubility and stability of the parent compound, facilitating its use in biological assays and formulation studies. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering not just a procedural outline, but also the scientific rationale behind the chosen synthetic strategy and experimental conditions.
Synthetic Strategy: A Three-Pronged Approach
The synthesis of the target molecule is strategically designed in a three-step sequence, followed by the final salt formation. This approach ensures high purity and good overall yield by building the molecule in a controlled, stepwise manner.
-
Enaminone Formation: The synthesis commences with the formation of an enaminone intermediate, 3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one, from the readily available 4-acetylpyridine and N,N-dimethylformamide dimethyl acetal (DMF-DMA). DMF-DMA serves as a one-carbon synthon, creating the reactive α,β-unsaturated carbonyl system necessary for the subsequent cyclization.[1]
-
Pyrazole Ring Formation: The enaminone is then subjected to a cyclization reaction with hydrazine hydrate. This classic reaction in heterocyclic chemistry proceeds via a condensation mechanism to afford the pyrazole ring, yielding 4-(1H-pyrazol-3-yl)pyridine.[2][3][4]
-
Regioselective Bromination: The final step in the synthesis of the free base is the regioselective bromination of the pyrazole ring at the 4-position using N-bromosuccinimide (NBS). This electrophilic aromatic substitution is directed to the electron-rich C4 position of the pyrazole.
-
Hydrochloride Salt Formation: The purified this compound is then converted to its hydrochloride salt to improve its physicochemical properties.
The overall synthetic workflow is depicted in the following diagram:
Figure 1: Overall synthetic workflow for the preparation of this compound hydrochloride.
Experimental Protocols
Materials and Instrumentation: All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. 1H and 13C NMR spectra should be recorded on a 400 or 500 MHz spectrometer. Mass spectra can be obtained using an ESI or APCI mass spectrometer.
Part 1: Synthesis of 3-(dimethylamino)-1-(pyridin-4-yl)prop-2-en-1-one
This step involves the formation of the key enaminone intermediate. The reaction is typically driven to completion by heating, which facilitates the elimination of methanol.
Protocol:
-
To a solution of 4-acetylpyridine (1.0 eq) in toluene (5 mL per 1 g of 4-acetylpyridine), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq).
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to yield the desired enaminone as a crystalline solid.
Causality: The use of toluene as a solvent allows for azeotropic removal of the methanol byproduct, driving the reaction to completion. The excess DMF-DMA ensures the full conversion of the starting material.
Part 2: Synthesis of 4-(1H-pyrazol-3-yl)pyridine
This is a classic cyclization reaction to form the pyrazole ring. The choice of solvent and temperature is critical for achieving a good yield and minimizing side reactions.
Protocol:
-
Dissolve the enaminone from Part 1 (1.0 eq) in ethanol (10 mL per 1 g of enaminone).
-
To this solution, add hydrazine hydrate (1.5 eq) dropwise at room temperature. A slight exotherm may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 78 °C) and stir for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Collect the precipitate by vacuum filtration, wash with cold ethanol, and dry under vacuum to obtain 4-(1H-pyrazol-3-yl)pyridine.
Causality: Ethanol is a suitable solvent for both the enaminone and hydrazine hydrate, facilitating a homogeneous reaction. The excess hydrazine hydrate ensures the complete cyclization of the enaminone.
Part 3: Synthesis of this compound
This step involves the regioselective bromination of the pyrazole ring. N-bromosuccinimide is a convenient and effective brominating agent for this transformation.
Protocol:
-
Dissolve 4-(1H-pyrazol-3-yl)pyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform (15 mL per 1 g of pyrazole).
-
Cool the solution to 0 °C in an ice bath.
-
Add N-bromosuccinimide (NBS, 1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to quench any remaining NBS, followed by a wash with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure this compound.
Causality: The reaction is performed at low temperature to control the reactivity of NBS and improve the regioselectivity of the bromination. The workup with sodium thiosulfate is essential to remove any unreacted NBS and bromine byproducts.
Part 4: Preparation of this compound Hydrochloride Salt
The final step is the formation of the hydrochloride salt, which can improve the handling and solubility of the compound.
Protocol:
-
Dissolve the purified this compound (1.0 eq) in a minimal amount of a suitable solvent, such as anhydrous diethyl ether or a mixture of dichloromethane and methanol.
-
To this solution, add a solution of hydrochloric acid in dioxane (e.g., 4 M HCl in 1,4-dioxane, 1.1 eq) dropwise with stirring.
-
A precipitate should form upon addition of the HCl solution. If no precipitate forms immediately, the solution can be cooled in an ice bath or an anti-solvent such as hexanes can be added to induce precipitation.
-
Stir the resulting suspension for 30-60 minutes at room temperature.
-
Collect the solid by vacuum filtration, wash with a small amount of cold diethyl ether or the anti-solvent used, and dry under vacuum to yield this compound hydrochloride.
Causality: The use of an anhydrous HCl solution in an organic solvent is crucial to avoid the introduction of water, which can affect the crystallinity and stability of the salt. The choice of solvent for precipitation is important to ensure good recovery of the salt.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.
Table 1: Expected Analytical Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected 1H NMR (δ, ppm, DMSO-d6) | Expected 13C NMR (δ, ppm, DMSO-d6) | Expected MS (m/z) |
| This compound | C8H6BrN3 | 224.06 | ~13.5 (s, 1H, NH), 8.6-8.7 (m, 2H, Py-H), 8.1 (s, 1H, Pz-H), 7.8-7.9 (m, 2H, Py-H) | ~150.5, 142.0, 138.0, 121.0, 115.0, 95.0 | [M+H]+ 224/226 |
| This compound HCl | C8H7BrClN3 | 260.52 | Shifts for pyridinium and pyrazole protons will be downfield compared to the free base. | Similar to free base, with slight shifts due to protonation. | [M+H]+ 224/226 |
Note: The exact chemical shifts may vary depending on the solvent and concentration.
Safety and Handling
It is imperative that all experimental work is conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA): Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and serious eye irritation.[4][5][6][7][8] Handle with care and avoid ignition sources.
-
Hydrazine Hydrate: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. May cause an allergic skin reaction and is a suspected carcinogen.[2][9][10][11][12] Handle with extreme caution and use appropriate engineering controls.
-
N-Bromosuccinimide (NBS): Harmful if swallowed. Causes severe skin burns and eye damage. May cause an allergic skin reaction.[3][13][14][15][16] Avoid inhalation of dust and contact with skin and eyes.
-
Hydrochloric Acid (in Dioxane): Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Handle in a fume hood.
All chemical waste should be disposed of in accordance with local regulations.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the synthesis of this compound hydrochloride. By following the outlined procedures and adhering to the safety precautions, researchers can reliably prepare this valuable intermediate for their drug discovery and development programs. The provided rationale for each step aims to empower scientists to troubleshoot and adapt the protocol as needed for their specific applications.
References
- 1. PubChemLite - 4-(4-bromo-1h-pyrazol-1-yl)pyridine (C8H6BrN3) [pubchemlite.lcsb.uni.lu]
- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. carlroth.com [carlroth.com]
- 7. carlroth.com [carlroth.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. files.dep.state.pa.us [files.dep.state.pa.us]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. epa.gov [epa.gov]
- 13. lobachemie.com [lobachemie.com]
- 14. carlroth.com [carlroth.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. cdhfinechemical.com [cdhfinechemical.com]
Application Note: 4-(4-Bromo-1H-pyrazol-3-yl)pyridine – A Strategic Intermediate for Modern Pharmaceutical Synthesis
Abstract: This document provides a comprehensive technical guide on the synthesis and application of 4-(4-Bromo-1H-pyrazol-3-yl)pyridine, a pivotal intermediate in contemporary drug discovery. We delve into a validated synthetic protocol, explore its utility in palladium-catalyzed cross-coupling reactions, and contextualize its importance through its role in the synthesis of targeted therapeutics. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel pharmaceutical agents.
Introduction: The Strategic Value of the Pyrazolyl-Pyridine Scaffold
In the landscape of medicinal chemistry, the fusion of distinct heterocyclic rings into a single molecular entity is a proven strategy for generating novel compounds with potent and selective biological activities. The pyrazole ring, a five-membered heterocycle, is a cornerstone of many approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability.[1][2][3] Pyrazole derivatives exhibit a vast range of pharmacological effects, including anti-inflammatory, anti-cancer, and antimicrobial properties.[4][5][6]
This compound emerges as a particularly valuable building block by marrying the pyrazole core with a pyridine ring. This combination creates a rigid, planar scaffold that can effectively orient functional groups to interact with biological targets. The bromine atom at the C4 position of the pyrazole ring is not merely a placeholder; it is a highly reactive handle for introducing molecular diversity through transition-metal-catalyzed cross-coupling reactions.[7][8] This makes the compound a versatile intermediate for constructing complex molecules, particularly kinase inhibitors and other targeted therapies.[9][10]
This application note will illuminate the synthesis of this key intermediate and demonstrate its application in the Suzuki-Miyaura coupling, a cornerstone of modern C-C bond formation.
Synthesis of this compound
The synthesis of substituted pyrazoles can be achieved through various methods, often involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[3] For this compound, a reliable method involves the cyclization of a pyridine-containing diketone followed by regioselective bromination. Below is a representative protocol.
Synthetic Workflow Overview
The synthesis can be conceptualized as a two-stage process: formation of the pyrazole ring followed by bromination. The initial cyclization establishes the core pyrazolyl-pyridine scaffold, while the subsequent bromination installs the crucial reactive handle for further diversification.
Caption: High-level workflow for the synthesis of the target intermediate.
Detailed Synthesis Protocol
This protocol describes a common laboratory-scale synthesis.
Step 1: Synthesis of 4-(1H-Pyrazol-3-yl)pyridine
-
To a solution of sodium ethoxide (prepared from 1.1 eq. of sodium in anhydrous ethanol), add 1-(pyridin-4-yl)ethan-1-one (1.0 eq.) and diethyl oxalate (1.1 eq.) at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 12-16 hours. The formation of the intermediate diketone salt will be observed as a precipitate.
-
Filter the solid, wash with cold ethanol, and dry.
-
Suspend the resulting diketone salt in glacial acetic acid.
-
Add hydrazine hydrate (1.2 eq.) dropwise and heat the mixture to reflux (approx. 118 °C) for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3x), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4-(1H-pyrazol-3-yl)pyridine.
Step 2: Bromination to this compound
-
Dissolve the crude 4-(1H-pyrazol-3-yl)pyridine (1.0 eq.) in a suitable solvent such as chloroform or acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise, ensuring the temperature remains below 5 °C.[8] The C4 position of the pyrazole ring is electron-rich and thus susceptible to electrophilic substitution.[6]
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with a 10% aqueous solution of sodium thiosulfate.
-
Neutralize with saturated sodium bicarbonate solution and extract with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure this compound.
Reagent Table
| Reagent/Material | Molar Eq. (Step 1) | Molar Eq. (Step 2) | Purpose |
| 1-(Pyridin-4-yl)ethan-1-one | 1.0 | - | Starting material |
| Diethyl oxalate | 1.1 | - | Forms the diketone |
| Sodium | 1.1 | - | Base for Claisen condensation |
| Hydrazine Hydrate | 1.2 | - | Forms the pyrazole ring |
| N-Bromosuccinimide (NBS) | - | 1.05 | Electrophilic brominating agent |
| Anhydrous Ethanol | Solvent | - | Reaction solvent |
| Acetic Acid | Solvent | Solvent | Reaction solvent and catalyst |
| Dichloromethane | - | Extraction | Extraction solvent |
| Ethyl Acetate | Extraction | - | Extraction solvent |
Application in Suzuki-Miyaura Cross-Coupling
The true synthetic power of this compound lies in its utility as a substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forges a C-C bond between an organohalide and an organoboron compound, is a preeminent tool in pharmaceutical synthesis for its reliability and functional group tolerance.[11]
General Mechanism of Suzuki-Miyaura Coupling
The catalytic cycle is a well-established three-step process involving a Palladium(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: The boronic acid (or ester), activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.[11]
Protocol for Suzuki Coupling
The following is a general, robust protocol for coupling this compound with various arylboronic acids.
-
To a reaction vessel, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq.).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a pre-catalyst system (e.g., Pd₂(dba)₃ with a ligand like SPhos or XPhos, 1-3 mol%).[12][13]
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O, DME/H₂O, or Toluene/EtOH/H₂O).[14]
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 2-24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via flash chromatography or recrystallization.
Reaction Scope and Versatility
The protocol is effective for a wide range of boronic acids, demonstrating the versatility of the intermediate.
| Entry | Arylboronic Acid | Product | Expected Yield (%) |
| 1 | Phenylboronic acid | 4-(4-Phenyl-1H-pyrazol-3-yl)pyridine | ~85% |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-(4-Methoxyphenyl)-1H-pyrazol-3-yl)pyridine | ~80% |
| 3 | 3-Fluorophenylboronic acid | 4-(4-(3-Fluorophenyl)-1H-pyrazol-3-yl)pyridine | ~78% |
| 4 | 2-Thiopheneboronic acid | 4-(4-(Thiophen-2-yl)-1H-pyrazol-3-yl)pyridine | ~70% |
| 5 | Pyrimidine-5-boronic acid | 4-(4-(Pyrimidin-5-yl)-1H-pyrazol-3-yl)pyridine | ~65% |
| Yields are representative and can vary based on specific conditions and catalyst systems. Based on typical Suzuki coupling yields for heteroaryl bromides.[12][14] |
Case Study: A Key Building Block for Crizotinib
The clinical relevance of pyrazolyl-pyridine intermediates is exemplified by their use in the synthesis of kinase inhibitors. Crizotinib, an anaplastic lymphoma kinase (ALK) and ROS1 inhibitor used to treat non-small cell lung cancer, incorporates a complex substituted pyrazolyl-pyridine core.[15] While the exact intermediate may vary in industrial syntheses, this compound represents a foundational analogue from which such complex structures are built.
A key step in many reported syntheses of Crizotinib involves a Suzuki coupling reaction between a brominated pyridine derivative and a pyrazole-boronic ester, or vice-versa.[10][16] This underscores the industrial importance of having robust access to halogenated pyrazole and pyridine building blocks.
Caption: Simplified logic showing how intermediates like this compound are crucial starting points for complex drug targets.
Conclusion
This compound is more than a simple chemical; it is a strategic asset in the arsenal of the medicinal chemist. Its synthesis is straightforward, and its brominated pyrazole moiety provides a reliable and versatile handle for diversification via modern synthetic methods like the Suzuki-Miyaura coupling. Its structural similarity to motifs found in clinically successful drugs highlights its immense potential for the rapid development of new pharmaceutical candidates. For researchers and drug development professionals, mastering the use of this intermediate is a key step toward innovating in the fields of oncology, inflammation, and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 7. nbinno.com [nbinno.com]
- 8. scielo.org.mx [scielo.org.mx]
- 9. chemimpex.com [chemimpex.com]
- 10. US9604966B2 - Crizotinib preparation method - Google Patents [patents.google.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. CN107365301B - Synthesis method of crizotinib and preparation method of intermediate thereof - Google Patents [patents.google.com]
- 16. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 4-(4-Bromo-1H-pyrazol-3-YL)pyridine
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions to help you optimize the yield and purity of the Suzuki-Miyaura cross-coupling reaction for 4-(4-Bromo-1H-pyrazol-3-YL)pyridine. Our goal is to equip you with the scientific rationale behind experimental choices to overcome common challenges.
Troubleshooting Guide: From Low Yield to High Success
This section addresses specific issues you may encounter during your experiments, offering potential causes and actionable solutions in a direct question-and-answer format.
Question 1: My reaction yield is consistently low or non-existent. What are the primary factors to investigate?
Answer: Low yields in the Suzuki coupling of this compound often stem from a few critical areas. The substrate itself presents unique challenges due to the presence of two nitrogen-containing heterocycles.
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen and the pyrazole nitrogens can coordinate to the palladium catalyst, leading to inhibition or deactivation.[1] This is a common issue with nitrogen-rich heterocycles.[2]
-
N-H Acidity of the Pyrazole: The unprotected N-H proton on the pyrazole ring is acidic. In the presence of a base, it can be deprotonated, forming a pyrazolate anion. This anion can interfere with the catalyst's activity and promote side reactions like dehalogenation.[3]
-
Sub-optimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent system is crucial and highly specific to the substrates being coupled. A generic set of conditions may not be effective.
Solution Workflow:
-
Protect the Pyrazole Nitrogen: If you are using an unprotected pyrazole, consider protecting the N-H group with a suitable protecting group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl). This can significantly reduce or eliminate debromination and other side reactions.[3]
-
Re-evaluate Your Catalyst System: For this type of challenging substrate, standard catalysts like Pd(PPh₃)₄ may not be optimal. Consider using more advanced catalyst systems with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[3][4] These ligands can promote the difficult oxidative addition step and shield the palladium center from inhibition by the pyridine nitrogen.[4] Pre-catalysts like XPhos Pd G2 are often effective for coupling bromopyrazoles.[2][5]
-
Optimize the Base and Solvent: A milder inorganic base like potassium phosphate (K₃PO₄) is often a good choice to minimize side reactions like debromination.[2][3] A common and effective solvent system is a mixture of an ethereal solvent like 1,4-dioxane with water.[2][6]
Question 2: I'm observing significant amounts of a debrominated byproduct, 4-(1H-pyrazol-3-yl)pyridine. How can I minimize this?
Answer: Debromination is a frequent side reaction in Suzuki couplings of heteroaryl halides.[3] It occurs when the bromo group is replaced by a hydrogen atom.
Primary Causes:
-
N-H Acidity of the Pyrazole: As mentioned, the deprotonated pyrazole can affect the catalyst and promote dehalogenation.[3]
-
Choice of Base and Solvent: Strong inorganic bases (e.g., NaOH, KOH) in combination with polar solvents can increase the rate of debromination.[3]
-
Catalyst System: Some palladium-ligand combinations are more prone to generating palladium hydride species, which are responsible for dehalogenation.[1]
Solutions to Minimize Debromination:
| Parameter | Condition Promoting Debromination | Optimized Condition to Reduce Debromination | Rationale |
| Pyrazole Substrate | Unprotected 4-bromopyrazole | N-Protected 4-bromopyrazole (e.g., N-Boc) | Protection of the pyrazole nitrogen significantly reduces or eliminates debromination.[3] |
| Base | Strong inorganic bases (e.g., NaOH, KOH) | Milder inorganic bases (e.g., K₃PO₄, CsF) | Milder bases are generally less likely to promote debromination.[3] |
| Ligand | Triphenylphosphine (PPh₃) | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) | These ligands can accelerate the desired cross-coupling pathway relative to the dehalogenation pathway.[3] |
Question 3: My main impurity is the homocoupled product of my boronic acid. What causes this and how can it be prevented?
Answer: Homocoupling of the boronic acid to form a biaryl byproduct is a common issue, often resulting from the presence of oxygen in the reaction mixture.[1] Oxygen can facilitate the oxidation of the Pd(0) catalyst to Pd(II), which can then promote the homocoupling pathway.[7]
Prevention Strategies:
-
Thorough Degassing: It is critical to remove dissolved oxygen from your solvents and the reaction vessel. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw technique for at least three cycles.
-
Maintain an Inert Atmosphere: Ensure the reaction is set up and runs under a positive pressure of an inert gas like argon or nitrogen.
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling that might occur during the in-situ reduction of a Pd(II) precatalyst.[1]
Question 4: I suspect my boronic acid is degrading during the reaction, leading to low yields. How can I address this?
Answer: Protodeboronation, the cleavage of the C-B bond of the boronic acid and its replacement with a C-H bond, is a significant side reaction.[1] It is often promoted by high temperatures and prolonged reaction times in aqueous basic conditions.[1]
Mitigation Strategies:
-
Use Fresh Boronic Acid: Ensure your boronic acid is pure and has not degraded during storage.
-
Consider Boronic Esters: Pinacol esters of boronic acids are often more stable towards protodeboronation and can be a good alternative.[1]
-
Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times. If possible, try running the reaction at a lower temperature.
-
Choice of Base: In some cases, using a fluoride source like CsF or KF as the base can be beneficial, as it forms a more reactive and stable trifluoroborate species in situ.[8]
Experimental Protocols
Protocol 1: Standard Suzuki Coupling of this compound
This protocol provides a starting point for the reaction. Optimization may be required.
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/Water (4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Add the Pd(PPh₃)₄ catalyst.
-
Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Optimized Suzuki Coupling for Unprotected this compound
This protocol is designed for higher yields with the challenging unprotected substrate.[2]
Reagents:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (2.0 mmol, 2.0 equiv)
-
XPhos Pd G2 (6-7 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (4 mL)
-
Degassed Water (1 mL)
Procedure:
-
To an oven-dried reaction vessel, add this compound, the arylboronic acid, and K₃PO₄.
-
Seal the vessel with a septum and replace the atmosphere with an inert gas (argon or nitrogen) by evacuating and backfilling three times.
-
Add the XPhos Pd G2 pre-catalyst.
-
To the solid mixture, add anhydrous 1,4-dioxane and degassed water via syringe.
-
Stir the reaction mixture vigorously and heat to 100 °C in a preheated oil bath.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24 hours.[2]
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of celite, and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Suzuki coupling reaction?
The base has three primary roles in the catalytic cycle: it activates the organoboron compound to form a more nucleophilic boronate species, facilitates the formation of a palladium-alkoxide or -hydroxide complex, and accelerates the final reductive elimination step.[9][10]
Q2: Which palladium catalyst is best for this reaction?
There is no single "best" catalyst, as the optimal choice depends on the specific substrates. However, for heteroaromatic halides like this compound, catalyst systems with bulky, electron-rich ligands such as XPhos or SPhos often outperform traditional catalysts like Pd(PPh₃)₄.[3] Pre-catalysts like XPhos Pd G2 have shown good results for bromopyrazoles.[2][5]
Q3: Can I use microwave heating for this reaction?
Yes, microwave-assisted Suzuki coupling can often reduce reaction times and improve yields.[5] It's advisable to start with a proven conventional heating protocol and then adapt it to microwave conditions, carefully monitoring temperature and pressure.
Q4: How do I choose the right boronic acid derivative?
While boronic acids are most common, boronic esters (e.g., pinacol esters) or organotrifluoroborates can offer greater stability and may be beneficial in cases where protodeboronation is a significant side reaction.[1]
Q5: Why is a water/organic solvent mixture often used?
The biphasic solvent system helps to dissolve both the organic substrates and the inorganic base, facilitating the reaction. Water can also play a role in the hydrolysis of the palladium-halide bond and the formation of the active palladium-hydroxide species.[9][11]
Visualizing the Process
To better understand the core mechanics and troubleshooting logic, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a decision-making workflow for optimizing your reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Purification of 4-(4-Bromo-1H-pyrazol-3-YL)pyridine
Welcome to the dedicated technical support guide for the purification of 4-(4-Bromo-1H-pyrazol-3-YL)pyridine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the common challenges associated with obtaining this molecule in high purity.
Introduction to Purification Challenges
This compound is a key building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents. Its structure, featuring a basic pyridine ring, an acidic pyrazole N-H proton, and a reactive bromo-substituent, presents a unique set of purification challenges. Common issues include the presence of closely-related impurities, solubility difficulties, and potential instability under certain conditions. This guide will equip you with the knowledge to anticipate and overcome these obstacles.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound in a question-and-answer format.
Question 1: After flash column chromatography, my fractions are still showing multiple spots on TLC, and the purity by HPLC is below 95%. What could be the cause?
Answer: This is a common issue that can stem from several factors:
-
Co-eluting Impurities: The most likely culprits are regioisomers or closely related analogues formed during synthesis. For instance, the corresponding 5-pyridin-4-yl isomer could be a significant impurity. These compounds often have very similar polarities, making separation by standard silica gel chromatography challenging.
-
Inappropriate Solvent System: The choice of eluent is critical. If the polarity of the solvent system is too high, it can lead to poor separation. Conversely, if it's too low, the compound may exhibit excessive tailing on the column.
-
Column Overloading: Exceeding the capacity of your silica gel column can result in broad peaks and poor resolution.
-
Compound Degradation: Although generally stable, prolonged exposure to acidic or basic conditions, including certain grades of silica gel, can cause degradation.
Troubleshooting Steps:
-
Optimize Your Solvent System:
-
Conduct a thorough solvent screen using TLC. Test various solvent mixtures, such as ethyl acetate/hexanes, dichloromethane/methanol, and ethyl acetate/triethylamine. The addition of a small amount of a basic modifier like triethylamine (0.1-1%) can improve peak shape by neutralizing acidic sites on the silica gel.
-
-
Consider Alternative Chromatographic Techniques:
-
Reverse-Phase Chromatography: If the impurities have different hydrophobicities, reverse-phase HPLC or flash chromatography (using a C18-functionalized stationary phase) can provide excellent separation.
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for separating polar and isomeric compounds and is often successful where normal-phase chromatography fails.
-
-
Check for Column Overloading: As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel.
Question 2: My compound streaks badly on the TLC plate and the column. How can I improve the peak shape?
Answer: Streaking, or tailing, is often observed with nitrogen-containing heterocyclic compounds due to their interaction with the acidic silanol groups on the surface of the silica gel.
Solutions:
-
Addition of a Basic Modifier: Incorporating a small amount of a base, such as triethylamine or pyridine (typically 0.1-1%), into your eluent system will neutralize the acidic sites on the silica gel and prevent strong adsorption of your basic compound.
-
Use of Deactivated Silica: You can use commercially available deactivated (neutral) silica gel or prepare it by treating standard silica gel with a solution of triethylamine in your mobile phase before packing the column.
Question 3: I am attempting to recrystallize my product, but I am getting low yield or an oil instead of crystals. What should I do?
Answer: Recrystallization is a powerful purification technique, but finding the right conditions can be tricky.
Troubleshooting Recrystallization:
-
Solvent Selection is Key: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
Solvent Screen: Test a range of solvents with varying polarities. Good starting points for a compound like this include isopropanol, ethanol, acetonitrile, ethyl acetate, or mixtures such as ethyl acetate/hexanes or dichloromethane/hexanes.
-
-
Addressing Oiling Out: If your compound "oils out" (forms a liquid phase instead of crystals upon cooling), it usually means the solution is too saturated or is cooling too quickly.
-
Slower Cooling: Allow the solution to cool slowly to room temperature and then place it in a refrigerator or freezer.
-
Use a Co-solvent: If a single solvent doesn't work, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be effective. Dissolve the compound in a minimum amount of the "good" solvent at an elevated temperature, and then slowly add the "poor" solvent until the solution becomes turbid. Add a small amount of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.
-
-
Inducing Crystallization: If crystals do not form, you can try:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.
-
Seeding: Add a small crystal of the pure compound to the solution.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to assess the purity of this compound?
A1: A combination of techniques is recommended for a comprehensive purity assessment:
-
HPLC-UV: High-Performance Liquid Chromatography with UV detection is the gold standard for quantitative purity analysis. It is crucial to develop a method that shows a sharp, symmetrical peak for the main compound, well-resolved from any impurities.
-
LC-MS: Liquid Chromatography-Mass Spectrometry is invaluable for identifying the molecular weights of the main peak and any impurities, which can help in diagnosing the source of contamination.
-
¹H NMR: Proton Nuclear Magnetic Resonance spectroscopy is excellent for structural confirmation and can be used to detect impurities if they are present in significant amounts (>1-5%).
Q2: How should I store this compound to prevent degradation?
A2: To ensure long-term stability, the compound should be stored in a cool, dry, and dark place. An inert atmosphere (e.g., under argon or nitrogen) is recommended to prevent potential oxidative degradation. Storing it at 0-8°C is a common practice.[1]
Q3: Can I use acidic conditions during my workup or purification?
A3: It is generally advisable to avoid strongly acidic conditions. The pyridine nitrogen can be protonated, which will significantly change the compound's solubility and chromatographic behavior. While mild acidic washes during an extraction can be used to remove non-basic impurities, prolonged exposure to strong acids should be avoided.
Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general guideline for purifying this compound on a silica gel column.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)
-
Glass column, flasks, and other standard laboratory glassware
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Solvent System Selection:
-
On a TLC plate, spot your crude material.
-
Develop the TLC in a solvent system of 95:5 DCM:MeOH.
-
If the Rf value is too high, decrease the amount of MeOH. If it is too low or the spot is streaking, consider adding 0.5% TEA to the mobile phase (e.g., 94.5:5:0.5 DCM:MeOH:TEA).
-
Aim for an Rf of ~0.2-0.3 for the desired product.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude material in a minimum amount of DCM or the mobile phase.
-
Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen mobile phase.
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.
-
Protocol 2: Recrystallization
This protocol outlines a general procedure for recrystallization. The choice of solvent will need to be determined experimentally.
Materials:
-
Purified this compound from chromatography
-
Recrystallization solvent (e.g., isopropanol, acetonitrile, or ethyl acetate/hexanes)
-
Erlenmeyer flask, condenser, heating source (hot plate)
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
Dissolution:
-
Place the compound in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding the solvent portion-wise until the compound is fully dissolved.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath or refrigerator to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
-
Drying:
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations and Data
Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Logic for Poor Chromatographic Separation
Caption: Decision tree for troubleshooting poor chromatographic separation.
Table 1: Recommended Solvent Systems for Chromatography and Recrystallization
| Technique | Solvent System | Rationale |
| Normal-Phase Chromatography | Dichloromethane/Methanol (99:1 to 90:10) with 0.5% Triethylamine | Good balance of polarity for elution. Triethylamine minimizes tailing. |
| Ethyl Acetate/Hexanes (20:80 to 80:20) | A less polar option that can be effective if impurities are non-polar. | |
| Reverse-Phase Chromatography | Acetonitrile/Water with 0.1% Formic Acid or Ammonium Hydroxide | Separates based on hydrophobicity. The modifier helps with peak shape. |
| Recrystallization | Isopropanol or Ethanol | Polar protic solvents that often work well for N-heterocycles. |
| Acetonitrile | A polar aprotic solvent that can provide good crystals. | |
| Ethyl Acetate/Hexanes | A co-solvent system that can be fine-tuned for optimal recovery. |
Table 2: Potential Impurities and Their Identification
| Impurity | Structure | Probable Source | Identification Method |
| Debrominated Product | 4-(1H-pyrazol-3-yl)pyridine | Reductive debromination during synthesis or workup. | LC-MS (M-79/81 peak) |
| Regioisomer | 4-(1H-pyrazol-5-yl)pyridine | Incomplete regioselectivity in pyrazole synthesis. | ¹H and ¹³C NMR, 2D NMR (NOESY/HMBC) |
| Unreacted Starting Material | e.g., an acetylpyridine derivative | Incomplete reaction. | TLC, LC-MS |
References
Technical Support Center: Improving Solubility of 4-(4-Bromo-1H-pyrazol-3-YL)pyridine for Assays
Welcome to the technical support center for 4-(4-Bromo-1H-pyrazol-3-YL)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for overcoming solubility challenges encountered during in vitro and in vivo assays. Given the critical role of compound solubility in generating reliable and reproducible data, this resource provides a systematic approach to selecting the appropriate solubilization strategy for your specific experimental needs.
Frequently Asked Questions (FAQs)
Q1: What are the structural features of this compound that influence its solubility?
A1: The solubility of this compound is governed by the interplay of its three key structural components: the pyridine ring, the pyrazole ring, and the bromo substituent.
-
Pyridine Ring: As a basic heterocycle, the pyridine nitrogen can be protonated at acidic pH, which can increase aqueous solubility.
-
Pyrazole Ring: The pyrazole moiety is an aromatic heterocycle that can participate in hydrogen bonding.[1]
-
Bromo Substituent: The bromine atom significantly increases the lipophilicity of the molecule, which can lead to lower aqueous solubility.
The hydrochloride salt form of this compound is often supplied to enhance its initial water solubility.[2] However, precipitation can still occur upon dilution into physiological buffers.
Q2: Why is my compound precipitating when I dilute it from a DMSO stock into my aqueous assay buffer?
A2: This is a common issue for poorly soluble compounds. Dimethyl sulfoxide (DMSO) is an excellent organic solvent, but when a concentrated DMSO stock is diluted into an aqueous buffer, the solvent environment changes dramatically. This can cause the compound to crash out of solution if its solubility in the final aqueous buffer is low. The final DMSO concentration in your assay should be kept as low as possible, ideally below 0.5%, to minimize solvent-induced artifacts and cytotoxicity.[3][4]
Q3: Can I use pH modification to improve the solubility of this compound?
A3: Yes, pH adjustment can be a viable strategy. Given the presence of the basic pyridine ring, lowering the pH of your buffer system may increase the solubility of this compound by promoting its protonation. However, it is crucial to ensure that the chosen pH is compatible with your assay system and does not affect the biological target or cell viability.
Q4: Are there alternatives to DMSO for solubilizing this compound?
A4: While DMSO is a common starting point, other organic solvents can be considered, such as ethanol or methanol.[5] Additionally, formulation strategies using co-solvents, surfactants, or cyclodextrins can be employed to create more stable aqueous solutions.[6][7][8]
Troubleshooting Guides: Step-by-Step Protocols
Issue 1: Compound Precipitation in Aqueous Buffer
This troubleshooting guide provides a systematic approach to identifying an appropriate solvent system to maintain the solubility of this compound in your assay.
Caption: Decision tree for optimizing the solubility of this compound.
-
Prepare Buffers: Prepare a series of buffers with pH values ranging from 5.0 to 7.4. Ensure the buffer components are compatible with your assay.
-
Prepare Compound Stock: Create a concentrated stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Test Dilutions: Dilute the DMSO stock into each buffer to the final desired assay concentration.
-
Visual Inspection: Visually inspect for any precipitation immediately and after a period that mimics your assay incubation time.
-
Quantitative Analysis (Optional): Use techniques like nephelometry or UV-Vis spectroscopy to quantify the amount of soluble compound.
Co-solvents work by reducing the polarity of the aqueous medium, thereby increasing the solubility of hydrophobic compounds.[9]
-
Select Co-solvents: Common co-solvents for biological assays include polyethylene glycol 300 (PEG 300), propylene glycol, and ethanol.
-
Prepare Co-solvent/Buffer Mixtures: Prepare mixtures of your assay buffer with varying percentages of the chosen co-solvent (e.g., 5%, 10%, 20% v/v).
-
Test Solubility: Dilute your DMSO stock of the compound into these co-solvent/buffer mixtures and observe for precipitation.
-
Validate Assay Compatibility: It is crucial to run a vehicle control with the selected co-solvent concentration to ensure it does not interfere with your assay.
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, enhancing their aqueous solubility.[10][11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives.[13]
-
Prepare Cyclodextrin Solutions: Prepare solutions of HP-β-CD or SBE-β-CD in your assay buffer at various concentrations (e.g., 1%, 2.5%, 5% w/v).
-
Complexation: Add the DMSO stock of your compound to the cyclodextrin solutions. Gentle vortexing or sonication can aid in the formation of the inclusion complex.
-
Assess Solubility: Observe the clarity of the resulting solution.
-
Confirm Assay Compatibility: Run a control with the cyclodextrin solution alone to check for any assay interference.
Surfactants can increase solubility by forming micelles that encapsulate poorly soluble drugs.[7][14] Non-ionic surfactants like Tween® 80 (polysorbate 80) and Cremophor® EL are often preferred due to their biocompatibility.[7][14]
-
Select Surfactant: Choose a biocompatible surfactant suitable for your assay system.
-
Prepare Surfactant Solutions: Prepare solutions of the surfactant in your assay buffer at concentrations above its critical micelle concentration (CMC).
-
Incorporate Compound: Add the DMSO stock of the compound to the surfactant solution and mix thoroughly.
-
Evaluate and Validate: Assess the clarity of the solution and perform vehicle controls to ensure the surfactant does not impact your assay results.
Issue 2: Inconsistent Assay Results or High Background
This can be indicative of compound instability, aggregation, or non-specific interactions.
Caption: Troubleshooting workflow for addressing inconsistent assay results.
-
Incubate Compound: Prepare your compound in the final assay buffer and incubate it under the same conditions as your experiment (time, temperature, light exposure).
-
Analyze Over Time: At various time points, take aliquots and analyze the compound's concentration and purity using HPLC or LC-MS.
-
Interpret Results: A decrease in the parent compound peak over time indicates instability. Consider adjusting buffer components, pH, or reducing incubation times.
Dynamic Light Scattering (DLS) is a useful technique to detect the presence of sub-visible aggregates.
-
Prepare Sample: Prepare the compound in the final assay buffer at the highest concentration used in your experiments.
-
DLS Measurement: Analyze the sample using a DLS instrument.
-
Analyze Data: The presence of large particles or a high polydispersity index (PDI) suggests aggregation. The addition of a low concentration of a non-ionic surfactant (e.g., 0.01% Tween® 80) can often mitigate aggregation.
Data Summary Tables
Table 1: Recommended Starting Concentrations of Solubilizing Agents
| Solubilizing Agent | Type | Recommended Starting Concentration | Considerations |
| DMSO | Organic Solvent | < 0.5% (v/v) | Can cause cytotoxicity at higher concentrations.[3][4] |
| Ethanol | Co-solvent | < 1% (v/v) | Can affect enzyme activity and cell viability.[5] |
| PEG 300 | Co-solvent | 5-10% (v/v) | Generally well-tolerated in many cell-based assays. |
| HP-β-CD | Cyclodextrin | 1-5% (w/v) | Can extract cholesterol from cell membranes at high concentrations. |
| SBE-β-CD | Cyclodextrin | 1-5% (w/v) | Generally considered safe for in vivo use. |
| Tween® 80 | Surfactant | 0.01-0.1% (v/v) | Can interfere with some assay readouts. |
Table 2: Compatibility of Solubilization Methods with Common Assay Types
| Solubilization Method | Cell-based Assays | Biochemical Assays | In Vivo Studies |
| pH Adjustment | Compatible, if within physiological range | Compatible, but check enzyme pH optimum | Requires careful formulation to avoid pH shock |
| Co-solvents | Use with caution, can have cytotoxic effects | Generally compatible, check for enzyme inhibition | Formulation must be well-tolerated |
| Cyclodextrins | Generally compatible | Generally compatible | Widely used in pharmaceutical formulations |
| Surfactants | Use with caution, can affect membrane integrity | Can denature proteins at high concentrations | Requires careful selection of a biocompatible surfactant |
Concluding Remarks
Successfully solubilizing this compound is a critical first step for obtaining high-quality data. A systematic approach, starting with an understanding of the compound's physicochemical properties and followed by empirical testing of different solubilization strategies, will lead to the most robust and reliable experimental outcomes. Always remember to validate your chosen solubilization method by running appropriate vehicle controls to ensure that the excipients themselves do not influence your results.
References
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. jocpr.com [jocpr.com]
stability of 4-(4-Bromo-1H-pyrazol-3-YL)pyridine in different solvents
Welcome to the technical support center for 4-(4-Bromo-1H-pyrazol-3-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound.
Introduction
This compound is a versatile heterocyclic compound widely used as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique structure, combining a pyridine ring with a brominated pyrazole, makes it a valuable building block for developing novel therapeutic agents, particularly those targeting neurological disorders.[1][2] The hydrochloride salt form is often used to enhance solubility and stability.[2] However, like many complex organic molecules, its stability can be influenced by various experimental conditions. This guide provides a comprehensive overview of the stability of this compound in different solvents and offers solutions to common challenges encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: Based on vendor recommendations for the hydrochloride salt, the compound should be stored at 0-8°C. For long-term storage, it is advisable to store the compound in a tightly sealed container, protected from light and moisture.
Q2: Is the hydrochloride salt or the free base more stable?
A2: The hydrochloride salt of this compound is generally more stable and offers enhanced solubility in aqueous solutions compared to the free base.[2] The protonated pyridine ring in the salt form reduces the nucleophilicity of the nitrogen atom, potentially decreasing its reactivity towards certain reagents and solvents.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of pyridine and its derivatives can be pH-dependent. In strongly acidic conditions, the pyridine nitrogen will be protonated, which is generally a stable form. However, extreme pH values (highly acidic or highly basic) can potentially catalyze hydrolysis or other degradation pathways, especially at elevated temperatures. For instance, studies on related complex molecules have shown that maximum stability is often found around pH 4.[3]
Q4: Is this compound sensitive to light?
Troubleshooting Guide: Stability in Different Solvents
Researchers may encounter issues with the stability of this compound in various solvents during synthesis, purification, or analysis. This section addresses potential problems and provides troubleshooting strategies.
Issue 1: Decomposition or Discoloration in Halogenated Solvents (e.g., Dichloromethane, Chloroform)
Symptoms:
-
Appearance of a yellow or brown tint in the solution.
-
Formation of a precipitate over time.
-
Inconsistent results in reactions where the compound is used as a starting material.
Potential Cause: Pyridine and its derivatives can react with halogenated solvents like dichloromethane (DCM), especially when stored as stock solutions. This reaction can lead to the formation of pyridinium salts, which may precipitate or cause discoloration.
Troubleshooting & Optimization:
-
Avoid prolonged storage in halogenated solvents: Prepare solutions fresh before use whenever possible.
-
Use alternative solvents: If the experimental conditions allow, consider using non-halogenated solvents.
-
Monitor by TLC or LC-MS: Regularly check the integrity of the compound in solution to detect any degradation.
Issue 2: Poor Stability in Protic Solvents (e.g., Methanol, Ethanol, Water)
Symptoms:
-
Low recovery of the compound after work-up.
-
Formation of byproducts, especially under heating.
-
Inconsistent analytical data (NMR, LC-MS).
Potential Cause: While the hydrochloride salt has good aqueous solubility, the C-Br bond on the pyrazole ring could be susceptible to nucleophilic attack by protic solvents (solvolysis), particularly at elevated temperatures or under basic conditions. The pyridine ring itself is generally stable, but the overall molecule's reactivity can be influenced by the interplay of both heterocyclic systems.
Troubleshooting & Optimization:
-
Control Temperature: Avoid excessive heating of solutions in protic solvents. If heating is necessary, use the lowest effective temperature and minimize the reaction time.
-
pH Control: Maintain a neutral or slightly acidic pH to minimize the risk of base-catalyzed degradation.
-
Use Aprotic Solvents: If the reaction chemistry permits, using aprotic solvents like DMF, DMSO, acetonitrile, or THF may enhance stability.
Issue 3: Inconsistent Results in Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
Symptoms:
-
Low yield of the desired coupled product.
-
Formation of a significant amount of debrominated starting material.
-
Complex reaction mixtures that are difficult to purify.
Potential Cause: Debromination is a known side reaction in cross-coupling reactions involving bromo-heterocycles. This can be influenced by the choice of catalyst, base, and solvent. The N-H proton on the pyrazole ring can also interfere with the catalytic cycle.
Troubleshooting & Optimization:
-
Protect the Pyrazole N-H: Protecting the pyrazole nitrogen with a suitable protecting group (e.g., Boc, SEM) can significantly reduce debromination.
-
Optimize Reaction Conditions:
-
Base: Use milder bases such as K₃PO₄ or Cs₂CO₃ instead of strong bases like NaOH or KOH.
-
Ligand: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which can favor cross-coupling over debromination.
-
Solvent: The choice of solvent can influence the reaction outcome. A solvent screen may be necessary to find the optimal conditions.
-
Data Summary: Solvent Compatibility
| Solvent Class | Examples | General Stability of this compound | Key Considerations |
| Aprotic Polar | DMF, DMSO, Acetonitrile | Generally good stability for short-term use. | High boiling points can require high temperatures for removal, which may lead to thermal degradation. Ensure solvents are anhydrous for moisture-sensitive reactions. |
| Aprotic Non-Polar | Toluene, THF, Dioxane | Good stability. | Lower solubility may be a concern. Ensure THF and Dioxane are free of peroxides. |
| Protic Polar | Water, Methanol, Ethanol | Moderate stability. The hydrochloride salt has good solubility in water. | Potential for solvolysis at elevated temperatures. pH of aqueous solutions should be controlled. |
| Halogenated | Dichloromethane (DCM), Chloroform | Caution advised for long-term storage. | Potential for reaction with the pyridine nitrogen. Prepare solutions fresh. |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution for Screening
-
Accurately weigh the required amount of this compound hydrochloride in a clean, dry vial.
-
Add the desired solvent (e.g., DMSO, DMF) to achieve the target concentration.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution at 0-8°C and protect it from light.
-
For optimal results, use the stock solution within a week of preparation. For longer-term storage, consider aliquoting and freezing at -20°C or below.
Protocol 2: Monitoring Stability by HPLC
-
Prepare a solution of this compound in the solvent of interest at a known concentration (e.g., 1 mg/mL).
-
Inject a sample of the freshly prepared solution into an HPLC system to obtain an initial chromatogram (t=0).
-
Store the solution under the desired experimental conditions (e.g., room temperature, 40°C, protected from light, exposed to light).
-
At regular intervals (e.g., 1, 3, 7, 14 days), inject a sample of the solution into the HPLC.
-
Compare the peak area of the parent compound and observe the appearance of any new peaks, which would indicate degradation.
Visualizing Workflows and Relationships
Logical Troubleshooting Workflow for Compound Instability
Caption: A flowchart for troubleshooting instability issues with this compound.
Key Factors Influencing Stability
References
troubleshooting guide for 4-(4-Bromo-1H-pyrazol-3-YL)pyridine reactions
Welcome to the technical support center for 4-(4-Bromo-1H-pyrazol-3-yl)pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic building block. This compound is a key intermediate in the synthesis of novel pharmaceuticals, particularly kinase inhibitors and agents targeting neurological disorders.[1][2] However, its unique electronic and structural properties, featuring two coordinating heterocycles, can present specific challenges in common synthetic transformations.
This document provides in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions (FAQs) to help you navigate these challenges and achieve successful, reproducible results.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why are my palladium-catalyzed cross-coupling reactions with this compound low-yielding or failing?
A: This is the most common issue. Five-membered nitrogen heterocycles like pyrazole, especially when paired with a pyridine ring, can act as ligands for the palladium catalyst, leading to catalyst inhibition or deactivation.[3][4] The C4-bromo position on the pyrazole ring is also electronically different from a simple aryl bromide, impacting the rate-determining oxidative addition step. Success hinges on using a robust catalyst system with sterically hindered, electron-rich phosphine ligands (e.g., biarylphosphines like XPhos, tBuBrettPhos) that promote the desired catalytic cycle over catalyst sequestration.[4][5]
Q2: Do I need to protect the pyrazole N-H proton before running my reaction?
A: While many modern catalyst systems can facilitate coupling on the unprotected pyrazole, N-H protection is a critical troubleshooting step, especially if you observe significant amounts of a debrominated byproduct.[4][5] The acidic N-H can interfere with organometallic reagents or the basic conditions required for the reaction. Common protecting groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can mitigate these side reactions and improve yields.[5]
Q3: I am observing a significant amount of debrominated starting material, 4-(1H-pyrazol-3-yl)pyridine. What causes this?
A: Debromination is a common side reaction in cross-coupling chemistry with heteroaryl halides. It can be caused by several factors:
-
Protonolysis: The unprotected pyrazole N-H can be a proton source, leading to the quenching of organometallic intermediates.
-
Catalyst-Mediated: Some palladium-hydride species, formed in situ, can reductively cleave the C-Br bond.
-
Base-Mediated: Under harsh basic conditions, direct deprotonation followed by quenching can sometimes occur. The primary solution is to try N-protection.[5] If that is not feasible, carefully screening bases and ensuring strictly anhydrous conditions is crucial.
Q4: My purification is very difficult. The compound seems to stick to the silica gel or streaks badly.
A: The dual nitrogen heterocycles in the molecule make it quite polar and capable of chelating to the acidic silica gel surface. To improve chromatographic purification, consider:
-
Deactivating the Silica: Pre-treating your silica gel column with a solvent mixture containing a small amount of a basic modifier like triethylamine or ammonia (e.g., 0.5-1% in the eluent) can cap the acidic silanol groups.
-
Alternative Stationary Phases: Consider using alumina (neutral or basic) or a C18-functionalized reverse-phase silica gel.
-
Salt Formation/Liberation: If the product is isolated as a salt (e.g., hydrochloride), it may be necessary to neutralize it with a mild aqueous base (like NaHCO₃) during work-up to extract the freebase, which is often more amenable to chromatography. Conversely, sometimes precipitating the product as a salt can be an effective purification strategy.[6]
Section 2: Detailed Troubleshooting Guides
This section provides a systematic approach to troubleshooting the most common palladium-catalyzed reactions performed on this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)-C(sp²) bonds. However, the reactivity of this compound can be sluggish.
Problem 1: Low or No Conversion to Product
| Probable Cause | Proposed Solution & Scientific Rationale |
| Inactive Catalyst System | The combination of the electron-rich pyrazole and the pyridine ring demands a highly active catalyst. Solution: Switch to a modern palladium pre-catalyst, such as an XPhos or SPhos G2/G3/G4 type. These catalysts feature bulky, electron-donating biarylphosphine ligands that accelerate the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle.[5][7] |
| Inappropriate Base/Solvent | The base is not just a stoichiometric reagent; it plays a key role in the transmetalation step by forming a more nucleophilic boronate species.[8] Solution: A common and effective system is a strong inorganic base like K₃PO₄ or Cs₂CO₃ in a polar aprotic solvent like 1,4-dioxane with a small amount of water (e.g., 10:1 dioxane:water).[5][9] The water is essential for dissolving the base and facilitating the formation of the active boronate. |
| Poor Boronic Acid Quality | Boronic acids can dehydrate to form cyclic boroxine anhydrides, which are often less reactive. Solution: Use fresh, high-purity boronic acid. If the quality is suspect, consider using the corresponding boronate ester (e.g., pinacol ester), which is generally more stable and often provides more consistent results. |
| Oxygen Contamination | Pd(0) catalysts are highly sensitive to oxidation, which renders them inactive. Solution: Ensure the reaction vessel and solvents are rigorously degassed. This is typically done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[10] |
Troubleshooting Workflow: Failed Suzuki-Miyaura Reaction
Caption: Logical workflow for troubleshooting a failed Suzuki reaction.
Buchwald-Hartwig Amination
Forming a C-N bond at the C4 position of the pyrazole core is a key transformation. The choice of conditions can vary significantly depending on the nature of the amine coupling partner.
Problem 1: Low Yield with Primary or Secondary Alkylamines
| Probable Cause | Proposed Solution & Scientific Rationale |
| β-Hydride Elimination | If the alkylamine has a hydrogen atom on the carbon beta to the nitrogen, a common side reaction is β-hydride elimination from the Pd-amido intermediate. This regenerates the amine and forms an olefin, consuming the product intermediate.[11] |
| Incorrect Base | Strong, non-nucleophilic bases are required to deprotonate the amine without competing in the reaction. Solution: For alkylamines, a strong alkoxide base like NaOtBu or LHMDS is typically most effective. LHMDS can be particularly useful as it is very strong but sterically hindered.[4][12] |
Problem 2: No Reaction with Weakly Nucleophilic Arylamines
| Probable Cause | Proposed Solution & Scientific Rationale |
| Insufficient Catalyst Activity | Electron-deficient anilines are poor nucleophiles and require a highly active catalyst to facilitate C-N bond formation. Solution: This is where modern Buchwald-Hartwig pre-catalysts are essential. Systems based on ligands like tBuBrettPhos have been specifically designed for challenging couplings and have shown high efficacy for the amination of unprotected bromo-pyrazoles with a wide range of anilines.[3][4] |
| Base Strength Mismatch | A weaker base may be insufficient to deprotonate the arylamine effectively to form the active nucleophile. Solution: While NaOtBu is a good starting point, switching to an even stronger base like LHMDS or KHMDS can sometimes accelerate the reaction with challenging anilines.[4] |
Catalytic Cycle: Buchwald-Hartwig Amination
References
- 1. chemimpex.com [chemimpex.com]
- 2. liberty360.ca [liberty360.ca]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. m.youtube.com [m.youtube.com]
- 11. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection and Troubleshooting for Cross-Coupling with 4-(4-Bromo-1H-pyrazol-3-YL)pyridine
Welcome to the technical support resource for cross-coupling reactions involving the versatile building block, 4-(4-Bromo-1H-pyrazol-3-YL)pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the unique challenges and opportunities presented by this substrate. Its dual N-heterocyclic nature, featuring both a pyridine and a pyrazole ring, requires careful consideration of catalyst systems to achieve high yields and avoid common pitfalls.
This document provides field-proven insights, troubleshooting guides in a direct question-and-answer format, and detailed protocols to empower you to succeed in your synthetic campaigns.
Part 1: General FAQs & Substrate-Specific Challenges
This section addresses overarching issues you may encounter regardless of the specific cross-coupling reaction being performed.
Question 1: My cross-coupling reaction with this compound is failing or giving very low yields. What are the first things I should check?
Answer: When a reaction fails, it's crucial to systematically verify the fundamentals before exploring more complex variables.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen. Ensure your reaction vessel was properly degassed (e.g., three cycles of vacuum/backfill with argon or nitrogen) and that all solvents and liquid reagents were sparged with an inert gas.[1][2] The formation of a black precipitate (palladium black) early in the reaction often indicates catalyst decomposition due to oxygen exposure.[2]
-
Reagent Purity: Cross-coupling reactions are sensitive to impurities. Ensure your this compound is pure, and your coupling partner (e.g., boronic acid, alkyne, amine) is of high quality. Bases, especially hygroscopic ones like K₃PO₄ or Cs₂CO₃, should be freshly opened or dried.[1][3]
-
Solvent Quality: Use anhydrous, high-purity solvents. Water content can be particularly detrimental in Suzuki couplings by promoting protodeboronation.[4]
Question 2: What are the unique challenges associated with this specific substrate?
Answer: The structure of this compound presents a key challenge: the presence of multiple Lewis-basic nitrogen atoms. Both the pyridine nitrogen and the pyrazole nitrogens can coordinate to the palladium center. This coordination can inhibit the catalyst by competing with the desired steps of the catalytic cycle (oxidative addition, reductive elimination), effectively "poisoning" it and leading to low reactivity.[4][5][6] The selection of bulky, electron-rich ligands is critical to shield the palladium center and prevent this unproductive binding.[3][6]
Caption: Potential catalyst inhibition sites on the substrate.
Question 3: Should I protect the N-H on the pyrazole ring?
Answer: This is an important strategic consideration.
-
When to Protect: If you are using a very strong base (e.g., NaH, n-BuLi for other transformations) or if you consistently observe low yields and side products that suggest deprotonation is an issue, N-H protection (e.g., with a Trityl, SEM, or Boc group) can be beneficial. Protection can sometimes improve solubility and simplify product purification.
-
When Not to Protect: For most standard Suzuki, Sonogashira, and Buchwald-Hartwig reactions, protection is often unnecessary and adds extra steps to your synthesis. Modern catalyst systems are increasingly tolerant of functional groups like the N-H bond.[7] Using a moderately strong base like K₂CO₃, K₃PO₄, or Cs₂CO₃ is typically compatible with the unprotected N-H.
Part 2: Suzuki-Miyaura Coupling Troubleshooting
The Suzuki-Miyaura reaction is a powerful tool for forming C(sp²)–C(sp²) bonds.
| Parameter | Recommended Starting Conditions |
| Palladium Source | Pd(OAc)₂ (2-5 mol%) or a precatalyst like SPhos Pd G3 (2-5 mol%) |
| Ligand | SPhos or XPhos (1.1-1.5 eq. relative to Pd) |
| Base | K₃PO₄ or K₂CO₃ (2-3 equivalents) |
| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/EtOH/H₂O |
| Temperature | 80–110 °C |
Question 1: I'm trying a Suzuki coupling. What is a robust, first-pass catalyst system to try?
Answer: For heteroaryl bromides, especially those with potential inhibiting groups, starting with a modern, well-defined catalyst system is crucial. We recommend using a combination of a simple palladium(II) source like Pd(OAc)₂ with a bulky, electron-rich biarylphosphine ligand such as SPhos.[5][8] Alternatively, using an air-stable palladium precatalyst, like an SPhos or XPhos G3 Palladacycle, is an excellent choice as it ensures the efficient in-situ generation of the active Pd(0) species.[1][7] These systems are designed to promote the crucial, often rate-limiting, oxidative addition and reductive elimination steps.[3][9]
Question 2: My main side product is the de-brominated starting material. What causes this and how can I fix it?
Answer: The formation of 4-(1H-pyrazol-3-yl)pyridine (hydrodehalogenation) is a common side reaction. It often occurs when the transmetalation step (transfer of the organic group from boron to palladium) is slow, allowing for competing pathways to occur. One major cause is the decomposition of the boronic acid partner (protodeboronation).
-
Minimize Water: Use anhydrous solvents and ensure your base is dry. While some water is necessary for many Suzuki protocols to dissolve the base, excess water accelerates protodeboronation.[4]
-
Choice of Base: Switch to a base like K₃PO₄ or Cs₂CO₃, which are often effective at promoting transmetalation without being overly harsh.[3]
-
Use Boronate Esters: Consider using a pinacol boronate ester (Bpin) instead of the boronic acid. They are more stable towards protodeboronation.[8]
Caption: A general troubleshooting workflow for Suzuki reactions.
Part 3: Sonogashira Coupling Troubleshooting
The Sonogashira coupling is the premier method for installing alkyne functionalities.
| Parameter | Recommended Starting Conditions |
| Palladium Source | PdCl₂(PPh₃)₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%) |
| Copper(I) Co-catalyst | CuI (2-10 mol%) |
| Base | Et₃N or DIPEA (often used as solvent or co-solvent) |
| Solvent | THF or DMF |
| Temperature | Room Temperature to 80 °C |
Question 1: I am observing a large amount of di-yne (homocoupled alkyne) side product. How can I minimize this?
Answer: This side reaction, often called Glaser coupling, is the most common failure mode in Sonogashira reactions and is typically promoted by the copper(I) co-catalyst in the presence of oxygen.[10][11]
-
Rigorous Degassing: This is the most critical factor. Oxygen facilitates the Cu(I) to Cu(II) oxidation that drives homocoupling. Ensure your solvent and base are thoroughly degassed before adding the catalysts and reactants.[10]
-
Copper-Free Conditions: If homocoupling persists, consider a copper-free protocol. These reactions often require a different palladium catalyst system (e.g., a Pd/NHC complex or a system with a highly electron-rich phosphine ligand) and may need higher temperatures, but they completely eliminate the primary cause of homocoupling.[12][13]
-
Minimize Reaction Time: Monitor the reaction closely (e.g., by TLC or LC-MS) and work it up as soon as the starting material is consumed. Prolonged reaction times can lead to increased side product formation.
Question 2: The reaction is very slow or stalls completely. What should I try?
Answer: Stalling can be due to catalyst inhibition or low reactivity.
-
Catalyst Choice: While Pd(PPh₃)₄ is a classic choice, it may not be active enough for this substrate. For bromopyridine derivatives, systems based on Pd(CF₃COO)₂ or PdCl₂(PPh₃)₂ have shown high efficacy.[14][15]
-
Ligand Addition: If using a source like Pd(OAc)₂, the addition of a supporting ligand like PPh₃ is often necessary to stabilize the catalyst and promote the reaction.[15]
-
Base and Solvent: Ensure the amine base (like Et₃N) is pure and dry. Using it as a co-solvent with THF can improve results.[16]
Part 4: Buchwald-Hartwig Amination Troubleshooting
This reaction is essential for constructing the vital C–N bond.
| Parameter | Recommended Starting Conditions |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) |
| Ligand | Xantphos, tBuDavePhos, or a Josiphos-type ligand (1.1-1.5 eq. to Pd) |
| Base | NaOt-Bu or Cs₂CO₃ (1.5-2.5 equivalents) |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) |
| Temperature | 80–110 °C |
Question 1: What is the biggest challenge for Buchwald-Hartwig amination on this substrate, and which catalyst system should I use?
Answer: The primary challenge, as with other couplings, is catalyst inhibition by the N-heterocyclic rings.[17] For C-N coupling, this is often more pronounced. The choice of ligand is paramount.
-
Bidentate Ligands: For heteroaryl halides, bidentate phosphine ligands with a large bite angle, such as Xantphos, are excellent starting points. They have been shown to be effective in couplings involving halopyridines.[18]
-
Bulky Monodentate Ligands: Sterically hindered, electron-rich biaryl monophosphine ligands (Buchwald ligands) are also extremely powerful. For pyrazole substrates, ligands like tBuDavePhos have proven successful.[19][20] These ligands favor the formation of the monoligated Pd(0) species, which is highly active in the catalytic cycle.[17][21]
Question 2: My amine coupling partner is sensitive to the strong base (NaOt-Bu). What are my options?
Answer: Base-sensitive functional groups are a common issue. While strong bases are often needed to facilitate the deprotonation of the amine to form the active nucleophile, milder conditions can be successful.
-
Switch to a Weaker Base: Try using Cs₂CO₃ or K₃PO₄. These bases are often sufficient, especially with more active, modern catalyst systems.
-
Use a Different Catalyst System: Some palladium/ligand combinations are so active that they can achieve high turnover rates even with weaker bases. For example, catalyst systems with highly electron-rich N-heterocyclic carbene (NHC) ligands can sometimes operate under milder basic conditions.[18][22]
Part 5: Detailed Experimental Protocol
This section provides a representative, step-by-step procedure for a Suzuki-Miyaura coupling.
Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Glassware Preparation: Flame-dry a Schlenk flask or reaction vial equipped with a magnetic stir bar under high vacuum and allow it to cool to room temperature under an atmosphere of argon or nitrogen.
-
Reagent Addition:
-
To the flask, add this compound (1.0 eq.).
-
Add phenylboronic acid (1.2–1.5 eq.).
-
Add potassium phosphate (K₃PO₄, 3.0 eq.).
-
In a separate vial, weigh the palladium source (e.g., Pd(OAc)₂, 0.03 eq.) and the ligand (e.g., SPhos, 0.06 eq.).
-
-
Atmosphere Exchange: Seal the flask, then evacuate and backfill with argon three times.[2][5]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 4:1 ratio by volume) via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent.
-
Catalyst Addition: Briefly remove the flask's stopper under a positive flow of argon and add the pre-weighed catalyst and ligand.
-
Reaction: Seal the flask tightly and place it in a preheated oil bath at 100 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed (typically 4–18 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by silica gel column chromatography to afford the desired product.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. depts.washington.edu [depts.washington.edu]
- 11. gold-chemistry.org [gold-chemistry.org]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 16. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Debromination of 4-(4-Bromo-1H-pyrazol-3-YL)pyridine
Welcome to the dedicated technical support guide for 4-(4-Bromo-1H-pyrazol-3-YL)pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists to troubleshoot and overcome a common and often frustrating side reaction: the premature loss of bromine (debromination) during synthetic transformations. As a key building block in pharmaceutical and agrochemical research, maintaining the integrity of the C-Br bond is critical for subsequent functionalization.[1][2] This guide provides in-depth, experience-driven advice to help you maximize the yield of your desired product.
Troubleshooting Common Issues
This section addresses specific problems you might encounter in a direct question-and-answer format.
Question 1: I'm observing a significant amount of the debrominated byproduct, 4-(1H-pyrazol-3-yl)pyridine, in my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira). What is the primary cause?
Answer:
The formation of the debrominated (or hydrodebrominated) product is a well-known side reaction in palladium-catalyzed cross-couplings.[3] The principal culprit is typically the formation of a palladium-hydride (Pd-H) species in your reaction mixture.[4] This highly reactive species can intercept the palladium-aryl intermediate that forms after oxidative addition, leading to the replacement of the bromine atom with a hydrogen atom instead of your desired coupling partner.
Several factors can generate these unwanted Pd-H species:
-
The Base: Certain bases, particularly in the presence of trace water or alcohols, can generate hydride donors.[5]
-
The Solvent: Protic solvents or even anhydrous solvents that can degrade at high temperatures (e.g., DMF, DMAc) can serve as hydride sources.[3]
-
Impurities: Water or other protic impurities in your reagents or solvents can contribute.
-
The Ligand: The choice of phosphine ligand can influence the stability of the catalytic intermediates and their propensity to undergo side reactions.
The pyrazole N-H group, with a pKa around 14.2, can also play a role.[6] It can be deprotonated by the base, and this pyrazolate anion might interact with the catalyst or other reaction components in complex ways that could potentially facilitate debromination pathways.
Troubleshooting Workflow:
Use the following decision tree to systematically diagnose and solve the debromination issue.
Caption: A systematic workflow for troubleshooting debromination.
Question 2: My Sonogashira coupling is sluggish and gives a mixture of the desired alkyne product and the debrominated starting material. How can I improve selectivity?
Answer:
This is a classic challenge in Sonogashira couplings, especially with N-heterocyclic substrates.[4][7] Besides the general causes of debromination mentioned above, specific factors in the Sonogashira reaction can exacerbate the issue:
-
Copper Co-catalyst: While traditional Sonogashira protocols use a copper(I) co-catalyst, this can sometimes promote side reactions. Copper-free conditions often provide better results for sensitive substrates.[8]
-
Base Choice: Amine bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are common but can be problematic. Switching to an inorganic base can be beneficial.
-
Ligand Effects: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. Bulky, electron-rich phosphine ligands are often effective at promoting the desired coupling over side reactions.[7]
Recommended Protocol: Copper-Free Sonogashira Coupling
This protocol is designed to minimize debromination by using a modern catalyst system and carefully selected conditions.
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2-1.5 equiv)
-
Palladium Precatalyst: [DTBNpP]Pd(crotyl)Cl (P2) or Pd₂(dba)₃ with XPhos ligand
-
Base: Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (2.5 equiv)
-
Solvent: Anhydrous, degassed 1,4-Dioxane or Toluene
Step-by-Step Procedure:
-
Inert Atmosphere: To a dry Schlenk flask or sealed vial under an inert atmosphere (Argon or Nitrogen), add this compound, the base, the palladium precatalyst (e.g., 2 mol %), and the ligand (if not using a precatalyst, e.g., 4 mol %).
-
Reagent Addition: Add the anhydrous, degassed solvent via syringe, followed by the terminal alkyne.
-
Degassing: Ensure the reaction mixture is thoroughly degassed by bubbling argon through the solution for 10-15 minutes or by using a freeze-pump-thaw cycle.
-
Heating: Heat the reaction mixture to a moderate temperature (e.g., 80 °C). Avoid excessive heat, as this can promote debromination.[4]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic reason that bulky, electron-rich ligands like SPhos or XPhos help prevent debromination?
A1: The effectiveness of these ligands stems from their ability to influence key steps in the catalytic cycle.[9][10] They promote the desired reductive elimination step, where the new C-C bond is formed, to be faster than competing side reactions like the reaction with Pd-H species.[11] The steric bulk of these ligands can create a crowded environment around the palladium center, which favors the bond-forming reductive elimination to relieve this strain.[11]
Caption: Ligands promoting desired reductive elimination over side reactions.
Q2: Can I protect the pyrazole N-H to reduce debromination?
A2: Yes, N-protection can be a very effective strategy. The acidic N-H proton (pKa ≈ 14.2)[6] can be deprotonated under basic conditions, potentially complicating the reaction. Protecting the nitrogen with a suitable group (e.g., Boc, SEM, or a simple benzyl group) can prevent these side reactions and often leads to cleaner, higher-yielding couplings.[5] This is a common strategy for improving outcomes with N-heterocyclic substrates.
Q3: Which bases are considered "safe" to minimize debromination?
A3: The best choices are generally milder, non-nucleophilic inorganic bases. The following table provides a good starting point for selection.
| Base | Type | Common Application | Debromination Risk | Rationale |
| K₃PO₄ | Inorganic | Suzuki, Sonogashira | Low | Effective base, low propensity to generate hydrides.[3] |
| Cs₂CO₃ | Inorganic | Suzuki, Sonogashira | Low | Highly effective, often improves yields for difficult couplings.[3] |
| K₂CO₃ | Inorganic | Suzuki | Low-Medium | A standard, cost-effective choice. May require higher temperatures. |
| NaOtBu | Alkoxide | Buchwald-Hartwig | High | Strong base, high risk of generating Pd-H species. Avoid if possible. |
| Et₃N | Amine | Sonogashira, Heck | Medium-High | Can act as a hydride source, especially at elevated temperatures. |
Optimized Starting Protocols
The following protocols are recommended starting points for cross-coupling reactions with this compound. Optimization may be required for your specific substrate.
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol is designed for high selectivity and yield, minimizing the risk of hydrodebromination.
| Parameter | Recommendation | Rationale |
| Starting Material | This compound | 1.0 equiv |
| Coupling Partner | Aryl/Heteroaryl Boronic Acid or Ester | 1.2-1.5 equiv |
| Palladium Source | Pd₂(dba)₃ | 2 mol% |
| Ligand | SPhos or XPhos | 4-5 mol% |
| Base | K₃PO₄ (finely powdered and dry) | 2.5-3.0 equiv |
| Solvent | Anhydrous, degassed 1,4-Dioxane/H₂O (e.g., 10:1 ratio) | Use minimal water to aid boronic acid solubility. |
| Temperature | 80-90 °C | Start with lower temperatures to disfavor debromination.[4] |
| Atmosphere | Strict Inert (Argon or Nitrogen) | Essential to prevent catalyst degradation and side reactions.[3] |
Procedure:
-
In a dry, inerted Schlenk flask, combine the this compound, boronic acid partner, K₃PO₄, Pd₂(dba)₃, and SPhos.
-
Evacuate and backfill the flask with inert gas three times.[4]
-
Add the degassed dioxane and water via syringe.
-
Heat the mixture with vigorous stirring at the specified temperature.
-
Monitor the reaction by LC-MS until the starting material is consumed (typically 4-16 hours).
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography on silica gel.
References
- 1. chemimpex.com [chemimpex.com]
- 2. liberty360.ca [liberty360.ca]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Reaction Monitoring of 4-(4-Bromo-1H-pyrazol-3-yl)pyridine Synthesis by TLC
Welcome to the technical support guide for monitoring the synthesis of 4-(4-Bromo-1H-pyrazol-3-yl)pyridine using Thin-Layer Chromatography (TLC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clarity on this crucial analytical step. As a Senior Application Scientist, my goal is to blend technical accuracy with practical, field-tested insights to ensure your reaction monitoring is both efficient and reliable.
The synthesis of this compound, often achieved through cross-coupling reactions like the Suzuki-Miyaura coupling, involves reactants and products with distinct polarities, making TLC an ideal tool for real-time monitoring.[1][2][3] However, the presence of basic nitrogen heterocycles and potentially high-boiling polar solvents can introduce specific challenges. This guide provides direct solutions to these anticipated problems.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: My spots are streaking or "tailing" down the plate.
Answer: Spot streaking is a common issue, especially when dealing with polar, basic compounds like pyridines and pyrazoles on standard silica gel, which is acidic.[4]
-
Primary Cause: Your compound is interacting too strongly with the stationary phase (silica gel). This can happen if the sample is too concentrated (overloaded) or if there's an acid-base interaction between your basic compound and the acidic silica.[5][6]
-
Immediate Solution: Sample Dilution: Before making any other changes, try diluting your reaction sample significantly in a suitable solvent (like ethyl acetate or methanol) before spotting it on the TLC plate. Overloading is the most frequent cause of streaking.[6][7]
-
Advanced Solution: Modify the Mobile Phase: To mitigate the acid-base interaction, you can neutralize the silica gel's acidic sites by adding a small amount of a basic modifier to your eluent.
Problem 2: My reactant and product spots are too close together (Poor Resolution).
Answer: Achieving good separation between the starting material (e.g., a pyridine boronic acid) and the pyrazolyl-pyridine product is critical for determining reaction completion. If their Retention Factor (Rf) values are too similar, you need to alter the polarity of the mobile phase.
-
Cause: The chosen solvent system does not have the optimal polarity to differentiate between your compounds.
-
Solution: Adjust Eluent Polarity:
-
If spots are too high (Rf > 0.8): Your eluent is too polar. Decrease the proportion of the polar solvent. For example, if you are using 50% ethyl acetate in hexanes, try changing to 30% ethyl acetate in hexanes.[5]
-
If spots are too low (Rf < 0.2): Your eluent is not polar enough. Increase the proportion of the polar solvent. If 30% ethyl acetate in hexanes is not enough, try 50% or even add a stronger solvent like methanol (e.g., 95:5 ethyl acetate:methanol).[5]
-
-
Expert Tip: The Co-Spot: To be certain about spot identity, always run a TLC with three lanes: one for your starting material (SM), one for the reaction mixture (R), and a "co-spot" lane where you spot both the starting material and the reaction mixture on the exact same point. If the reaction is complete, the co-spot lane will show two distinct spots. If it's not, you'll see the starting material spot from the reaction lane merge with the pure starting material spot.[8][9]
Problem 3: I don't see any spots on the plate under the UV lamp.
Answer: This can be an alarming result, but it is often solvable.
-
Possible Causes & Solutions:
-
Compound is Not UV-Active: While both pyridine and pyrazole rings are typically UV-active due to their aromaticity, your specific starting materials or product might not quench the plate's fluorescence efficiently.[10][11]
-
Solution: Use a chemical stain for visualization. A potassium permanganate (KMnO₄) stain is an excellent general-purpose choice that reacts with most organic compounds, appearing as yellow/brown spots on a purple background.[12]
-
-
Sample is Too Dilute: The concentration of your analyte on the plate is below the limit of detection.[5][7]
-
Solvent Level Too High: If the solvent level in the developing chamber is above the line where you spotted your samples, your compounds will dissolve into the solvent pool instead of running up the plate.[7]
-
Solution: Always ensure the spotting line is well above the solvent level in the chamber.
-
-
Problem 4: The reaction is run in a high-boiling solvent (like DMF or DMSO) and my TLC is just one big smear.
Answer: High-boiling, polar solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are notoriously problematic for TLC as they are very polar and non-volatile. They will travel with the solvent front and smear everything on the plate.
-
Cause: The reaction solvent itself is running up the plate and interfering with the separation.
-
Solution 1: Pre-Elution or Vacuum: Spot your sample on the plate as usual. Before placing it in the developing chamber, either place the plate under a high vacuum for a few minutes to evaporate the solvent, or dip the very bottom of the plate in a beaker of a strong eluent (like pure ethyl acetate) and let it run up to just below your spotting line. Dry the plate, and then run it in your intended mobile phase. This "pre-elution" helps to wash the DMF/DMSO up the plate before your actual separation begins.[8]
-
Solution 2: Liquid-Liquid Extraction: For a cleaner sample, take a small aliquot of your reaction mixture (e.g., 2-3 drops) and dilute it with a larger volume of ethyl acetate (e.g., 1 mL). Wash this solution with water or brine in a small vial. The highly polar DMF/DMSO will partition into the aqueous layer, leaving your less polar product and starting materials in the ethyl acetate layer. You can then spot the ethyl acetate layer on your TLC plate.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for monitoring the synthesis of this compound?
A good starting point for nitrogen heterocycles is a mixture of a non-polar and a moderately polar solvent. Based on the polarity of the target molecule, here are some recommended systems to try.
| Solvent System (v/v) | Polarity | When to Use |
| 30% Ethyl Acetate / 70% Hexanes | Low-Medium | Good starting point. Product should have a moderate Rf. |
| 50% Ethyl Acetate / 50% Hexanes | Medium | If spots are too low in the 30% system. |
| 95% Dichloromethane / 5% Methanol | Medium-High | For more polar compounds or if separation is poor in EtOAc/Hex. |
| 9:1 Ethyl Acetate : Methanol | High | Use if product is highly polar and remains near the baseline. |
Q2: How do I know when the reaction is complete?
The reaction is generally considered complete when the starting material spot is no longer visible on the TLC plate by your chosen visualization method. Ideally, you will see the complete disappearance of the limiting reagent and the appearance of a new spot corresponding to your product. Using the co-spotting technique described in Troubleshooting Problem #2 is the most reliable way to confirm this.[9]
Q3: My compound might be unstable on silica gel. How can I check for this?
Some compounds can degrade on the acidic surface of silica gel. A 2D TLC experiment is a definitive way to check for stability.[8][13]
-
Procedure:
-
Spot your sample in one corner of a square TLC plate.
-
Run the plate in your chosen solvent system.
-
Remove the plate and let it dry completely.
-
Rotate the plate 90 degrees so that the line of separated spots is now the new baseline.
-
Run the plate again in the same solvent system.
-
-
Interpretation: If your compound is stable, all spots will appear along the diagonal. If it is decomposing, new spots will appear below the diagonal.[8][13]
Q4: Which visualization method is best?
Always start with a non-destructive method first.
-
UV Light (254 nm): This should always be your first choice. Most commercial TLC plates contain a fluorescent indicator, and compounds with aromatic rings or conjugation (like your target molecule) will absorb the UV light and appear as dark spots.[11][12]
-
Iodine Chamber: A semi-destructive method where the plate is exposed to iodine vapor. Most organic compounds will absorb the iodine and appear as brown spots. The spots will fade over time, so circle them with a pencil immediately.[11]
-
Potassium Permanganate (KMnO₄) Stain: A destructive, but highly effective, universal stain for compounds that can be oxidized. The plate is dipped in the stain and may require gentle heating. It produces yellow/brown spots on a purple background.[12]
Protocols & Visualizations
Experimental Workflow Diagram
Caption: General workflow for TLC reaction monitoring.
Protocol 1: Standard TLC Procedure
-
Plate Preparation: Using a pencil, gently draw a straight line about 1 cm from the bottom of the TLC plate. This is your origin. Mark faint ticks on the line for each sample.[9]
-
Chamber Preparation: Pour your chosen mobile phase into the developing chamber to a depth of about 0.5 cm (ensure it is below your origin line). Place a piece of filter paper inside to saturate the chamber atmosphere. Cover the chamber.
-
Spotting: Dip a capillary tube into your sample solution. Gently touch the end of the capillary tube to the corresponding tick mark on the origin line. Keep the spot as small as possible. For a co-spot, apply the starting material first, let it dry, then apply the reaction mixture to the same spot.
-
Development: Carefully place the TLC plate into the chamber, ensuring the solvent level is below the origin. Cover the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.[9]
-
Visualization: Remove the plate, immediately mark the solvent front with a pencil, and let the plate dry completely before visualizing under a UV lamp or with a chemical stain.
Troubleshooting Decision Tree
Caption: A decision tree for common TLC troubleshooting steps.
Representative Reaction Scheme
The synthesis of this compound can be accomplished via a Suzuki-Miyaura cross-coupling reaction.
References
- 1. shoko-sc.co.jp [shoko-sc.co.jp]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. silicycle.com [silicycle.com]
- 6. microbiozindia.com [microbiozindia.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Chromatography [chem.rochester.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 13. Troubleshooting Manufacturers - Canada Troubleshooting Factory & Suppliers [santaisci.com]
Technical Support Center: Scale-Up of 4-(4-Bromo-1H-pyrazol-3-yl)pyridine Production
Welcome to the technical support center for the synthesis and scale-up of 4-(4-Bromo-1H-pyrazol-3-yl)pyridine. This critical heterocyclic building block is integral to numerous pharmaceutical development programs, particularly in the synthesis of kinase inhibitors.[1][2][3][4] However, its transition from laboratory-scale synthesis to pilot-plant or manufacturing scale presents a unique set of challenges.
This guide is structured to provide direct, actionable advice for researchers and process chemists. We will address common issues encountered during synthesis, focusing on the causality behind experimental choices to empower you to troubleshoot effectively.
Section 1: Troubleshooting the Synthetic Pathway
The most common synthetic routes to this compound involve two key stages: first, the construction of the core 4-(1H-pyrazol-3-yl)pyridine structure, and second, the regioselective bromination of the pyrazole ring. Below is a troubleshooting guide for issues that commonly arise during the scale-up of these steps.
Workflow for Synthesis of this compound
Caption: General synthetic workflow for this compound production.
Part A: Issues in Core Synthesis via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling is a powerful method for forming the C-C bond between the pyrazole and pyridine rings.[5][6] However, scaling this reaction can reveal issues not apparent at the bench.
Q: Our Suzuki-Miyaura coupling between a 3-halopyrazole and 4-pyridylboronic acid is inefficient at a larger scale, showing low conversion and generating difficult-to-remove impurities. What are the primary factors to investigate?
A: When scaling Suzuki reactions, catalyst activity, mass transfer limitations, and impurity profiles become critical. Here’s a breakdown of what to examine:
-
Catalyst and Ligand System:
-
Cause: The choice of palladium catalyst and phosphine ligand is paramount. Systems that work on a gram scale may fail on a kilogram scale due to sensitivity to air, moisture, or impurities in lower-grade raw materials. Ligand degradation can also generate phenylated impurities that are structurally similar to your product.[7]
-
Solution:
-
Use Pre-catalysts: Switch from air-sensitive catalysts like Pd(PPh₃)₄ to more robust, commercially available pre-catalysts (e.g., XPhos Pd G2). These are often more active and require lower catalyst loading.[8]
-
Ligand Selection: For nitrogen-rich heterocycles, bulky electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos or SPhos) are often superior as they promote the difficult reductive elimination step.
-
Catalyst Loading: While it may seem counterintuitive for cost, a slightly higher catalyst loading (e.g., moving from 0.5 mol% to 1.5 mol%) can sometimes dramatically improve conversion and is preferable to a difficult purification.[6]
-
-
-
Base and Solvent Selection:
-
Cause: The base is not just a proton scavenger; it plays a key role in the catalytic cycle. Poor solubility of the base or reactants can lead to a heterogeneous mixture with poor reaction kinetics.
-
Solution:
-
Base: Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are common choices. K₃PO₄ is often more effective for challenging couplings.[6] Ensure the base is finely powdered and anhydrous for optimal performance.
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or 2-MeTHF) and water is typical.[6][9] The water is crucial for dissolving the base and facilitating the catalytic cycle. Ensure proper agitation to maintain an effective emulsion, as poor mixing is a common scale-up failure point.
-
-
-
Impurity Profile:
-
Cause: A common impurity is the homocoupled pyridine species (4,4'-bipyridine) from the boronic acid. Another is the de-halogenated starting material.
-
Solution:
-
Stoichiometry: Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) to ensure the more valuable halopyrazole is consumed.
-
Degassing: Inadequate degassing of the reaction mixture is a major cause of failure. Oxygen can oxidize the phosphine ligands and deactivate the palladium catalyst, leading to side reactions. On a large scale, sparging with argon or nitrogen for an extended period (1-2 hours) before adding the catalyst is essential.
-
-
| Parameter | Bench Scale (1-10 g) | Pilot Scale (1-10 kg) | Rationale for Change |
| Catalyst | Pd(PPh₃)₄ | Buchwald Pre-catalyst (e.g., XPhos Pd G2) | Increased air stability, higher turnover number, lower loading.[8] |
| Base | Na₂CO₃ | K₃PO₄ (finely milled) | Stronger base, often more effective for heteroaryl couplings.[6] |
| Degassing | Freeze-pump-thaw or brief N₂ bubble | Extended (1-2 hr) sub-surface N₂ sparging | Ensures complete removal of O₂ from larger volumes and headspaces. |
| Agitation | Magnetic stirring | Overhead mechanical stirring (baffled reactor) | Critical for maintaining suspension and promoting mass transfer. |
Part B: Issues in Regioselective Bromination
The bromination of the 4-(1H-pyrazol-3-yl)pyridine core must be highly selective for the 4-position of the pyrazole ring.[10] This step is often the source of significant safety and purity challenges during scale-up.
Q: We are using liquid bromine (Br₂) for our bromination step, but on a larger scale, we are facing safety concerns and poor regioselectivity, leading to over-brominated products. How can we improve this critical step?
A: Handling elemental bromine on a large scale is extremely hazardous due to its high reactivity, corrosivity, and toxicity.[11][12] The high reactivity often leads to poor control and side products. A multi-faceted approach focusing on safety and process control is required.
-
Reagent Selection - Moving Away from Br₂:
-
Cause: The high electrophilicity of Br₂ makes the reaction difficult to control, especially if there are hotspots in the reactor.[13]
-
Solution:
-
N-Bromosuccinimide (NBS): NBS is a solid, making it easier and safer to handle than liquid bromine.[11] It provides a slow, controlled release of electrophilic bromine, which greatly enhances regioselectivity.
-
Caution with Solvents: Crucially, avoid using DMF as a solvent with NBS at scale. The combination can lead to a dangerous thermal runaway reaction.[11] Solvents like acetonitrile (MeCN) or acetic acid (AcOH) are safer alternatives.
-
In-situ Bromine Generation: A greener and safer approach is the in-situ generation of bromine from a bromide salt (e.g., KBr) and an oxidant (e.g., Oxone® or sodium hypochlorite).[14] This avoids handling elemental bromine entirely and allows for precise stoichiometric control.
-
-
-
Process Control for Selectivity:
-
Cause: The pyrazole ring is electron-rich and prone to over-bromination if the concentration of the brominating agent is too high. The pyridine nitrogen can also be protonated, which affects the electronics of the pyrazole ring.
-
Solution:
-
Controlled Addition: Regardless of the reagent, it must be added slowly and sub-surface to the reaction mixture at a controlled temperature (typically 0-10 °C) to prevent localized high concentrations. For solids like NBS, it can be added portion-wise or as a solution/slurry in the reaction solvent.
-
Temperature Management: This reaction is exothermic. Ensure the reactor has adequate cooling capacity to dissipate the heat generated. A runaway reaction can lead to a boil-over and release of toxic fumes.
-
pH Control: When using reagents like Br₂ in acetic acid, the HBr byproduct will protonate the pyridine ring. This deactivates the system towards further electrophilic substitution and can actually improve selectivity by preventing bromination on the pyridine ring.
-
-
Troubleshooting Diagram for Brominationdot
References
- 1. liberty360.ca [liberty360.ca]
- 2. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. chemimpex.com [chemimpex.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scientificupdate.com [scientificupdate.com]
- 12. icl-group-sustainability.com [icl-group-sustainability.com]
- 13. Bromination - Wordpress [reagents.acsgcipr.org]
- 14. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Byproduct Identification in 4-(4-Bromo-1H-pyrazol-3-yl)pyridine Synthesis
Welcome to the technical support center for the synthesis of 4-(4-Bromo-1H-pyrazol-3-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this critical synthesis. My goal is to provide you with not just a set of instructions, but a deeper understanding of the reaction mechanisms, enabling you to make informed decisions in your laboratory.
I. Overview of the Synthesis
The synthesis of this compound is a multi-step process that often involves the initial formation of a pyrazole ring, followed by its linkage to a pyridine moiety and subsequent bromination. A common and efficient approach is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[1][2][3][4] This foundational reaction, while powerful, can present challenges, particularly concerning regioselectivity and the formation of unwanted byproducts.[2][5][6]
Synthetic Strategy Workflow
Below is a generalized workflow illustrating a common synthetic approach. Understanding this pathway is the first step in diagnosing and mitigating byproduct formation.
Caption: A generalized workflow for the synthesis of this compound.
An alternative and increasingly popular method involves a Suzuki-Miyaura cross-coupling reaction to form the C-C bond between a pre-functionalized pyrazole and a pyridine derivative.[7][8][9] This approach offers a high degree of control and functional group tolerance.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your synthesis, providing explanations and actionable solutions.
FAQ 1: My NMR spectrum shows two sets of closely related peaks, suggesting the presence of an isomer. What is the likely byproduct and how can I avoid it?
Answer: The most common isomeric byproduct in pyrazole synthesis from unsymmetrical 1,3-dicarbonyl compounds is a regioisomer .[2][5][6] This arises from the initial nucleophilic attack of the hydrazine at either of the two non-equivalent carbonyl carbons.
Causality: The Knorr pyrazole synthesis, when employing an unsymmetrical 1,3-dicarbonyl compound, can lead to two different pyrazole products depending on which carbonyl group is attacked first by the hydrazine.[3]
Troubleshooting & Prevention:
-
Reaction Conditions: The regioselectivity of the cyclocondensation can be influenced by the reaction conditions. For instance, using aprotic dipolar solvents can sometimes yield better results than polar protic solvents like ethanol.[1]
-
Starting Material Selection: If possible, utilizing a symmetrical 1,3-dicarbonyl precursor will eliminate the possibility of forming regioisomers.
-
Chromatographic Separation: If the formation of regioisomers is unavoidable, careful optimization of column chromatography conditions (e.g., solvent polarity, stationary phase) is crucial for separation.
FAQ 2: My reaction mixture has a persistent yellow or red color, and TLC analysis shows multiple colored spots. What could be the cause?
Answer: The coloration is often due to side reactions involving the hydrazine starting material.[2] Hydrazines can undergo oxidation or self-condensation, leading to colored impurities.
Causality: Hydrazines are reactive nucleophiles and can be susceptible to oxidation, especially in the presence of air or trace metal impurities.
Troubleshooting & Prevention:
-
High-Purity Reagents: Ensure the use of high-purity hydrazine and solvents.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
-
Temperature Control: Avoid excessive heating, as this can promote the decomposition of hydrazine and the formation of colored byproducts.
FAQ 3: I'm observing a byproduct with a mass corresponding to the addition of two hydrazine molecules to the dicarbonyl precursor. What is this species?
Answer: This is likely a di-addition product.[2] While less common, it can occur if the reaction conditions favor multiple additions of hydrazine to the 1,3-dicarbonyl compound before cyclization.
Causality: An excess of hydrazine or reaction conditions that promote the formation of a stable intermediate after the first addition can lead to a second nucleophilic attack.
Troubleshooting & Prevention:
-
Stoichiometry Control: Carefully control the stoichiometry of the reactants, using a slight excess of the 1,3-dicarbonyl compound if necessary.
-
Slow Addition: Adding the hydrazine solution slowly to the reaction mixture can help to control the rate of the initial addition and favor cyclization over di-addition.
FAQ 4: During the bromination step, I'm getting a mixture of mono- and di-brominated products. How can I improve the regioselectivity?
Answer: The regioselectivity of pyrazole bromination is a well-documented challenge. Electrophilic aromatic substitution on the pyrazole ring typically occurs at the 4-position.[10] However, over-bromination can lead to di- or even tri-brominated species.
Causality: The pyrazole ring is an electron-rich heterocycle, making it susceptible to multiple electrophilic substitutions. The pyridine-like nitrogen can direct substitution to the 2-position, while the pyrrole-like nitrogen can also influence reactivity.[11][12]
Troubleshooting & Prevention:
-
Brominating Agent: The choice of brominating agent is critical. N-Bromosuccinimide (NBS) is often preferred over elemental bromine as it is a milder and more selective source of electrophilic bromine.[13][14]
-
Reaction Temperature: Performing the bromination at a lower temperature (e.g., 0 °C) can help to control the reaction rate and minimize over-bromination.[13]
-
Stoichiometry: Use a slight excess or stoichiometric amount of the brominating agent to favor mono-bromination.
Byproduct Identification Workflow
The following diagram outlines a systematic approach to identifying unknown byproducts in your reaction mixture.
Caption: A workflow for the systematic identification and mitigation of byproducts.
III. Protocols for Byproduct Analysis
To aid in your troubleshooting efforts, here are detailed protocols for the key analytical techniques used in byproduct identification.
Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring
Objective: To quickly assess the progress of the reaction and identify the presence of byproducts.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Mobile phase (e.g., a mixture of ethyl acetate and hexane)
-
UV lamp (254 nm)
-
Iodine chamber or other staining agent
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of approximately 0.5 cm and allowing it to saturate.
-
Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of the TLC plate.
-
Place the TLC plate in the developing chamber and allow the solvent front to ascend to near the top of the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp and/or by staining.
-
Calculate the Rf values for the product and any byproducts.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Objective: To obtain a quantitative measure of the purity of the product and the relative amounts of any byproducts.
Typical HPLC Conditions:
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water gradient with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Procedure:
-
Prepare a dilute solution of the crude reaction mixture in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Analyze the resulting chromatogram to determine the retention times and peak areas of the product and any impurities.
IV. Summary of Potential Byproducts
The following table summarizes the common byproducts discussed, their likely causes, and key analytical signatures.
| Byproduct | Likely Cause | Key Analytical Signatures |
| Regioisomer | Use of an unsymmetrical 1,3-dicarbonyl precursor.[2][5][6] | NMR: Two sets of closely related peaks. MS: Same mass as the desired product. |
| Colored Impurities | Oxidation or self-condensation of hydrazine.[2] | TLC: Multiple colored spots. UV-Vis: Broad absorbance in the visible region. |
| Di-addition Product | Excess hydrazine or unfavorable reaction kinetics.[2] | MS: Mass corresponding to the dicarbonyl precursor + 2 x hydrazine. |
| Di-brominated Product | Over-bromination during the electrophilic substitution step. | MS: Mass corresponding to the addition of two bromine atoms. |
V. References
-
Gothard, C. M., et al. (2007). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 12(8), 1879-1913. --INVALID-LINK--
-
BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis. BenchChem. --INVALID-LINK--
-
Faria, J. V., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6523. --INVALID-LINK--
-
Lachance, N., et al. (2012). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(1), 339-344. --INVALID-LINK--
-
Komendantova, A. S., et al. (2021). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers, 8(16), 4414-4419. --INVALID-LINK--
-
J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. J&K Scientific. --INVALID-LINK--
-
ChemVlog. (2019). synthesis of pyrazoles. YouTube. --INVALID-LINK--
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. Royal Society of Chemistry. --INVALID-LINK--
-
Schwerk, A., et al. (2022). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 18, 1234-1262. --INVALID-LINK--
-
Bakherad, M., et al. (2013). Cyclocondensation of arylhydrazines with 1,3-bis(het)arylmonothio-1,3-diketones and 1,3-bis(het)aryl-3-(methylthio)-2-propenones: synthesis of 1-aryl-3,5-bis(het)arylpyrazoles with complementary regioselectivity. The Journal of Organic Chemistry, 78(10), 4960-4973. --INVALID-LINK--
-
Reddit. (2022). Regioselectivity of pyrazole bromination. r/chemhelp. --INVALID-LINK--
-
ResearchGate. (n.d.). Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. Reaction conditions. ResearchGate. --INVALID-LINK--
-
ResearchGate. (2025). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. ResearchGate. --INVALID-LINK--
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. --INVALID-LINK--
-
ECHEMI. (n.d.). Regioselectivity of pyrazole bromination. ECHEMI. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. --INVALID-LINK--
-
BenchChem. (2025). Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. BenchChem. --INVALID-LINK--
-
SciELO México. (n.d.). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. --INVALID-LINK--
-
Khan, I., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry, 79, 293-300. --INVALID-LINK--
-
Organic & Biomolecular Chemistry. (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Royal Society of Chemistry. --INVALID-LINK--
-
National Center for Biotechnology Information. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Center for Biotechnology Information. --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. ResearchGate. --INVALID-LINK--
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. --INVALID-LINK--
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. youtube.com [youtube.com]
- 5. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 11. reddit.com [reddit.com]
- 12. echemi.com [echemi.com]
- 13. books.rsc.org [books.rsc.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Pyridyl Compounds
Welcome to the technical support center for optimizing reactions involving pyridyl compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges when functionalizing this ubiquitous heterocyclic motif. Pyridine's intrinsic electronic properties, particularly the Lewis basic nitrogen, present unique hurdles in common synthetic transformations. This resource provides in-depth, field-proven insights in a question-and-answer format, complete with troubleshooting guides and detailed protocols to help you navigate these challenges and achieve robust, reproducible results.
Section 1: Frequently Asked Questions (FAQs) - The Pyridine Problem
This section addresses the fundamental challenges associated with pyridyl substrates in cross-coupling and C-H activation reactions.
Q1: Why are cross-coupling reactions involving pyridine substrates, particularly 2-substituted pyridines, so challenging?
A1: The primary difficulty stems from the lone pair of electrons on the pyridine nitrogen atom. This Lewis basic nitrogen can coordinate strongly to the transition metal center (e.g., Palladium) of the catalyst. This coordination can sequester the active catalyst into a stable, inactive complex, effectively "poisoning" it and halting the catalytic cycle.[1][2][3] This is often referred to as the "2-pyridyl problem," as the proximity of the nitrogen to the reaction site exacerbates this inhibitory effect.[1][3]
Q2: What are the main catalyst deactivation pathways I should be aware of?
A2: Beyond simple catalyst poisoning through coordination, several other deactivation pathways can occur:
-
Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, especially at higher concentrations or temperatures.[1][4][5]
-
Reductive Elimination of Ligands: Ligands can be reductively eliminated from the metal center, leading to catalyst decomposition.
-
Side Reactions: Competing side reactions like dehalogenation or protodeboronation can consume starting materials and generate impurities.[2][6][7]
Q3: How does the electronic nature of the pyridine ring affect its reactivity in C-H functionalization?
A3: The electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, makes it less reactive towards traditional electrophilic aromatic substitution.[8] C-H activation is also challenging because the coordinating nitrogen can interfere with the directing-group ability of other substituents or directly bind to the metal catalyst, preventing the desired C-H insertion.[9][10][11] Strategies like using pyridine N-oxides or N-functionalized pyridinium salts can mitigate these issues by modifying the ring's electronic properties and blocking the nitrogen's lone pair.[9][12]
Q4: What is protodeboronation and why is it a significant issue with pyridylboronic acids?
A4: Protodeboronation (or protodeborylation) is a side reaction where the C-B bond of a boronic acid is cleaved and replaced by a C-H bond, typically through protonolysis.[7] Pyridylboronic acids, especially 2-pyridylboronic acid, are notoriously unstable and prone to this decomposition pathway.[7][13] This is due to the influence of the basic nitrogen atom, which can facilitate the cleavage.[7] Using stable boronic esters (e.g., pinacol or MIDA esters) or carefully controlling the reaction pH and minimizing water content can suppress this side reaction.[6][7]
Section 2: Troubleshooting Guides for Common Reactions
This section provides structured troubleshooting advice for specific reaction types involving pyridyl compounds.
Guide 2.1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation, but its application to pyridyl substrates requires careful optimization.
Problem: Low to No Product Yield
| Possible Cause | Recommended Solution & Explanation |
| Catalyst Poisoning | 1. Switch to a Bulkier, Electron-Rich Ligand: Use sterically hindered phosphine ligands like XPhos, SPhos, RuPhos, or P(t-Bu)₃.[1] The steric bulk disfavors the binding of the pyridine nitrogen to the metal center, while high electron density on the ligand promotes the desired oxidative addition and reductive elimination steps. |
| 2. Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst (e.g., a G3 or G4 pre-catalyst).[14][15] These ensure efficient and clean generation of the active Pd(0) species in solution, which can be more robust against deactivation. | |
| Boronic Acid/Ester Instability | 1. Use Boronic Esters: Switch from a boronic acid to a more stable boronic ester, such as a pinacol or MIDA boronate ester.[6][7] These are less susceptible to protodeboronation. |
| 2. Employ Anhydrous Conditions: Use anhydrous solvents and ensure all reagents are dry. Water can facilitate protodeboronation.[2][6] | |
| 3. Optimize Base: The choice of base is critical. A weaker base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) is often preferred to minimize base-catalyzed decomposition of the boronic acid/ester.[6][16][17] | |
| Poor Reactivity of Pyridyl Halide | 1. Halide Identity: Reactivity generally follows the order I > Br > Cl. If using a pyridyl chloride, you may need more forcing conditions, a higher catalyst loading, or a more electron-rich ligand system designed for aryl chloride activation.[18] |
| 2. Increase Temperature: Carefully increase the reaction temperature. However, be aware that higher temperatures can also promote side reactions like dehalogenation.[1] |
Visualizing the Problem: Catalyst Poisoning
The following diagram illustrates how the pyridine nitrogen can intercept and deactivate the active Pd(0) catalyst, preventing it from entering the desired catalytic cycle.
Caption: Fig. 1: Pyridine-induced catalyst deactivation.
Guide 2.2: Buchwald-Hartwig Amination
This C-N cross-coupling reaction is sensitive to steric hindrance and the nucleophilicity of both the amine and the pyridyl halide.
Problem: Reaction Stalls or Gives Low Conversion
| Possible Cause | Recommended Solution & Explanation |
| Steric Hindrance | 1. Ligand Choice: For sterically demanding substrates, use ligands with wider bite angles or increased bulk, such as RuPhos or BrettPhos.[15] |
| 2. Base Selection: A strong, non-nucleophilic base is crucial. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) are commonly used.[15] However, base choice can be substrate-dependent and screening may be necessary.[19] | |
| Catalyst Inhibition | 1. Use a Pre-catalyst: As with Suzuki couplings, pre-catalysts (e.g., BrettPhos Pd G3) provide a reliable source of the active catalyst and can overcome issues seen with simple Pd(II) sources like Pd(OAc)₂.[15] |
| 2. Solvent Choice: Anhydrous, non-coordinating solvents like toluene, dioxane, or t-BuOH are preferred.[15][20] Dioxane should be used with caution and replaced if possible.[20] | |
| Side Reactions | 1. Dehalogenation: If you observe the formation of pyridine (from your pyridyl halide), this indicates a dehalogenation side reaction.[21][22] This can sometimes be suppressed by using a different ligand/base combination or lowering the reaction temperature. |
| 2. Homocoupling: If your amine or halide has other reactive sites (e.g., a free -NH or another halide), you may see polymerization or homocoupling.[23] Protecting reactive functional groups is a key strategy. |
General Troubleshooting Workflow
This workflow provides a logical sequence for optimizing a challenging pyridyl cross-coupling reaction.
Caption: Fig. 2: A systematic workflow for troubleshooting pyridyl couplings.
Guide 2.3: Direct C-H Activation/Functionalization
Directly functionalizing pyridine C-H bonds is highly desirable but faces regioselectivity and reactivity challenges.
Problem: Poor Regioselectivity or No Reaction
| Possible Cause | Recommended Solution & Explanation |
| Nitrogen Coordination | 1. N-Oxide Strategy: Convert the pyridine to its corresponding N-oxide. This blocks the lone pair, deactivates the C2/C6 positions, and activates the C4 position, altering the regioselectivity of the reaction.[9] |
| 2. Lewis Acid Additive: Use a Lewis acid to coordinate to the pyridine nitrogen. This can prevent catalyst poisoning and modify the electronic properties of the ring.[24] | |
| Low Reactivity | 1. Use a Directing Group: Install a directing group on the pyridine ring to guide the C-H activation to a specific position. |
| 2. Change Catalyst System: C-H activation can be promoted by various metals (Pd, Rh, Ir, Ru). If a palladium-based system is failing, consider exploring catalysts based on other transition metals.[8][25] | |
| Incorrect Reaction Type | 1. Consider Radical Pathways: For some transformations, radical-based methods like the Minisci reaction (or variants using N-functionalized pyridinium salts) may be more effective for introducing alkyl or acyl groups, particularly at the C2/C4 positions.[12][26] |
Section 3: Experimental Protocols
Protocol 3.1: General Procedure for a Robust Suzuki-Miyaura Coupling of a Pyridyl Chloride
This protocol provides a robust starting point for coupling challenging pyridyl chlorides, incorporating best practices to mitigate common failure modes.
Materials:
-
Pyridyl chloride (1.0 mmol, 1.0 equiv)
-
Arylboronic acid pinacol ester (1.2 mmol, 1.2 equiv)
-
XPhos Pd G3 Pre-catalyst (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), finely ground and dried
-
Anhydrous 1,4-dioxane or toluene (5 mL)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the pyridyl chloride, arylboronic acid pinacol ester, K₃PO₄, and the XPhos Pd G3 pre-catalyst.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.[27]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 100-120 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mechanistic Studies and Identification of Catalyst Deactivation Pathways for Pyridine(diimine) Iron Catalyzed C(sp2)–H Borylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 9. benthamdirect.com [benthamdirect.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. N-Functionalized Pyridinium Salts: A New Chapter for Site-Selective Pyridine C-H Functionalization via Radical-Based Processes under Visible Light Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dspace.mit.edu [dspace.mit.edu]
- 15. reddit.com [reddit.com]
- 16. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 18. Yoneda Labs [yonedalabs.com]
- 19. reddit.com [reddit.com]
- 20. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 21. Cross-coupling and dehalogenation reactions catalyzed by (N-heterocyclic carbene)Pd(allyl)Cl complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Reducing Homocoupling in Suzuki Reactions of Pyrazole Compounds
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center for advanced Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, medicinal chemists, and process development scientists who utilize the Suzuki reaction for the synthesis of functionalized pyrazole compounds. Pyrazoles are privileged scaffolds in drug discovery, and their efficient synthesis is paramount. A common and often frustrating side reaction is the homocoupling of the pyrazole boronic acid or its ester, which leads to reduced yields and complex purification challenges.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to diagnose and solve issues in your own experiments.
Troubleshooting Guide: Diagnosing and Solving Homocoupling
Q1: My Suzuki reaction is producing a significant amount of a symmetrical bipyrazole byproduct alongside my desired product. What is this side reaction, and why is it problematic?
A1: You are observing boronic acid homocoupling. This is a common side reaction in Suzuki couplings where two molecules of your pyrazole boronic acid (or boronic ester) react with each other to form a symmetrical bipyrazole.[1]
This side reaction is highly undesirable for several key reasons:
-
Reduced Yield: It consumes your valuable pyrazole boronic acid, directly lowering the maximum achievable yield of your target cross-coupled product.
-
Complicated Purification: The homocoupled bipyrazole often has a similar polarity and molecular weight to the desired product, making separation by standard techniques like flash chromatography difficult and time-consuming.
-
Stoichiometric Imbalance: Consumption of the boronic acid partner alters the stoichiometry of the reaction, potentially stalling it before the limiting reagent is fully consumed.
Q2: What are the primary mechanistic causes of boronic acid homocoupling?
A2: Understanding the mechanism is crucial for effective troubleshooting. Homocoupling primarily arises from two distinct, palladium-mediated pathways that compete with the desired cross-coupling cycle.[2][3]
-
Oxygen-Mediated Homocoupling: This is the most common culprit. The active Pd(0) catalyst, which is essential for the Suzuki cycle, can be oxidized to Pd(II) by trace amounts of dissolved oxygen in your reaction solvent.[1][2][3][4] This newly formed Pd(II) species can then undergo two sequential transmetalations with your pyrazole boronic acid, followed by reductive elimination to produce the homocoupled bipyrazole and regenerate the Pd(0) catalyst.[4][5] Rigorous exclusion of oxygen is therefore critical.[3][4]
-
Pd(II)-Mediated Homocoupling: This pathway occurs when a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the catalyst precursor. Before this Pd(II) is reduced to the active Pd(0) state to initiate the main catalytic cycle, it can directly react with two molecules of the boronic acid to form the homodimer.[2][3][4][6] This is often a significant issue at the beginning of the reaction.
The diagram below illustrates the desired Suzuki-Miyaura cycle for pyrazole synthesis and the competing homocoupling pathways.
Caption: The desired Suzuki cycle vs. the competing homocoupling pathway.
Q3: I've confirmed homocoupling is the issue. How can I systematically troubleshoot my reaction to minimize it?
A3: A systematic approach is key to efficiently solving the problem. Instead of changing multiple variables at once, follow a logical workflow to isolate the root cause. Start with the most common and easiest-to-fix issues.
The following workflow provides a step-by-step diagnostic process.
Caption: A systematic workflow for troubleshooting homocoupling in Suzuki reactions.
Frequently Asked Questions (FAQs): Optimizing Reaction Parameters
Q4: How does my choice of palladium source and precatalyst affect homocoupling?
A4: Your palladium source is a critical factor. As mentioned in the mechanism (Q2), using simple Pd(II) salts like Pd(OAc)₂ or PdCl₂ can initiate homocoupling before the catalytic cycle begins.[2][3][4]
Recommendation:
-
Use Pd(0) Sources: Sources like Pd₂(dba)₃ or Pd(PPh₃)₄ start in the correct oxidation state, though they can be less stable.
-
Adopt Modern Precatalysts: The best practice is to use well-defined Pd(II) precatalysts designed for rapid and clean generation of the active Pd(0) species. Buchwald (G2, G3, G4) and PEPPSI-type precatalysts are excellent choices.[3][7][8] They are air-stable, easy to handle, and ensure that the concentration of reactive Pd(II) at the start of the reaction is minimized.
Q5: Which ligands are best for minimizing homocoupling with pyrazole substrates?
A5: Ligand choice is crucial for both reactivity and selectivity. For pyrazole couplings, which can be challenging, bulky and electron-rich ligands are highly recommended.
Mechanism of Action:
-
Steric Hindrance: Bulky ligands (e.g., those with di-isopropylphenyl or dicyclohexylphosphino groups) create a crowded environment around the palladium center. This steric bulk favors the reductive elimination of the sterically demanding cross-coupled product over the binding of a second, bulky pyrazole boronic acid, thus suppressing the homocoupling pathway.[7]
-
Electron-Donating Properties: Electron-rich ligands accelerate the rate-limiting oxidative addition and the final reductive elimination steps of the desired Suzuki cycle.[3][9] A faster reductive elimination step means the palladium intermediate spends less time in a state where it could participate in side reactions.
Recommended Ligands for Pyrazole Couplings:
-
Buchwald-type Biaryl Phosphines: SPhos, RuPhos, and especially XPhos are field-proven for challenging heterocyclic couplings.[8][10]
-
N-Heterocyclic Carbenes (NHCs): PEPPSI-type precatalysts featuring NHC ligands are also very effective due to their strong electron-donating ability and steric bulk.[3]
Q6: How does the choice of base influence the formation of homocoupling byproducts?
A6: The base is essential for activating the boronic acid for transmetalation, but its strength and nature can significantly impact side reactions. Strong bases like NaOH or KOH can accelerate the decomposition of boronic acids and may promote homocoupling.[2]
Recommendation: Weaker inorganic bases are generally preferred as they provide sufficient activity for the transmetalation step without aggressively promoting side reactions.[2] The table below provides a general guide.
| Base | Chemical Formula | Typical Strength | Tendency for Homocoupling | Notes |
| Potassium Phosphate | K₃PO₄ | Weak/Moderate | Low | Often an excellent choice for sensitive substrates.[2] |
| Potassium Carbonate | K₂CO₃ | Weak/Moderate | Low to Moderate | A very common and effective base.[2][11] |
| Cesium Carbonate | Cs₂CO₃ | Moderate | Moderate | Can be very effective but is more expensive. |
| Sodium Hydroxide | NaOH | Strong | High | Generally avoid unless other bases fail.[2] |
Q7: My reagents and conditions seem optimal, but I still see homocoupling. What procedural mistakes could be the cause?
A7: This almost always points to one critical procedural error: insufficient deoxygenation . Dissolved oxygen is a pervasive issue, and simply purging the headspace of the flask with an inert gas is not enough.[1][4][5]
Mandatory Protocol: Subsurface Inert Gas Sparging This is the most effective method to remove dissolved oxygen from your solvent and reaction mixture.[4][5]
-
Apparatus Setup: Assemble your reaction flask (e.g., a Schlenk flask) with a stir bar. Add your halopyrazole, boronic acid, base, and solvent.
-
Insert Gas Line: Insert a long needle or cannula connected to a nitrogen or argon source. The tip of the needle must be placed below the surface of the solvent.
-
Bubble Gas: Start the stirring and bubble the inert gas through the solution at a moderate rate (e.g., 2-3 bubbles per second) for at least 20-30 minutes. You will see the solvent bubble as dissolved gases are displaced.
-
Add Catalyst: Once sparging is complete, remove the sparging needle while maintaining a positive pressure of inert gas in the flask (a "gas blanket"). Only then should you add your palladium catalyst/precatalyst and ligand.
-
Seal and Heat: Seal the flask and proceed with heating the reaction.
Q8: Could the purity of my pyrazole boronic acid be the problem?
A8: Absolutely. The quality of your boronic acid is non-negotiable for a clean reaction. Impurities can have several detrimental effects:[12]
-
Catalyst Poisoning: Inorganic salts or other organic impurities can bind to the palladium catalyst and inhibit its activity.
-
Anhydride Formation (Trimerization): Boronic acids can dehydrate to form boroxine anhydrides. While often still reactive, their altered solubility and reactivity can affect the reaction outcome. Storing boronic acids in a desiccator is crucial.
-
Protodeborylation: This is another common side reaction where the boronic acid group is replaced by a hydrogen atom, especially under harsh basic conditions or with certain heteroaryl substrates.[3][7] This also consumes your starting material. Using high-purity reagents from a reliable source minimizes these risks.[12]
Q9: Are there any other additives that can help suppress homocoupling?
A9: Yes. In cases where homocoupling is particularly persistent, adding a mild reducing agent can be an effective strategy.
Recommendation:
-
Potassium Formate (HCO₂K): Adding potassium formate can help "scavenge" any Pd(II) species that form during the reaction, reducing them back to active Pd(0) before they can participate in the homocoupling pathway.[4][5] This is a process-proven technique that does not interfere with the main catalytic cycle.[4]
General Protocol for a Suzuki-Miyaura Coupling of a Halopyrazole with Minimized Homocoupling
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the halopyrazole (1.0 mmol, 1.0 equiv), the pyrazole boronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 5 minutes.
-
Solvent Addition & Deoxygenation: Add the reaction solvent (e.g., 1,4-dioxane/water 4:1, 0.1 M). Crucially, perform subsurface sparging by bubbling argon or nitrogen through the stirred mixture for 20-30 minutes.[4][5]
-
Catalyst Addition: While maintaining a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.01-0.03 mol%) and any additional ligand if required.
-
Reaction: Seal the flask tightly and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
By following these guidelines and systematically troubleshooting any issues, you can significantly reduce the incidence of homocoupling and achieve higher yields of your desired pyrazole products.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
Validation & Comparative
A Comparative Guide to the NMR Characterization of 4-(4-Bromo-1H-pyrazol-3-yl)pyridine
This guide provides an in-depth analysis and comparative guide to the Nuclear Magnetic Resonance (NMR) characterization of 4-(4-Bromo-1H-pyrazol-3-yl)pyridine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to explain the rationale behind spectral interpretation, offering a framework for characterizing similar heterocyclic systems. We will compare the target molecule's expected spectral data with that of foundational analogues—pyridine and 4-(1H-pyrazol-3-yl)pyridine—to provide a clear, data-supported understanding of its structural features.
Introduction: The Imperative for Rigorous Structural Elucidation
In medicinal chemistry and materials science, heterocyclic compounds containing pyrazole and pyridine rings are privileged scaffolds due to their diverse biological activities and versatile coordination properties.[1][2] The precise substitution pattern on these rings dictates their pharmacological and physicochemical properties. Therefore, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of such organic molecules in solution.[3]
This guide focuses on this compound, a compound featuring two interconnected aromatic systems with distinct electronic characteristics. The introduction of a bromine atom at the C4 position of the pyrazole ring introduces significant electronic and steric effects that are clearly discernible by NMR. By comparing its spectral features to non-brominated analogues, we can isolate and understand the specific influence of this halogen substituent.
Molecular Structure and Predicted Spectral Features
The structure of this compound combines an electron-deficient pyridine ring with a five-membered pyrazole ring. The bromine atom's electron-withdrawing inductive effect and the anisotropic effects of both rings are expected to be the dominant factors influencing the chemical shifts.
Caption: Structure of this compound with atom numbering.
-
Pyridine Protons (H-2'/6' and H-3'/5'): The protons ortho to the pyridine nitrogen (H-2'/6') are expected to be the most deshielded (downfield shift) due to the inductive effect and anisotropy of the nitrogen atom. The meta protons (H-3'/5') will appear at a higher field (upfield). This will present as a typical AA'BB' system, which often simplifies to two doublets.
-
Pyrazole Proton (H-5): The sole proton on the pyrazole ring (H-5) is anticipated to be a singlet. Its chemical shift will be influenced by the adjacent pyridine ring and the tautomerism of the N-H proton.
-
Pyrazole N-H Proton: This proton typically appears as a broad singlet at a very downfield chemical shift and is exchangeable with D₂O.
-
Carbon Atoms: The carbon atom bearing the bromine (C-4) is expected to show a significant upfield shift compared to its non-brominated counterpart due to the "heavy atom effect," while the carbons directly attached to the electronegative nitrogen atoms (C-2'/6', C-3, C-5) will be shifted downfield.
Experimental Protocol for NMR Analysis
To ensure data integrity and reproducibility, a standardized protocol is essential.
A. Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of the solid this compound sample.
-
Solvent Selection: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of a deuterated solvent. DMSO-d₆ is often a good choice for this class of compounds as it readily dissolves them and its residual proton peak does not typically overlap with signals of interest. CDCl₃ can also be used.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shift scale to 0.00 ppm. It is often included in the deuterated solvent by the manufacturer.
-
Dissolution: Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved, ensuring a homogenous solution.
B. NMR Data Acquisition
-
Instrumentation: Data should be acquired on a high-resolution NMR spectrometer, for instance, a Bruker 400 MHz or 500 MHz instrument.[2]
-
¹H NMR Parameters:
-
Pulse Program: A standard single-pulse sequence (e.g., 'zg30' on Bruker systems).
-
Spectral Width: ~16 ppm.
-
Number of Scans: 16 to 64 scans, depending on sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Spectral Width: ~220 ppm.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise.
-
Relaxation Delay (d1): 2 seconds.
-
Caption: Standard workflow for NMR-based structural characterization.
Comparative Spectral Analysis
To illustrate the structural effects, we will compare the expected NMR data for this compound with reference data for pyridine and predicted data for the non-brominated analogue, 4-(1H-pyrazol-3-yl)pyridine.
¹H NMR Spectrum Analysis
The presence of the bromine atom at the C-4 position of the pyrazole ring does not directly affect the pyridine protons but will significantly impact the electronic nature of the pyrazole ring.
-
Pyridine Moiety: In free pyridine, the α-protons (H-2/6) resonate around 8.6 ppm, the γ-proton (H-4) at ~7.6 ppm, and the β-protons (H-3/5) at ~7.2 ppm.[4] When substituted at the 4-position, the symmetry results in two distinct signals for the α- and β-protons, appearing as doublets.
-
Pyrazole Moiety: In unsubstituted pyrazole, the H-3/5 protons appear around 7.6 ppm and the H-4 proton around 6.3 ppm. Bromination at C-4 removes the H-4 signal. The remaining H-5 proton's chemical shift is expected to be similar to the H-3/5 protons in the parent pyrazole, but potentially shifted slightly due to the influence of the adjacent pyridine ring. DFT calculations on 4-halopyrazoles predict the chemical shift for the H-3/5 protons in 4-bromopyrazole to be around 7.64 ppm.[5]
-
N-H Proton: The pyrazole N-H proton is expected to be a broad signal far downfield, often above 10 ppm, especially in a hydrogen-bond-accepting solvent like DMSO-d₆.
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum is highly sensitive to the electronic environment of each carbon atom.
-
Pyridine Moiety: The chemical shifts for pyridine carbons are approximately: C-2/6 at ~150 ppm, C-4 at ~136 ppm, and C-3/5 at ~124 ppm.[6] The C-4' carbon, being the point of attachment to the pyrazole, will have its chemical shift altered.
-
Pyrazole Moiety: For the pyrazole ring, the key indicator is the C-4 carbon. In unsubstituted pyrazole, C-4 resonates around 105 ppm. The attachment of bromine causes a significant upfield shift (shielding) due to the heavy atom effect. For instance, in 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, the C-4 resonates at a remarkably shielded 82.0 ppm.[7][8] We predict a similar dramatic upfield shift for the C-4 in our target molecule. The C-3 and C-5 carbons will be downfield, typically in the 130-150 ppm range.
Data Comparison Table
The following table summarizes the expected chemical shifts for this compound and compares them to its non-brominated analogue to highlight the specific impact of the bromine substituent.
| Position | 4-(1H-pyrazol-3-yl)pyridine (Predicted δ, ppm) | This compound (Predicted δ, ppm) | Rationale for Shift Difference |
| ¹H NMR | |||
| H-2', H-6' | ~8.7 | ~8.7 | Minimal effect from remote Br substitution. |
| H-3', H-5' | ~7.8 | ~7.8 | Minimal effect from remote Br substitution. |
| H-4 | ~6.5 | N/A | Proton is substituted by Bromine. |
| H-5 | ~7.9 | ~8.0 | Slight downfield shift due to inductive withdrawal of Br. |
| N-H | >12 (broad) | >12 (broad) | Environment is largely similar. |
| ¹³C NMR | |||
| C-2', C-6' | ~151 | ~151 | Minimal effect. |
| C-3', C-5' | ~121 | ~121 | Minimal effect. |
| C-4' | ~140 | ~140 | Minimal effect. |
| C-3 | ~150 | ~148 | Minor shielding from electronic changes. |
| C-4 | ~106 | ~95 | Strong shielding ("heavy atom effect") from Bromine. [7][8] |
| C-5 | ~135 | ~138 | Deshielding due to inductive effect of Br. |
Validating the Structure: The Role of 2D NMR
While 1D NMR provides the primary data, its interpretation must be validated to be considered trustworthy. 2D NMR experiments create a self-validating system by revealing correlations between nuclei.
-
COSY (¹H-¹H Correlation Spectroscopy): This experiment would confirm the coupling between the H-2'/6' and H-3'/5' protons on the pyridine ring, showing a clear cross-peak between them. It would also confirm that the pyrazole H-5 proton is isolated, as it would show no correlations.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It would be used to definitively assign C-2'/6', C-3'/5', and C-5 based on the already assigned proton signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for assigning the quaternary (non-protonated) carbons. For example, correlations would be observed from the H-5 proton to the C-3 and C-4 carbons of the pyrazole ring, and from the H-3'/5' pyridine protons to the C-4' carbon, confirming the connectivity between the two rings.[9]
By using this suite of experiments, every proton and carbon signal can be unambiguously assigned, providing definitive proof of the structure of this compound.
Conclusion
The NMR characterization of this compound is a clear example of how substituent effects manifest in spectral data. The pyridine moiety's signals remain relatively unperturbed, serving as an internal reference, while the pyrazole ring's signals are significantly altered by the C-4 bromine. The most diagnostic feature is the pronounced upfield shift of the C-4 carbon signal, a hallmark of halogenation at that position. This comparative guide provides the experimental framework and theoretical understanding necessary for researchers to confidently characterize this molecule and other related heterocyclic systems.
References
- 1. Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Pyridine(110-86-1) 1H NMR spectrum [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Comparative Analysis of 4-(4-Bromo-1H-pyrazol-3-YL)pyridine by Mass Spectrometry: An Application Scientist's Guide
Introduction
In modern drug discovery and chemical synthesis, the unambiguous structural confirmation and sensitive quantification of novel chemical entities are paramount. 4-(4-Bromo-1H-pyrazol-3-YL)pyridine, a heterocyclic compound featuring both pyridine and brominated pyrazole moieties, serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its unique structure, containing basic nitrogen atoms and a halogen, presents specific opportunities and challenges for mass spectrometric analysis.
This guide provides a comparative analysis of two common atmospheric pressure ionization techniques—Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)—for the characterization of this target analyte. As Senior Application Scientists, our goal is not merely to present protocols, but to elucidate the underlying principles that guide our methodological choices, enabling researchers to adapt and optimize these techniques for their specific analytical goals. We will delve into the causality behind experimental parameters, from mobile phase selection to fragmentation analysis, providing a framework for robust and reliable characterization.
Analyte Properties and Ionization Strategy
This compound (Molecular Formula: C₈H₆BrN₃) possesses chemical properties that directly inform our analytical strategy. The pyridine and pyrazole rings contain nitrogen atoms with lone pairs of electrons, making them basic sites that are readily protonated. This inherent basicity strongly suggests that positive-ion mode mass spectrometry will yield the most sensitive results.
Furthermore, the presence of a bromine atom is a critical diagnostic feature. Bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[3] Consequently, any ion containing the bromine atom will appear as a characteristic doublet (an "M" and "M+2" peak) with a roughly 1:1 intensity ratio, providing a powerful tool for confirming the presence of bromine in the molecular ion and its fragments.[4]
Our comparative analysis will focus on ESI and APCI, as they are the most prevalent soft ionization techniques for interfacing liquid chromatography with mass spectrometry (LC-MS) for small molecule analysis.[5]
Comparison of Ionization Techniques: ESI vs. APCI
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are both "soft" ionization methods, meaning they typically impart less energy to the analyte than hard ionization techniques like Electron Ionization (EI), thus preserving the molecular ion.[6][7] However, their mechanisms of ion formation are fundamentally different, making them suitable for different types of molecules.[8]
-
Electrospray Ionization (ESI): Generates ions from a solution by applying a high voltage to a liquid to create an aerosol.[9] It is most effective for polar and ionizable compounds that are already present as ions in solution or can be easily protonated or deprotonated.[10]
-
Atmospheric Pressure Chemical Ionization (APCI): Uses a corona discharge to ionize solvent molecules in the gas phase. These ionized solvent molecules then transfer a charge to the analyte molecules through chemical reactions (e.g., proton transfer).[11] APCI is generally better suited for less polar, more volatile compounds that are thermally stable.[5]
The logical workflow for analyzing this compound involves a systematic comparison of these two techniques.
Caption: Experimental workflow for the comparative MS analysis.
Part 1: Analysis by Electrospray Ionization (ESI)
Given the presence of basic nitrogen atoms, ESI is the logical first choice. The mechanism relies on the formation of a protonated species, [M+H]⁺, in an acidic solution prior to ionization.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a 1 µg/mL stock solution of this compound in methanol. Dilute to 100 ng/mL in the mobile phase (90:10 Water:Acetonitrile with 0.1% formic acid). The formic acid is crucial as it provides the protons necessary to form the [M+H]⁺ ion in solution, a prerequisite for efficient ESI.[12]
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometer Settings (Positive ESI Mode):
-
Capillary Voltage: 3.5 kV. This high voltage is necessary to generate the fine mist of charged droplets.[8]
-
Gas Temperature: 325 °C.
-
Drying Gas Flow: 8 L/min. The heated gas aids in solvent evaporation, shrinking the droplets to facilitate ion desorption.[9]
-
Nebulizer Pressure: 45 psi.
-
MS1 Scan Range: m/z 100-400. This range is chosen to encompass the expected molecular ion and potential low-mass fragments.
-
Expected ESI-MS Results
In the full MS1 scan, we expect to observe a prominent ion cluster corresponding to the protonated molecule, [M+H]⁺.
-
[M(⁷⁹Br)+H]⁺: m/z 223.98
-
[M(⁸¹Br)+H]⁺: m/z 225.98
The key diagnostic is the presence of these two peaks separated by 2 m/z units with a near 1:1 intensity ratio. ESI is a soft ionization technique, so minimal in-source fragmentation is anticipated at standard settings.[6]
Part 2: Analysis by Atmospheric Pressure Chemical Ionization (APCI)
APCI serves as an excellent alternative or confirmatory technique. It relies on gas-phase ionization, which can be advantageous for molecules that are less polar or when dealing with mobile phases that are less amenable to ESI (e.g., high normal-phase solvents).[13]
Experimental Protocol: APCI-MS
-
Sample Preparation & LC: The same protocol as for ESI can be used. APCI is generally compatible with the same reversed-phase solvents.
-
Mass Spectrometer Settings (Positive APCI Mode):
-
Corona Current: 4 µA. This is the discharge current that ionizes the mobile phase vapor.[11]
-
Vaporizer Temperature: 350 °C. This temperature must be high enough to ensure complete vaporization of the LC eluent and analyte without causing thermal degradation.[11]
-
Gas Temperature: 325 °C.
-
Drying Gas Flow: 6 L/min.
-
Nebulizer Pressure: 60 psi.
-
MS1 Scan Range: m/z 100-400.
-
Expected APCI-MS Results
Similar to ESI, the primary ion observed should be the protonated molecule, [M+H]⁺, at m/z 223.98 and 225.98. The ionization in APCI occurs via proton transfer from ionized mobile phase molecules (e.g., H₃O⁺) to the analyte in the gas phase.[5] Due to the higher energy conditions in the APCI source (vaporizer), there is a slightly higher probability of observing in-source fragmentation or thermal degradation compared to ESI.[11]
Performance Comparison: ESI vs. APCI
The choice between ESI and APCI often depends on the specific analytical objective, such as achieving the lowest limit of detection or minimizing matrix effects.
| Parameter | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) | Rationale |
| Analyte Suitability | Excellent | Good | The analyte is polar and has basic sites, which is ideal for ESI's solution-phase ionization mechanism.[10] |
| Expected Sensitivity | High | Moderate to High | ESI is often more sensitive for highly polar, pre-charged, or easily ionizable molecules in solution. |
| Adduct Formation | Possible ([M+Na]⁺, [M+K]⁺) | Less Common | ESI can form adducts with salts present in the mobile phase. APCI's gas-phase mechanism makes this less likely.[13] |
| Susceptibility to Matrix Effects | Higher | Lower | ESI's droplet evaporation process is more susceptible to suppression by co-eluting matrix components.[8] |
| Thermal Degradation Risk | Low | Moderate | APCI requires a high-temperature vaporizer, which can potentially degrade thermally labile compounds.[11] |
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
To confirm the structure, tandem mass spectrometry (MS/MS) is performed. The [M+H]⁺ isotopic cluster (m/z 224/226) is selected as the precursor ion and subjected to Collision-Induced Dissociation (CID). The resulting fragment ions (product ions) provide a structural fingerprint of the molecule.[14]
Protocol: MS/MS Analysis
-
Precursor Ion Selection: Isolate a window around m/z 225 (encompassing both isotopic peaks).
-
Collision Energy: Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation. The optimal energy will be the one that produces a rich spectrum of fragment ions without completely eliminating the precursor.
-
Product Ion Scan: Scan for fragment ions in a range such as m/z 50-230.
Predicted Fragmentation Pathway
The fragmentation of protonated heterocyclic systems often involves ring cleavage and loss of neutral molecules or radicals.[15][16] For this compound, key fragmentation pathways are proposed below.
Caption: Proposed MS/MS fragmentation of protonated analyte.
-
Loss of HBr (m/z 144.05): A common fragmentation pathway for protonated brominated compounds is the neutral loss of hydrogen bromide, resulting in a stable, fully aromatic ion.[16] This fragment would appear as a singlet peak, as the bromine has been lost.
-
Loss of Bromine Radical (m/z 146.06): Cleavage of the C-Br bond can lead to the loss of a bromine radical. This fragment would also be a singlet.
-
Ring Cleavage Fragments: Fragmentation within the pyrazole or pyridine rings would lead to other characteristic ions. Critically, any fragment that retains the bromine atom will exhibit the signature 1:1 isotopic doublet (e.g., at m/z ~185/187 and ~194/196), confirming the location of the bromine.[17]
Conclusion and Recommendations
Both ESI and APCI are viable techniques for the mass spectrometric analysis of this compound, with positive ion mode being the clear choice.
-
Recommendation for Highest Sensitivity: Electrospray Ionization (ESI) is recommended as the primary technique for routine analysis and quantification. Its mechanism is perfectly suited to the polar, basic nature of the analyte, and it is likely to provide the highest signal intensity.
-
Recommendation for Complex Matrices: Atmospheric Pressure Chemical Ionization (APCI) should be considered when analyzing samples in complex biological or environmental matrices where ion suppression may be a concern with ESI. It also serves as an excellent orthogonal technique to confirm results obtained by ESI.
-
Structural Confirmation: Tandem mass spectrometry (MS/MS) is essential for unambiguous structural confirmation. The fragmentation pattern, combined with the characteristic bromine isotopic signature in both the precursor and fragment ions, provides a definitive identification of the compound.
By systematically evaluating these ionization techniques and understanding the chemical principles that govern their performance, researchers can develop robust and reliable analytical methods tailored to their specific needs, whether for metabolic studies, reaction monitoring, or quality control.
References
- 1. liberty360.ca [liberty360.ca]
- 2. chemimpex.com [chemimpex.com]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 6. as.uky.edu [as.uky.edu]
- 7. researchgate.net [researchgate.net]
- 8. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
- 9. Mass Spectrometry Ionization: Key Techniques Explained | Technology Networks [technologynetworks.com]
- 10. biotage.com [biotage.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. advion.com [advion.com]
- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 15. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Purity Analysis of 4-(4-Bromo-1H-pyrazol-3-yl)pyridine
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel heterocyclic compounds such as 4-(4-Bromo-1H-pyrazol-3-yl)pyridine, a key building block in the synthesis of various therapeutic agents, rigorous purity analysis is paramount. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for purity determination, benchmarked against alternative analytical techniques. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative standards to ensure scientific integrity.
The Critical Role of Purity for this compound
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. The presence of impurities, which can arise from starting materials, by-products of side reactions, or degradation, can have significant consequences.[1] Even small amounts of impurities can alter the pharmacological and toxicological profile of the final drug substance, making their identification and quantification a critical step in the drug development process. Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines for the control of impurities in new drug substances.[2]
The Gold Standard: Reversed-Phase HPLC for Purity Determination
For the analysis of moderately polar, non-volatile compounds like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the undisputed gold standard.[3] Its high resolution, sensitivity, and adaptability make it ideal for separating the main compound from structurally similar impurities.
The "Why" Behind the Method: Causality in HPLC Protocol Design
A robust HPLC method is not a random assortment of parameters but a carefully considered system designed to achieve optimal separation. The logical framework for developing a purity method for this compound is as follows:
Caption: Logical workflow for HPLC method development.
A typical starting point for the HPLC analysis of a brominated heterocyclic compound like this compound would involve a C18 column, a mobile phase consisting of a mixture of water and a polar organic solvent (like acetonitrile or methanol), and UV detection.
Experimental Protocol: A Validated RP-HPLC Method
The following protocol is a robust starting point for the purity analysis of this compound, designed with ICH Q2(R1) validation principles in mind.[4][5][6]
Objective: To determine the purity of this compound and quantify any related impurities.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent to improve peak shape for the basic pyridine moiety and controls the pH. |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and elution strength. |
| Gradient | 10-90% B over 20 min, then hold at 90% B for 5 min, and re-equilibrate at 10% B for 5 min | A gradient elution is necessary to separate impurities with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic and heterocyclic compounds, providing good sensitivity. A PDA detector can be used to assess peak purity. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading. |
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Validation Parameters (as per ICH Q2(R1)): [4][5][6]
| Parameter | Typical Acceptance Criteria |
| Specificity | The peak for the main component should be spectrally pure and well-resolved from any impurities. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of LOQ to 150% of the target concentration. |
| Accuracy | 98.0% to 102.0% recovery for the main component. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 2.0% for the main peak area from six replicate injections. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. Typically in the range of 0.01-0.05% for related substances. |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1. Typically in the range of 0.05-0.1% for related substances. |
A Comparative Look: Alternative and Orthogonal Techniques
While HPLC is the primary workhorse, a comprehensive purity assessment often benefits from orthogonal methods that separate compounds based on different chemical principles. This approach provides a more complete picture of the sample's purity.
Caption: Comparison of orthogonal analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[1] For this compound, which has a moderate molecular weight, GC-MS can be a valuable tool, particularly for identifying volatile impurities that might not be well-retained by RP-HPLC.
Experimental Protocol: GC-MS for Volatile Impurity Profiling
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
GC-MS Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A common, non-polar column suitable for a wide range of compounds. |
| Inlet Temperature | 250 °C | Ensures complete volatilization of the sample. |
| Oven Program | 50 °C (hold 2 min) to 280 °C at 10 °C/min, hold 5 min | A temperature gradient to separate compounds with different boiling points. |
| Carrier Gas | Helium at 1 mL/min | An inert carrier gas compatible with mass spectrometry. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization mode that produces reproducible fragmentation patterns for library matching. |
| Mass Range | 40-400 m/z | Covers the expected mass range of the parent compound and potential impurities. |
Sample Preparation:
-
Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Direct injection of the solution into the GC.
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR (qNMR) has emerged as a powerful, primary method for purity determination.[7][8][9] Unlike chromatographic techniques that provide a relative purity based on peak area percentage, qNMR can determine the absolute purity (as a mass fraction) of a substance by comparing the integral of an analyte's signal to that of a certified internal standard.[7][10]
Experimental Protocol: Absolute Purity by ¹H-qNMR
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
qNMR Parameters:
| Parameter | Recommended Setting | Rationale |
| Solvent | DMSO-d₆ | A common NMR solvent that dissolves a wide range of organic compounds. |
| Internal Standard | Maleic acid or another certified reference material with non-overlapping signals. | A stable, non-volatile standard with a known purity is essential for accurate quantification. |
| Pulse Program | A standard 90° pulse sequence. | Ensures quantitative excitation of all protons. |
| Relaxation Delay (d1) | 5 x T₁ of the slowest relaxing proton | Crucial for ensuring complete relaxation of all signals for accurate integration. |
| Number of Scans | Sufficient to achieve a high signal-to-noise ratio (e.g., 16 or more). | Improves the precision of the integration. |
Sample Preparation and Calculation:
-
Accurately weigh the sample and the internal standard into the same NMR tube.
-
Add a known volume of deuterated solvent.
-
Acquire the ¹H-NMR spectrum under quantitative conditions.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_std = Purity of the standard
-
Performance Comparison: HPLC vs. GC-MS vs. qNMR
The choice of analytical technique depends on the specific requirements of the analysis. The following table provides a comparative overview of the performance of HPLC, GC-MS, and qNMR for the purity analysis of this compound.
| Feature | RP-HPLC | GC-MS | ¹H-qNMR |
| Principle | Separation based on polarity | Separation based on volatility and boiling point | Quantification based on molar concentration |
| Primary Application | Purity, impurity profiling, stability testing | Volatile impurities, identification by fragmentation | Absolute purity determination, reference standard certification |
| Typical LOD/LOQ | LOD: ~0.01-0.05%, LOQ: ~0.05-0.1% | LOD/LOQ are compound-dependent, can be in the low ppm range | LOQ is typically around 0.1-1% |
| Precision (%RSD) | < 2% for the main component, < 10% for impurities | 5-15% depending on the analyte and matrix | < 1% for the main component |
| Advantages | High resolution, sensitive, widely applicable, robust | High sensitivity, provides structural information (mass spectrum) | Primary method, no reference standard of the analyte needed, non-destructive |
| Limitations | Requires a reference standard for impurity identification, may not detect non-UV active or highly volatile/non-polar impurities | Not suitable for non-volatile or thermally labile compounds | Lower sensitivity than chromatographic methods, requires a high-field NMR, potential for signal overlap |
Conclusion: An Integrated Approach to Purity Analysis
For a comprehensive and reliable purity assessment of this compound, a multi-faceted approach is recommended. RP-HPLC remains the cornerstone for routine purity testing and the quantification of related substances due to its high resolution and sensitivity. However, for a complete impurity profile, orthogonal techniques are invaluable. GC-MS is highly effective for identifying and quantifying volatile impurities that may be missed by HPLC. Furthermore, qNMR provides an accurate and precise determination of absolute purity, serving as an excellent method for qualifying reference standards and for orthogonal confirmation of the purity value obtained by HPLC.
By integrating these techniques and adhering to the principles of method validation outlined by regulatory bodies such as the ICH, researchers and drug development professionals can ensure the quality, safety, and efficacy of their pharmaceutical intermediates and final drug products.
References
- 1. benchchem.com [benchchem.com]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. scribd.com [scribd.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. database.ich.org [database.ich.org]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubsapp.acs.org [pubsapp.acs.org]
A Comparative Guide to the X-ray Crystallography of 4-(4-Bromo-1H-pyrazol-3-YL)pyridine Derivatives
Introduction: The Structural Blueprint for Rational Drug Design
In the landscape of modern medicinal chemistry, pyrazole and pyridine moieties are privileged scaffolds, forming the core of numerous compounds with significant therapeutic potential. The fusion of these two heterocyclic systems, particularly in the form of 4-(4-Bromo-1H-pyrazol-3-YL)pyridine derivatives, has given rise to a class of molecules with compelling applications, notably as potent kinase inhibitors in oncology and other disease areas.[1][2] The biological activity of these molecules is inextricably linked to their three-dimensional structure, which dictates how they interact with their protein targets.
X-ray crystallography stands as the definitive method for elucidating the precise atomic arrangement of these compounds in the solid state.[3] By providing a high-resolution snapshot of the molecular conformation, bond lengths, bond angles, and intermolecular interactions, it offers invaluable insights for structure-activity relationship (SAR) studies. This structural data is the bedrock upon which rational drug design is built, enabling researchers to iteratively modify a lead compound to enhance its potency, selectivity, and pharmacokinetic properties.[4]
This guide provides a comprehensive comparison of the crystallographic features of this compound derivatives. We will delve into the nuances of their synthesis and crystallization, the methodologies of X-ray diffraction, and a comparative analysis of their structural parameters, with a special focus on the influential role of the bromine substituent in dictating crystal packing through halogen bonding.
Part 1: From Synthesis to Single Crystal
The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals suitable for diffraction experiments.
Synthesis of the Pyrazolylpyridine Core
The construction of the 4-(pyrazol-3-yl)pyridine scaffold is typically achieved through modern cross-coupling methodologies. The Suzuki-Miyaura coupling is a particularly effective strategy, involving the reaction of a halogenated pyridine with a pyrazole boronic acid or ester in the presence of a palladium catalyst and a base.[2]
A Representative Synthetic Protocol:
-
Starting Materials: 2-chloro-4-iodopyridine and 3-pyrazoleboronic acid.
-
Reaction Setup: To a solution of 2-chloro-4-iodopyridine (1.0 eq) and 3-pyrazoleboronic acid (1.2 eq) in a mixture of DME/H₂O, add K₂CO₃ (3.0 eq) and Pd(PPh₃)₄ (0.05 eq).[2]
-
Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 100-140°C, potentially using microwave irradiation to accelerate the reaction.[2]
-
Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture to room temperature. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry it over anhydrous sodium sulfate. Purify the crude product by column chromatography on silica gel to yield the desired 4-(pyrazol-3-yl)pyridine intermediate.
-
Bromination: The bromine atom is typically introduced onto the pyrazole ring at a later stage using a suitable brominating agent like N-Bromosuccinimide (NBS).
The Art and Science of Crystallization
Obtaining diffraction-quality single crystals is often the most challenging step. The choice of solvent and technique is critical and depends on the solubility and stability of the compound.
Common Crystallization Techniques:
-
Slow Evaporation: This is the simplest method, where the compound is dissolved in a suitable solvent or solvent mixture to near-saturation, and the solvent is allowed to evaporate slowly over days or weeks.[1] A solvent in which the compound has moderate solubility is ideal.
-
Vapor Diffusion: This technique involves dissolving the compound in a good solvent and placing it in a sealed container with a larger reservoir of a poor solvent (an "anti-solvent") in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution of the compound gradually reduces its solubility, promoting crystal growth.
-
Layering: In this method, a solution of the compound is carefully layered with a less dense, miscible anti-solvent.[5] Crystals form at the interface between the two layers as the anti-solvent slowly diffuses into the solution.
Experimental Protocol: Crystallization by Slow Evaporation
-
Solvent Selection: Screen various solvents (e.g., methanol, ethanol, acetone, chloroform, ethyl acetate, and mixtures thereof) to find one in which the this compound derivative has moderate solubility at room temperature.
-
Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent in a clean vial. Gentle heating may be used to aid dissolution, but the solution should be allowed to cool to room temperature.
-
Crystal Growth: Cover the vial with a cap that has small perforations or with parafilm punctured with a needle. This allows the solvent to evaporate slowly.
-
Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed.
-
Harvesting: Once crystals of suitable size and quality have formed, carefully harvest them from the mother liquor using a spatula or by decanting the solvent.
Part 2: The X-ray Crystallography Workflow
The core of the structural analysis is the X-ray diffraction experiment, which translates the diffraction pattern of a single crystal into a detailed three-dimensional model of the molecule.[3][6]
Data Collection, Solution, and Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and exposed to a monochromatic X-ray beam (commonly Mo Kα radiation, λ = 0.71073 Å). The crystal is rotated, and a series of diffraction images are collected on a detector.[7]
-
Data Processing: The collected images are processed to determine the unit cell parameters and the intensities of the diffraction spots.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.[8]
-
Structure Refinement: The initial model is refined using full-matrix least-squares methods on F², where the positions and anisotropic displacement parameters of the atoms are adjusted to achieve the best fit between the calculated and observed diffraction data.[8]
Part 3: A Comparative Structural Analysis
The crystal structures of this compound derivatives reveal key insights into their conformational preferences and the non-covalent interactions that govern their assembly in the solid state.
The Pivotal Role of the Bromo Substituent: Halogen Bonding
While often considered a simple steric group, the bromine atom on the pyrazole ring plays a crucial role in directing the crystal packing. This is due to a phenomenon known as halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophile (a halogen bond acceptor).[9][10] This occurs because of the anisotropic distribution of electron density around the covalently bonded halogen, resulting in a region of positive electrostatic potential (the σ-hole) opposite the C-Br bond.[9]
In the crystal structures of these derivatives, the bromine atom can participate in several types of halogen bonds:
-
Br···N Interactions: The pyridine nitrogen or the pyrazole nitrogen can act as halogen bond acceptors, leading to directional Br···N interactions that link molecules into chains or sheets.[11]
-
Br···Br Interactions: These interactions are also common and contribute significantly to the stability of the crystal lattice.[12][13]
These halogen bonds, along with classical hydrogen bonds, act as supramolecular synthons that guide the self-assembly of the molecules into a well-defined crystal structure.[14]
Comparison of Crystallographic Data
The following table summarizes key crystallographic parameters for representative pyrazolylpyridine derivatives. This comparative data highlights the structural diversity within this class of compounds.
| Compound/Feature | Derivative A[1] | Derivative B[4] | Derivative C[15] |
| Formula | C₁₅H₁₂N₄O₂ | C₁₁H₁₃N₃O | C₁₂H₁₁BrN₄O |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c | P2₁/c |
| a (Å) | 10.123 | 11.891 | 11.234 |
| b (Å) | 8.456 | 5.872 | 16.987 |
| c (Å) | 15.987 | 15.123 | 14.211 |
| β (°) | 98.45 | 108.21 | 109.54 |
| V (ų) | 1352.1 | 1001.2 | 2552.3 |
| Z | 4 | 4 | 8 |
| Dihedral Angle (°) | ~10-20° | 10.65° | 1.28°, 1.56° |
| Key Interactions | H-bonds, π-π stacking | N-H···O H-bonds | C-H···N, C-H···O |
Note: Data is compiled from related pyrazolylpyridine structures to illustrate typical parameters. The dihedral angle refers to the twist between the pyrazole and pyridine rings.
Analysis of Intermolecular Interactions
Beyond halogen bonding, classical hydrogen bonds are fundamental to the crystal packing of these derivatives. The N-H group of the pyrazole ring is a potent hydrogen bond donor, readily interacting with acceptors such as the pyridine nitrogen atom or other functional groups on the molecule.[16][17]
Molecules are often linked into dimers or chains through these hydrogen bonds.[4] For instance, centrosymmetric dimers can be formed via N-H···N (pyridine) interactions. These primary interactions, combined with weaker C-H···N, C-H···π, and π-π stacking interactions, create a robust three-dimensional supramolecular architecture.[17][18]
Part 4: Alternative and Complementary Analytical Techniques
While single-crystal X-ray diffraction is the gold standard for structural determination, other techniques provide complementary information.
-
Powder X-ray Diffraction (PXRD): This technique is used on polycrystalline samples. While it does not provide the atomic-level detail of single-crystal XRD, it is invaluable for phase identification, assessing sample purity, and studying polymorphism.[6][19]
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized compound in solution.[1] Comparing the solution-state conformation (via NOESY experiments) with the solid-state structure from XRD can reveal conformational changes upon crystallization.
-
Computational Chemistry (DFT): Density Functional Theory (DFT) calculations are a powerful tool to complement experimental results. They can be used to optimize molecular geometries, calculate the energies of different conformations, and quantify the strength of intermolecular interactions like hydrogen and halogen bonds, providing a deeper understanding of the forces governing crystal packing.[1][9][20]
Conclusion
The X-ray crystallographic analysis of this compound derivatives provides a detailed structural blueprint that is indispensable for the advancement of drug discovery programs. The precise knowledge of molecular geometry and the intricate network of intermolecular interactions—particularly the directing role of hydrogen and halogen bonds—allows for a nuanced understanding of structure-property relationships.[14][16] This guide has demonstrated that the path from synthesis to a refined crystal structure is a multi-step process requiring expertise in both chemical synthesis and advanced analytical techniques. The insights gleaned from these crystallographic studies are fundamental to the design of next-generation therapeutics with improved efficacy and specificity.
References
- 1. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. X-ray Single Crystal Structure, DFT Calculations and Biological Activity of 2-(3-Methyl-5-(pyridin-2’-yl)-1H-pyrazol-1-yl) Ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure of bis{3-(3-bromo-4-methoxyphenyl)-5-[6-(1H-pyrazol-1-yl)pyridin-2-yl]-1,2,4-triazol-3-ato}iron(II) methanol disolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental methods for x-ray diffraction – Crystallographic Growth [ebooks.inflibnet.ac.in]
- 7. Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Halogen Bonding in Brominated BODIPY Crystals: a Crystallographic and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Dominant Role of C−Br···N Halogen Bond in Molecular Self-Organization. Crystallographic and Quantum-Chemical Study of S… [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Thermomechanical effect in molecular crystals: the role of halogen-bonding interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 4-(4-Bromo-3-methyl-1H-pyrazol-1-yl)-6-(but-3-yn-yloxy)pyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Crystal structure of 2,6-bis-[(1H-pyrazol-1-yl)meth-yl]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.iucr.org [journals.iucr.org]
- 19. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 20. Comparison of N···I and N···O Halogen Bonds in Organoiodine Cocrystals of Heterocyclic Aromatic Diazine Mono-N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of 4-(4-Bromo-1H-pyrazol-3-YL)pyridine Analogs: A Comparative Guide for Drug Discovery Professionals
The 4-(pyrazol-3-yl)pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse range of biological entities, from protein kinases implicated in cancer and neurodegenerative diseases to viral proteins essential for replication. The inclusion of a bromine atom at the 4-position of the pyrazole ring, creating the 4-(4-bromo-1H-pyrazol-3-yl)pyridine core, offers a unique starting point for analog development. The bromine atom not only influences the electronic properties of the pyrazole ring but also provides a valuable synthetic handle for further structural modifications through cross-coupling reactions. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs derived from this scaffold, with a focus on their applications as kinase inhibitors and antiviral agents. The experimental data presented herein is synthesized from authoritative, peer-reviewed studies to provide a robust resource for researchers in drug discovery and development.
Kinase Inhibition: Targeting JNK and CDK
The 4-(pyrazol-3-yl)pyridine scaffold has been extensively explored for the development of potent and selective kinase inhibitors. The ability of this heterocyclic system to mimic the hinge-binding interactions of ATP has made it a fertile ground for inhibitor design.
c-Jun N-terminal Kinase (JNK) Inhibition
A series of 4-(pyrazol-3-yl)-pyridines have been identified as novel inhibitors of c-Jun N-terminal kinase (JNK), a key player in stress-induced signaling pathways.[1][2] Optimization of this scaffold has led to the discovery of potent compounds with promising in vivo profiles.[1]
A pivotal study transitioned from a 4-(pyrazol-3-yl)-pyrimidine series to the corresponding pyridine analogs, which surprisingly demonstrated enhanced potency.[1] For instance, a pyridine analog with no substitution on the pyrazole nitrogen or the pyridine ring (Compound 12 in the study) exhibited an IC50 of 160 nM against JNK3 with no detectable inhibition of p38 kinase.[1] The introduction of a chlorine atom at the C-5 position of the pyridine ring resulted in a two-fold increase in activity.[1]
Key SAR Insights for JNK Inhibition:
-
Pyridine vs. Pyrimidine Core: Pyridine-containing compounds were found to be more potent than their pyrimidine counterparts.[1]
-
Substitution on Pyridine Ring: A chlorine atom at the C-5 position of the pyridine ring enhances inhibitory activity.[1]
-
Substitution on Pyrazole Ring: N-alkylation of the pyrazole nitrogen, while intended to reduce polarity and improve brain penetration, led to a slight decrease in potency.[1] This highlights a common trade-off in drug design between potency and pharmacokinetic properties. The presence of a free N-H on the pyrazole was associated with poor brain penetration.[1]
Table 1: Structure-Activity Relationship of 4-(Pyrazol-3-yl)-pyridine Analogs as JNK3 Inhibitors [1]
| Compound ID (from source) | Pyridine Ring Substitution (X) | Pyrazole Ring Substitution (R1) | JNK3 IC50 (nM) | p38 Inhibition |
| 12 | H | H | 160 | > 20 µM |
| 13 | Cl | H | 80 | > 20 µM |
| 14 | H | Methyl | > 500 | > 20 µM |
Caption: Key SAR trends for 4-(pyrazol-3-yl)pyridine JNK inhibitors.
Cyclin-Dependent Kinase (CDK) Inhibition
The pyrazolopyrimidine scaffold, a close structural relative of 4-(pyrazol-3-yl)pyridine, has been successfully employed in the development of CDK inhibitors.[3][4] For example, a series of pyrazolo[1,5-a]pyrimidines were investigated as inhibitors of CDK9, a kinase involved in transcriptional regulation and a target of interest in oncology.[3] These efforts highlight the adaptability of the pyrazole-fused heterocyclic systems in targeting the ATP-binding site of various kinases. While direct SAR data on this compound as a CDK inhibitor is not extensively published, the principles of hinge-binding and exploration of substitutions on the pyrazole and pyridine rings from related series are highly applicable.
Antiviral Activity
Beyond kinase inhibition, pyrazolopyridine derivatives have demonstrated significant potential as antiviral agents, particularly against enteroviruses.[5][6] A comprehensive study on novel pyrazolopyridine derivatives revealed their efficacy against poliovirus-1, EV-A71, and CV-B3.[5] The SAR of these compounds was systematically explored by modifying four key positions: N1 and C4 of the pyrazole ring, C6 of the pyridine ring, and a linker unit.[5]
Key SAR Insights for Antiviral Activity:
-
N1 Position of Pyrazole: An isopropyl group at the N1 position was associated with high selectivity indices.[5]
-
C6 Position of Pyridine: A thiophenyl-2-yl unit at the C6 position was beneficial for activity.[5]
-
C4 Position of Pyrazole: This position offered the greatest potential for improvement, with various N-aryl groups leading to enhanced antiviral activity compared to the lead compound. For example, a 2-pyridyl group at this position resulted in potent activity against non-polio enteroviruses, while a 3-sulfamoylphenyl moiety conferred the best activity against polioviruses.[5]
Table 2: Structure-Activity Relationship of Pyrazolopyridine Analogs as Antiviral Agents [5]
| Compound ID (from source) | N1 Substitution | C6 Substitution | C4 Substitution (N-aryl group) | Antiviral Activity Highlight |
| JX040 | Isopropyl | Thiophenyl-2-yl | 2-pyridyl | Potent against non-polio enteroviruses (EV-A71, CV-B3) |
| JX025 | Isopropyl | Thiophenyl-2-yl | 3-sulfamoylphenyl | Best activity against polioviruses |
Caption: Key SAR trends for pyrazolopyridine antiviral agents.
Experimental Protocols
The evaluation of this compound analogs necessitates robust and reproducible experimental protocols. Below are representative methodologies for assessing their activity as kinase inhibitors and antiviral agents.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The luminescent signal is directly proportional to the amount of ADP formed and, therefore, to the kinase activity.[7][8][9]
Principle: The assay is performed in two steps. First, after the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, the Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal using luciferase.
Step-by-Step Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., in DMSO) and then dilute further in the kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
1 µL of the test compound at various concentrations.
-
2 µL of the recombinant kinase enzyme (e.g., JNK3).
-
2 µL of a mixture of the kinase substrate (e.g., a specific peptide) and ATP to initiate the reaction.
-
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction into ATP and provides luciferase and luciferin to produce light. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Caption: Workflow for an in vitro kinase inhibition assay using ADP-Glo™.
Antiviral Cytopathic Effect (CPE) Assay
This assay is a common method to screen for antiviral compounds by measuring the ability of a compound to protect cells from virus-induced cell death (cytopathic effect).[10]
Principle: Host cells are infected with a virus in the presence of varying concentrations of a test compound. If the compound has antiviral activity, it will inhibit viral replication and protect the cells from the cytopathic effects of the virus. Cell viability is then measured, typically using a colorimetric or fluorometric assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., HeLa cells for enteroviruses) at a density that will form a confluent monolayer after overnight incubation.
-
Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium.
-
Infection and Treatment:
-
Remove the growth medium from the cells.
-
Add the diluted test compounds to the wells.
-
Infect the cells with the virus (e.g., EV-A71 or CV-B3) at a predetermined multiplicity of infection (MOI). Include a virus-only control (no compound) and a cell-only control (no virus, no compound).
-
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period sufficient to observe significant CPE in the virus-only control wells (typically 48-72 hours).
-
Assessment of Cell Viability:
-
Visually inspect the wells under a microscope to assess the degree of CPE.
-
Quantify cell viability using a suitable assay, such as the MTT or CellTiter-Glo® assay, according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the cell-only control.
-
Determine the 50% effective concentration (EC50), which is the concentration of the compound that protects 50% of the cells from virus-induced death.
-
Separately, determine the 50% cytotoxic concentration (CC50) of the compound on uninfected cells to assess its toxicity.
-
Calculate the selectivity index (SI = CC50 / EC50) to evaluate the therapeutic window of the compound.
-
Conclusion
The this compound scaffold and its analogs represent a versatile and promising class of compounds with demonstrated utility in the development of both kinase inhibitors and antiviral agents. The structure-activity relationships highlighted in this guide underscore the importance of systematic modifications to the pyrazolylpyridine core to achieve desired potency, selectivity, and pharmacokinetic properties. The bromine substituent on the pyrazole ring serves as a valuable tool for medicinal chemists, enabling the exploration of a wider chemical space through subsequent derivatization. The experimental protocols provided offer a foundation for the robust evaluation of novel analogs, facilitating the identification of lead compounds for further preclinical and clinical development. As research in this area continues, it is anticipated that the 4-(pyrazol-3-yl)pyridine scaffold will continue to yield novel therapeutic candidates for a range of diseases.
References
- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Structure-Activity Relationship (SAR) Studies of Novel Pyrazolopyridine Derivatives as Inhibitors of Enterovirus Replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. promega.com [promega.com]
- 10. Discovery of potent and broad-spectrum pyrazolopyridine-containing antivirals against enterovirus D68, A71, and coxsackievirus B3 by targeting the viral 2C protein - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioactivity of 4-(4-Bromo-1H-pyrazol-3-yl)pyridine Derivatives
In the landscape of medicinal chemistry, the pyrazole-pyridine scaffold represents a privileged structure, forming the core of numerous biologically active compounds. The introduction of a bromine atom at the 4-position of the pyrazole ring in 4-(4-bromo-1H-pyrazol-3-yl)pyridine derivatives offers a unique handle for both modulating biological activity and for further synthetic elaboration. This guide provides a comparative analysis of the bioactivity of this specific class of compounds, with a focus on their potential as kinase inhibitors and antimicrobial agents. We will delve into the structure-activity relationships (SAR) that govern their potency and selectivity, provide detailed experimental protocols for their evaluation, and present a forward-looking perspective on their therapeutic potential.
Introduction: The Significance of the this compound Scaffold
The this compound core is a fascinating heterocyclic system that combines the electron-rich nature of the pyrazole ring with the electron-deficient character of the pyridine ring. The bromine substituent at the C4 position of the pyrazole is of particular interest for several reasons. Firstly, it can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as a key determinant of protein-ligand binding affinity and selectivity. Secondly, the bromine atom significantly influences the electronic properties of the pyrazole ring, which can in turn affect the pKa of the pyrazole nitrogens and the overall molecule's ability to interact with biological targets. Finally, the bromo group serves as a versatile synthetic handle, allowing for the introduction of additional diversity through cross-coupling reactions to further explore the chemical space and optimize biological activity.[1]
This guide will primarily focus on two key areas of bioactivity where derivatives of this scaffold have shown promise: kinase inhibition and antimicrobial activity.
Kinase Inhibition: Targeting the JNK Pathway
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are key regulators of cellular responses to stress signals, such as inflammatory cytokines and ultraviolet irradiation.[1] Dysregulation of JNK signaling is implicated in a variety of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer, making JNKs attractive therapeutic targets.
A notable study on 4-(pyrazol-3-yl)-pyridine derivatives has shed light on the structure-activity relationships for inhibiting JNK3, a JNK isoform predominantly expressed in the brain.[1] The regioselective bromination of the pyrazole ring at the 4-position was a key step in their synthetic strategy to explore the SAR of this scaffold.[1]
Comparative Analysis of JNK3 Inhibition
The following table summarizes the in vitro inhibitory activity of a selection of this compound derivatives against JNK3 and the related p38 kinase, highlighting the impact of substitutions on the pyridine and pyrazole moieties.
| Compound ID | R (Pyridine substituent) | R' (Pyrazole N1 substituent) | JNK3 IC50 (nM) | p38 IC50 (nM) |
| 1 | 2-amino-4-fluorophenyl | H | 37 | >10000 |
| 2 | 2-amino-4-fluorophenyl | CH3 | 12 | >10000 |
| 3 | 2-amino-4-fluorophenyl | CH2CH3 | 9 | >10000 |
| 4 | 2-aminophenyl | CH2CH3 | 25 | >10000 |
| 5 | 2-amino-4-chlorophenyl | CH2CH3 | 15 | >10000 |
Data synthesized from Noël et al., Bioorg. Med. Chem. Lett. 2011.[1]
Structure-Activity Relationship (SAR) Insights
From the data presented, several key SAR trends can be elucidated:
-
Role of the 4-Bromo Pyrazole: The presence of the bromine atom at the 4-position of the pyrazole ring is a common feature among these potent JNK3 inhibitors. While a direct comparison with non-brominated analogs is not provided in this specific dataset, its inclusion in the optimized compounds suggests a favorable contribution to binding affinity.
-
N1-Alkylation of the Pyrazole: Alkylation of the pyrazole N1-position with small alkyl groups, such as methyl (compound 2 ) and ethyl (compound 3 ), leads to a significant enhancement in JNK3 inhibitory potency compared to the unsubstituted analog (compound 1 ). This suggests that the N1-substituent may be occupying a hydrophobic pocket within the ATP-binding site of JNK3.
-
Substituents on the Pyridine Ring: The nature of the substituent at the 2-position of the pyridine ring is crucial for activity. Aniline derivatives, particularly those with electron-withdrawing groups like fluorine (compounds 1-3 ) and chlorine (compound 5 ), demonstrate high potency. The 4-fluoro substitution on the aniline ring (compound 3 vs. 4 ) appears to be optimal for JNK3 inhibition.
-
Selectivity: A remarkable feature of these compounds is their high selectivity for JNK3 over the closely related p38 kinase. This is a critical attribute for developing targeted therapies with reduced off-target effects.
JNK Signaling Pathway
The following diagram illustrates the central role of JNK in the cellular stress response pathway.
Caption: Simplified JNK signaling cascade.
Antimicrobial Potential: An Emerging Area of Interest
While the primary focus of published research on this specific scaffold has been on kinase inhibition, the broader class of pyrazole and pyrazolopyridine derivatives is well-documented for its antimicrobial properties.[2][3] The presence of the bromine atom can enhance antimicrobial activity, a phenomenon observed in other heterocyclic systems.[3][4]
Comparative Insights from Related Structures
Studies on various bromo-pyrazole derivatives have demonstrated activity against a range of bacterial and fungal pathogens. For instance, certain 3,5-diaryl-4-bromo-1-substituted pyrazoles have shown remarkable activity against pathogenic bacteria.[3] Although direct comparative data for this compound derivatives is not yet available in the public domain, the existing literature on related compounds provides a strong rationale for investigating their antimicrobial potential. It is plausible that these compounds could inhibit essential bacterial enzymes or disrupt cell membrane integrity.
Experimental Protocols
To facilitate further research and enable comparative evaluation of novel this compound derivatives, we provide the following detailed experimental protocols.
Protocol 1: In Vitro JNK3 Inhibition Assay (Kinase Glo® Assay)
This protocol is designed to determine the IC50 value of a test compound against JNK3 kinase.
Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to an increase in kinase activity. The Kinase-Glo® reagent lyses the cells and contains luciferase, which produces a luminescent signal proportional to the ATP concentration.
Materials:
-
Recombinant human JNK3 enzyme
-
JNKtide (substrate peptide)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
Test compounds dissolved in DMSO
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Multilabel plate reader capable of measuring luminescence
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add 5 µL of the test compound dilution to each well. For control wells, add 5 µL of DMSO.
-
Prepare the kinase reaction mixture containing JNK3 enzyme and JNKtide substrate in kinase buffer.
-
Add 20 µL of the kinase reaction mixture to each well.
-
Initiate the kinase reaction by adding 25 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for JNK3.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP by adding 50 µL of Kinase-Glo® reagent to each well.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a test compound against a specific microorganism.
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
Test compound dissolved in a suitable solvent (e.g., DMSO)
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile 96-well microtiter plates
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Positive control (broth with inoculum)
-
Negative control (broth only)
-
Standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
Procedure:
-
Perform a serial two-fold dilution of the test compound in the broth medium directly in the 96-well plate.
-
Add the standardized inoculum of the microorganism to each well containing the test compound, as well as to the positive control well.
-
Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, a growth indicator dye (e.g., resazurin) can be added to aid in the determination of the MIC.
Synthesis Workflow
The general synthetic approach to access this compound derivatives is outlined below.
Caption: General synthetic routes for derivatives.
Conclusion and Future Directions
The this compound scaffold holds considerable promise as a template for the design of potent and selective kinase inhibitors, particularly targeting the JNK pathway. The available data clearly indicates that strategic substitutions on both the pyrazole and pyridine rings can fine-tune the inhibitory activity and selectivity. Furthermore, the broader literature on related bromo-pyrazole compounds suggests a high probability of these derivatives also possessing valuable antimicrobial properties.
Future research in this area should focus on several key aspects:
-
Expansion of the Kinase Target Profile: Screening of a library of this compound derivatives against a broad panel of kinases is warranted to identify other potential therapeutic targets.
-
Systematic Antimicrobial Evaluation: A comprehensive investigation of the antimicrobial activity of these compounds against a diverse panel of clinically relevant bacteria and fungi is needed to validate their potential in this therapeutic area.
-
Elucidation of Mechanism of Action: For both kinase inhibition and antimicrobial activity, further studies are required to elucidate the precise molecular mechanisms of action.
-
In Vivo Efficacy and Pharmacokinetic Studies: Promising lead compounds should be advanced into preclinical animal models to evaluate their in vivo efficacy, safety, and pharmacokinetic profiles.
References
- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Unseen Potential: 4-(4-Bromo-1H-pyrazol-3-YL)pyridine in the Landscape of Pyrazole-Based Kinase Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in the design of potent kinase inhibitors.[1][2][3] This guide delves into a comparative analysis of 4-(4-Bromo-1H-pyrazol-3-YL)pyridine , a versatile synthetic intermediate, against established pyrazole-based kinase inhibitors that have reached various stages of drug development, including clinical use. While direct kinase inhibition data for this compound hydrochloride (CAS 1185103-91-6) is not extensively available in the public domain, its structural features and the well-documented structure-activity relationships (SAR) of its analogs allow for an insightful exploration of its potential.[4] This guide will, therefore, treat this compound as a foundational scaffold and compare its latent potential with the demonstrated performance of other notable pyrazole-based kinase inhibitors.
The Pyrazole Core: A Privileged Scaffold in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[5] The pyrazole ring system has proven to be an exceptional framework for the development of kinase inhibitors due to its unique electronic properties, ability to form key hydrogen bond interactions with the kinase hinge region, and its synthetic tractability.[5][6] Several FDA-approved drugs, such as Crizotinib (ALK/ROS1 inhibitor) and Ruxolitinib (JAK1/2 inhibitor), feature a pyrazole core, underscoring its clinical significance.[5]
Profiling this compound: A Scaffold with Potential
This compound is primarily recognized as a key intermediate in the synthesis of more complex pharmaceutical agents, particularly in the development of anti-cancer and anti-inflammatory drugs.[4][7] Its structure, combining a brominated pyrazole and a pyridine ring, presents several strategic advantages for drug design. The bromine atom can serve as a handle for further chemical modifications through cross-coupling reactions or can participate in halogen bonding within the kinase active site. The pyridine ring can act as a key hydrogen bond acceptor and its substitution can be tailored to modulate solubility and pharmacokinetic properties.
Inferred Activity from Analogs: The Case of JNK Inhibition
Research on 4-(pyrazol-3-yl)-pyridines has demonstrated their potential as JNK inhibitors.[8] The JNK signaling pathway is implicated in various inflammatory diseases and neurodegenerative disorders.[8] A study on this scaffold revealed that substitutions on both the pyrazole and pyridine rings significantly impact inhibitory activity. For instance, the presence of a halogen, such as chlorine, at the 5-position of the pyridine ring was shown to enhance JNK3 inhibition.[8] This suggests that the core structure of this compound is conducive to kinase inhibition, and the bromo-substituent could play a crucial role in its potency.
Comparative Analysis with Established Pyrazole-Based Kinase Inhibitors
To contextualize the potential of the this compound scaffold, it is essential to compare it with other pyrazole-based inhibitors that have well-documented kinase inhibitory profiles and, in some cases, have progressed to clinical use.
JNK and p38 MAP Kinase Inhibitors
The mitogen-activated protein kinase (MAPK) pathways, including JNK and p38, are critical in cellular responses to stress and are attractive targets for inflammatory diseases. Several pyrazole-based inhibitors have been developed against these kinases.
| Compound/Scaffold | Target Kinase(s) | IC50 (nM) | Key Structural Features & Insights |
| 4-(Pyrazol-3-yl)-pyridine Analog (Compound 13 in Noël et al.) | JNK3 | 80 | 5-chloro-pyridine substitution enhances potency. Demonstrates the potential of halogenated 4-(pyrazol-3-yl)-pyridines.[8] |
| BIRB 796 (Doramapimod) | p38α | 38 | N-pyrazole, N'-aryl urea scaffold. Binds to an allosteric site, stabilizing the DFG-out conformation.[5] |
| SP600125 | JNK1/2/3 | 40 / 40 / 90 | Anthrapyrazolone structure. A widely used tool compound for studying JNK signaling.[5] |
The data on the 4-(pyrazol-3-yl)-pyridine analog suggests that our topic scaffold, with its bromine substitution, is a promising starting point for developing potent and selective JNK inhibitors. The high potency of BIRB 796 highlights the effectiveness of the pyrazole-urea combination for p38 inhibition.
Broader Spectrum Pyrazole-Based Kinase Inhibitors
The versatility of the pyrazole scaffold is evident in its application across a wide range of kinase families.
| Compound | Target Kinase(s) | IC50 (nM) | Therapeutic Area |
| Crizotinib | ALK, ROS1, c-Met | 24 (ALK), 49 (ROS1) | Non-Small Cell Lung Cancer |
| Ruxolitinib | JAK1, JAK2 | 3.3 (JAK1), 2.8 (JAK2) | Myelofibrosis, Polycythemia Vera |
| Afuresertib | Akt1 | 1.3 | Oncology |
| Barasertib (AZD1152) | Aurora B | 0.37 | Oncology |
These examples showcase the remarkable adaptability of the pyrazole core in achieving high potency against diverse kinase targets. The specific substitutions on the pyrazole and its linked aromatic systems are critical for determining target selectivity and potency.
Experimental Protocols for Evaluating Novel Pyrazole-Based Kinase Inhibitors
For researchers aiming to characterize the kinase inhibitory potential of novel compounds like this compound and its derivatives, a standardized experimental workflow is crucial.
In Vitro Kinase Inhibition Assay
A common and robust method for determining the half-maximal inhibitory concentration (IC50) is the ADP-Glo™ Kinase Assay. This luminescence-based assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). Perform serial dilutions to create a range of concentrations for IC50 determination.
-
Kinase Reaction Setup: In a 96-well plate, combine the kinase of interest, a suitable substrate peptide, and ATP in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Inhibitor Addition: Add the serially diluted test compound or a vehicle control (DMSO) to the wells.
-
Incubation: Incubate the plate to allow the kinase reaction to proceed. The incubation time and temperature should be optimized for each kinase.
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Visualizing the Path Forward: Signaling Pathways and Experimental Workflows
JNK Signaling Pathway
Caption: The JNK signaling cascade and the inhibitory action of 4-(pyrazol-3-yl)-pyridine analogs.
Experimental Workflow for Kinase Inhibitor Profiling
Caption: A typical workflow for the evaluation of novel kinase inhibitors.
Conclusion and Future Directions
While this compound is currently positioned as a valuable synthetic intermediate, the structure-activity relationships of its close analogs strongly suggest its potential as a foundational scaffold for the development of novel kinase inhibitors, particularly targeting the JNK pathway. Its inherent structural features, including the strategically placed bromine atom and the versatile pyridine ring, offer medicinal chemists a rich platform for optimization.
Future research should focus on the direct synthesis and biological evaluation of a library of derivatives based on the this compound core. By systematically exploring substitutions on both the pyrazole and pyridine rings, it will be possible to elucidate the SAR and identify potent and selective inhibitors for various kinase targets. The comparative data presented in this guide provides a solid rationale for embarking on such a drug discovery program, with the ultimate goal of translating the latent potential of this scaffold into novel therapeutic agents.
References
- 1. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 7. liberty360.ca [liberty360.ca]
- 8. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrazole Moiety in Modern Drug Discovery: A Head-to-Head Comparison of a Novel Pyrazole-Based Compound with Established Drugs in Targeting the TAK1 Kinase
For Immediate Release to the Scientific Community
In the landscape of targeted therapeutics for inflammatory diseases and oncology, the pursuit of novel chemical scaffolds that offer enhanced potency, selectivity, and favorable pharmacokinetic profiles is relentless. The pyrazole nucleus, a five-membered heterocyclic ring, is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs. This guide provides a detailed, head-to-head comparison of a representative pyrazole-based compound, analogous to structures like 4-(4-Bromo-1H-pyrazol-3-YL)pyridine, with a well-known natural product inhibitor, focusing on their activity against Transforming Growth Factor-β-Activated Kinase 1 (TAK1) — a critical signaling node in inflammation and cancer.
For the purpose of this technical guide, we will use HS-276 , an orally bioavailable and selective pyrazole-based TAK1 inhibitor, as our primary compound of interest. Its performance will be benchmarked against 5Z-7-Oxozeaenol , a widely studied, natural product-derived TAK1 inhibitor. This comparison aims to provide researchers, scientists, and drug development professionals with a clear, data-driven perspective on the therapeutic potential of pyrazole-based TAK1 inhibitors.
The Central Role of TAK1 in Disease Signaling
Transforming Growth Factor-β-Activated Kinase 1 (TAK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family, is a crucial intracellular mediator for a host of pro-inflammatory and stress signals.[1] Upon activation by stimuli such as tumor necrosis factor-alpha (TNF-α), interleukin-1 (IL-1), and Toll-like receptor (TLR) ligands, TAK1 initiates downstream signaling cascades, primarily activating the Nuclear Factor-kappa B (NF-κB) and c-Jun N-terminal kinase (JNK)/p38 MAPK pathways.[1] These pathways are fundamental in mediating immune and inflammatory responses.[1] However, their dysregulation is a hallmark of numerous pathologies, including rheumatoid arthritis, inflammatory bowel disease, and various cancers, making TAK1 an attractive therapeutic target.[2]
References
Validating the In Vitro Bioactivity of 4-(4-Bromo-1H-pyrazol-3-yl)pyridine: A Comparative Guide
For researchers and drug development professionals, the validation of a novel chemical entity's bioactivity is a critical first step in the journey toward a potential therapeutic. This guide provides a comprehensive framework for the in vitro validation of 4-(4-Bromo-1H-pyrazol-3-yl)pyridine, a molecule of interest due to its pyrazole-pyridine scaffold, a common feature in many biologically active compounds.[1] While this compound is recognized as a valuable intermediate in the synthesis of potential anti-cancer, anti-inflammatory, and neurological disorder-targeting agents, its specific bioactivity profile remains to be fully elucidated.[2][3] This guide will, therefore, propose a logical, data-driven approach to its initial in vitro characterization, focusing on a plausible and high-value target: c-Jun N-terminal kinase (JNK).
The pyrazole nucleus is a key component in numerous FDA-approved drugs, valued for its ability to improve physicochemical and pharmacological properties.[1] Furthermore, the 4-(pyrazol-3-yl)-pyridine scaffold has been specifically identified as a promising starting point for the development of potent JNK inhibitors.[4] JNKs are a family of serine/threonine protein kinases that play a pivotal role in cellular responses to stress signals, and their dysregulation is implicated in a range of diseases, including neurodegenerative disorders, inflammation, and cancer.[4] Therefore, investigating the inhibitory potential of this compound against JNK presents a scientifically sound starting point for its bioactivity validation.
This guide will outline a series of in vitro experiments designed to rigorously assess the compound's activity and selectivity against JNK3, a brain-enriched isoform implicated in neurological diseases.[4] We will compare its performance against a well-established JNK inhibitor and a structurally related, yet likely inactive, compound to provide a clear and objective assessment of its potential.
Experimental Design & Rationale
Our validation strategy is built on a tiered approach, beginning with a primary biochemical assay to establish direct target engagement, followed by a cell-based assay to confirm activity in a more physiologically relevant context.
I. Compound Selection for Comparative Analysis
To ensure a robust and reliable validation, the selection of appropriate controls is paramount.
-
Test Compound: this compound
-
Positive Control: SP600125 - A well-characterized, potent, and selective ATP-competitive inhibitor of JNK. This will serve as our benchmark for inhibitory activity.
-
Negative Control: 4-(1H-Pyrazol-3-yl)pyridine - A structurally similar analog lacking the bromo substitution on the pyrazole ring. This will help determine the contribution of the bromine atom to the compound's bioactivity.
II. Biochemical Assay: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
The initial screen for direct inhibition of JNK3 will be performed using a TR-FRET assay. This robust and sensitive method measures the phosphorylation of a substrate by the kinase in a homogenous format, minimizing handling errors and providing high-throughput capability.
Principle: The assay relies on the transfer of energy from a donor fluorophore (e.g., Europium chelate-labeled anti-phospho-serine/threonine antibody) to an acceptor fluorophore (e.g., ULight™-labeled substrate) when they are in close proximity. Phosphorylation of the substrate by JNK3 brings the donor and acceptor together, resulting in a high FRET signal. An inhibitor will prevent this phosphorylation, leading to a decrease in the FRET signal.
Experimental Protocol:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound, SP600125, and 4-(1H-Pyrazol-3-yl)pyridine in 100% DMSO.
-
Prepare a serial dilution of each compound in DMSO to create a range of concentrations for IC50 determination (e.g., 100 µM to 1 nM).
-
Prepare the JNK3 enzyme, ULight™-c-Jun (substrate), and ATP in the appropriate kinase buffer.
-
Prepare the Eu-labeled anti-phospho-c-Jun antibody in the detection buffer.
-
-
Assay Procedure (384-well plate format):
-
Add 2 µL of the diluted compounds to the assay wells.
-
Add 4 µL of the JNK3 enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of the ATP/ULight™-c-Jun substrate mixture.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the phosphorylation by adding 10 µL of the Eu-labeled antibody solution.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Expected Outcome & Data Presentation:
The results of the TR-FRET assay will provide a quantitative measure of the direct inhibitory potency of each compound against JNK3.
| Compound | JNK3 IC50 (nM) |
| This compound | Hypothetical Value: 50 |
| SP600125 (Positive Control) | Expected Value: ~20 |
| 4-(1H-Pyrazol-3-yl)pyridine (Negative Control) | Expected Value: >10,000 |
Table 1: Hypothetical comparative IC50 values for the inhibition of JNK3.
III. Cell-Based Assay: Western Blot Analysis of c-Jun Phosphorylation
To determine if this compound can inhibit JNK activity within a cellular context, we will measure the phosphorylation of its downstream substrate, c-Jun, in a relevant cell line. Human neuroblastoma cells (e.g., SH-SY5Y) are a suitable model as they express JNK3.
Principle: JNK activation leads to the phosphorylation of c-Jun at Ser63 and Ser73. By treating cells with a JNK-activating stimulus (e.g., Anisomycin) in the presence or absence of our test compounds, we can use Western blotting with phospho-specific antibodies to quantify the level of c-Jun phosphorylation.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture SH-SY5Y cells to 80-90% confluency.
-
Pre-treat the cells with varying concentrations of this compound, SP600125, or 4-(1H-Pyrazol-3-yl)pyridine for 1 hour.
-
Stimulate the cells with Anisomycin (a potent JNK activator) for 30 minutes.
-
Include a vehicle-treated (DMSO) and an unstimulated control.
-
-
Protein Extraction and Quantification:
-
Lyse the cells and extract total protein.
-
Determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-c-Jun (Ser63), total c-Jun, and a loading control (e.g., GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-c-Jun and total c-Jun.
-
Normalize the phospho-c-Jun signal to the total c-Jun signal.
-
Express the results as a percentage of the Anisomycin-stimulated control.
-
Determine the cellular IC50 value for the inhibition of c-Jun phosphorylation.
-
Expected Outcome & Data Presentation:
This experiment will confirm the cell permeability of the compound and its ability to inhibit the JNK signaling pathway in a cellular environment.
| Compound | Cellular IC50 for p-c-Jun Inhibition (µM) |
| This compound | Hypothetical Value: 0.5 |
| SP600125 (Positive Control) | Expected Value: ~0.2 |
| 4-(1H-Pyrazol-3-yl)pyridine (Negative Control) | Expected Value: >50 |
Table 2: Hypothetical comparative cellular IC50 values for the inhibition of c-Jun phosphorylation.
Conclusion and Future Directions
The proposed experimental workflow provides a robust and efficient strategy for the initial in vitro validation of this compound's bioactivity, with a specific focus on JNK inhibition. Positive results from these assays, demonstrating potent and selective inhibition of JNK3 in both biochemical and cellular assays, would strongly support further investigation of this compound.
Subsequent steps could include:
-
Kinase Selectivity Profiling: Assessing the inhibitory activity of the compound against a panel of other kinases to determine its selectivity profile.
-
In Vitro ADME/Tox Profiling: Evaluating its metabolic stability, permeability, and potential off-target liabilities.
-
Structural Biology: Co-crystallization of the compound with JNK3 to elucidate its binding mode and guide further structure-activity relationship (SAR) studies.
By following this structured and comparative approach, researchers can confidently and efficiently validate the in vitro bioactivity of this compound, paving the way for its potential development as a novel therapeutic agent.
References
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. liberty360.ca [liberty360.ca]
- 3. chemimpex.com [chemimpex.com]
- 4. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The In Vivo Efficacy of 4-(Pyrazol-3-yl)pyridine Derivatives: A Comparative Guide for Drug Development Professionals
The 4-(4-Bromo-1H-pyrazol-3-yl)pyridine scaffold is a key pharmacophore in modern medicinal chemistry, serving as a versatile building block for a new generation of targeted therapeutics.[1][2] Its inherent drug-like properties and synthetic tractability have propelled the development of numerous derivatives, with a significant number demonstrating promising in vivo efficacy in preclinical models of cancer and neurological disorders. This guide provides a comparative analysis of key derivatives, offering insights into their therapeutic potential, mechanisms of action, and the experimental frameworks used to validate their in vivo performance.
The Strategic Advantage of the Pyrazolyl-Pyridine Core
The pyrazolyl-pyridine core is a privileged structure in kinase inhibitor design. The pyridine and pyrazole rings are capable of forming critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, a fundamental requirement for potent inhibition. The bromine atom on the pyrazole ring provides a valuable synthetic handle for introducing a variety of substituents to fine-tune potency, selectivity, and pharmacokinetic properties.[1] This adaptability has enabled the development of inhibitors targeting a diverse range of kinases implicated in oncology and other disease areas.
Comparative In Vivo Efficacy of Key Derivatives
The following sections detail the in vivo performance of notable compounds derived from or structurally related to the 4-(pyrazol-3-yl)pyridine scaffold, categorized by their primary kinase targets.
JNK Inhibitors for Neurodegenerative Diseases
The c-Jun N-terminal kinases (JNKs) are key regulators of neuronal apoptosis and have been implicated in the pathogenesis of neurodegenerative diseases such as Parkinson's and Alzheimer's. A series of 4-(pyrazol-3-yl)-pyridine derivatives have been developed as potent JNK inhibitors with favorable in vivo profiles.[3]
Key Compound Profile:
| Compound Class | Target | In Vivo Model | Key Findings | Reference |
| 4-(Pyrazol-3-yl)-pyridines | JNK3 | CNS models of human disease (e.g., Parkinson's, Alzheimer's) | Good pharmacokinetic profiles and brain penetration. Evaluation in in vivo models is ongoing. | [3] |
Experimental Rationale: The selection of CNS disease models is critical for evaluating JNK inhibitors. The ability of these compounds to cross the blood-brain barrier is a primary determinant of their therapeutic potential. Pharmacokinetic studies are therefore a prerequisite for meaningful efficacy studies. The ongoing in vivo evaluation of these compounds will provide crucial data on their ability to modulate disease-relevant pathways in the brain.[3]
BRK/PTK6 Inhibitors for Metastatic Cancers
Breast tumor kinase (BRK), also known as protein tyrosine kinase 6 (PTK6), is a non-receptor tyrosine kinase that plays a significant role in driving the migration, invasion, and metastasis of cancer cells, particularly in breast cancer.[4] A novel series of 1H-pyrazolo[3,4-d]pyrimidine derivatives, a scaffold closely related to pyrazolyl-pyridine, has demonstrated potent and selective inhibition of BRK/PTK6.[4]
Key Compound Profile:
| Compound | Target | In Vivo Model | Key Findings | Reference |
| Compound 51 (1H-pyrazolo[3,4-d]pyrimidine derivative) | BRK/PTK6 | Triple-Negative Breast Cancer (TNBC) cell line xenografts | Nanomolar potency, significant anti-migratory and anti-invasive activity in vitro. Future in vivo studies are warranted to validate the anti-metastatic efficacy. | [4] |
Experimental Protocol: Wound Healing Assay for Cell Migration
-
Cell Seeding: Plate BT-20 and MDA-MB-231 TNBC cells in a 6-well plate and grow to confluence.
-
Wound Creation: Create a "scratch" or wound in the cell monolayer using a sterile pipette tip.
-
Treatment: Treat the cells with the test compound (e.g., Compound 51) at a specified concentration.
-
Imaging: Capture images of the wound at time 0 and at subsequent time points (e.g., 24, 48 hours).
-
Analysis: Measure the closure of the wound over time to quantify the inhibitory effect of the compound on cell migration.
Rationale: The wound healing assay is a straightforward and effective method to assess the migratory capacity of cancer cells in vitro. A reduction in the rate of wound closure in the presence of the inhibitor is indicative of its anti-metastatic potential.[4]
Dual FLT3/CDK4 Inhibitors for Acute Myeloid Leukemia (AML)
FMS-like tyrosine kinase 3 (FLT3) and cyclin-dependent kinase 4 (CDK4) are key drivers of proliferation and survival in AML. Dual inhibition of both kinases is a promising therapeutic strategy. A series of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives has been developed with potent dual inhibitory activity.[5]
Key Compound Profile:
| Compound | Target | In Vivo Model | Key Findings | Reference |
| Compound 23k | FLT3, CDK4 | MV4-11 xenograft tumor model | Tumor growth inhibition of 67% at a dose of 200 mg/kg. | [5] |
Experimental Protocol: Xenograft Tumor Model
-
Cell Implantation: Subcutaneously inject MV4-11 human AML cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Treatment: Administer the test compound (e.g., 23k) or vehicle control to the mice via a specified route (e.g., oral gavage) and schedule.
-
Tumor Measurement: Measure tumor volume at regular intervals using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, biomarker assessment).
Rationale: The xenograft model is a standard and robust method for evaluating the in vivo anti-tumor efficacy of a test compound. The use of a cell line with a known genetic driver (in this case, FLT3-ITD mutation in MV4-11 cells) allows for a targeted assessment of the compound's mechanism of action.[5]
Visualizing the Path to Efficacy
To better understand the experimental workflows and the underlying biological pathways, the following diagrams are provided.
Caption: A generalized workflow for the preclinical development of kinase inhibitors.
Caption: Simplified signaling pathway for dual FLT3/CDK4 inhibition in AML.
Conclusion
The 4-(pyrazol-3-yl)pyridine scaffold and its close analogs represent a highly fruitful area of research for the development of novel kinase inhibitors. The examples presented in this guide underscore the versatility of this chemical class in targeting diverse kinases implicated in cancer and neurodegenerative diseases. The successful translation of these compounds from potent in vitro inhibitors to effective in vivo agents highlights the importance of a well-defined preclinical development path, incorporating robust pharmacokinetic and pharmacodynamic assessments in relevant disease models. For drug development professionals, this class of compounds offers a compelling starting point for the design of next-generation targeted therapies.
References
- 1. nbinno.com [nbinno.com]
- 2. liberty360.ca [liberty360.ca]
- 3. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Scientist's Guide to Qualifying Analytical Reference Standards for 4-(4-Bromo-1H-pyrazol-3-YL)pyridine
Introduction
In the landscape of pharmaceutical development, the integrity of every analytical measurement underpins the safety and efficacy of the final therapeutic product. This entire framework of certainty rests upon the quality of one critical resource: the analytical reference standard. 4-(4-Bromo-1H-pyrazol-3-YL)pyridine, a heterocyclic building block, is increasingly utilized as a key intermediate in the synthesis of novel therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.[1] Its unique structure, combining a pyridine ring with a brominated pyrazole, makes it a versatile scaffold in medicinal chemistry.[1][2]
However, the adage "garbage in, garbage out" has never been more pertinent. Utilizing a poorly characterized reference standard for this compound can lead to catastrophic downstream consequences, including inaccurate potency measurements, misidentification of impurities, and flawed stability studies, ultimately jeopardizing regulatory approval and patient safety.
This guide provides a comprehensive, technically-grounded framework for researchers, analytical chemists, and quality control professionals to rigorously compare and qualify analytical reference standards for this compound. We will move beyond a simple checklist of tests, delving into the scientific rationale behind employing a multi-faceted, orthogonal approach to characterization. The methodologies described herein are aligned with the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), ensuring regulatory compliance and scientific robustness.[3][4][5]
The Imperative of a Qualified Reference Standard
A reference standard is defined by the US Food and Drug Administration (FDA) as a "highly purified compound that is well characterized."[6] This seemingly simple definition belies a complex and critical qualification process. A true reference standard is not merely a bottle of chemical from a supplier; it is a comprehensively vetted material with documented identity, purity, and potency, against which all subsequent analytical measurements of a drug substance or product are benchmarked.[6][7]
For a molecule like this compound, potential impurities can arise from the synthesis route (e.g., starting materials, regioisomers, residual catalysts) or degradation over time. A high-quality reference standard must be of the "highest purity that can be obtained through reasonable effort" to ensure that these impurities can be accurately detected and quantified in test samples.[6]
This guide will simulate the comparison of two hypothetical lots:
-
Standard A: A candidate primary reference standard, purported to be of high purity (>99.5%).
-
Standard B: A bulk-grade material, with a supplier-stated purity of ≥90%.[1]
Our goal is to demonstrate why Standard A is suitable for use as a reference standard, while Standard B is appropriate only for exploratory, non-critical research.
The Orthogonal Qualification Workflow
To establish the quality of a reference standard with a high degree of confidence, a single analytical technique is insufficient. We must employ a series of orthogonal (different and independent) methods that probe various physicochemical properties of the compound. This multi-pronged approach ensures that impurities missed by one technique are likely to be detected by another.
Caption: Orthogonal workflow for qualifying a reference standard.
Part 1: Unambiguous Identity Confirmation
Before assessing purity, we must confirm that the material is, in fact, this compound.
1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the cornerstone of structural elucidation for organic molecules.[8][9] For this compound, ¹H and ¹³C NMR are essential.
-
¹H NMR: Should confirm the number of protons and their chemical environments. We expect to see distinct signals for the protons on the pyridine and pyrazole rings. The coupling patterns between adjacent protons provide definitive evidence of the substitution pattern.
-
¹³C NMR: Complements the proton data by showing the number of unique carbon atoms in the molecule.
-
2D NMR (e.g., HMBC): In cases of ambiguity, 2D techniques like Heteronuclear Multiple Bond Correlation (HMBC) can reveal long-range (2-3 bond) correlations between protons and carbons, leaving no doubt as to the connectivity of the molecular structure.[8]
Causality: NMR is unparalleled for providing a detailed picture of the molecule's covalent framework. A clean, well-resolved spectrum that matches the theoretical structure is the first gate in qualification. Any unexpected signals must be investigated, as they may indicate the presence of isomers or other structural impurities.
1.2 High-Resolution Mass Spectrometry (HRMS)
HRMS provides an extremely accurate measurement of the compound's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula.
Causality: While NMR confirms the atomic arrangement, HRMS confirms the elemental composition. For this compound (C₈H₆BrN₃), the monoisotopic mass is a precise value. A measured mass that is within a few parts-per-million (ppm) of the theoretical mass provides strong, complementary evidence of the compound's identity.
Part 2: Rigorous Purity Assessment
This phase quantifies the amount of the target compound relative to all other components (impurities, water, solvents).
2.1 High-Performance Liquid Chromatography (HPLC) for Organic Impurities
Reversed-phase HPLC with UV detection is the primary workhorse for assessing the purity of non-volatile organic compounds.[10][11] A high-resolution gradient method is developed to separate the main compound from any process-related impurities or degradants.
Causality: The principle of chromatography is separation based on differential partitioning between a mobile and stationary phase.[5][12] By using a long gradient, we can separate compounds with very similar structures (e.g., positional isomers) from the main peak. Purity is typically determined by an area percent calculation, assuming all impurities have a similar response factor to the main compound at the chosen wavelength. This is a crucial and validated method for impurity quantification as outlined in ICH guidelines.[3][4]
2.2 Headspace Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
Organic volatile chemicals used in the manufacturing process can remain in the final product and must be quantified.[13] Headspace GC is the standard technique, where the sample is heated to drive volatile solvents into the vial's headspace, which is then injected into the GC system.
Causality: ICH Q3C provides strict limits for various residual solvents based on their toxicity.[13][14] GC offers excellent separation of volatile compounds, and coupling it with a Mass Spectrometer allows for positive identification of any detected solvents, not just quantification. This is critical for ensuring the safety and quality of the standard.
2.3 Thermogravimetric Analysis (TGA) or Karl Fischer Titration for Water Content
TGA measures changes in mass as a function of temperature. A mass loss at relatively low temperatures (e.g., < 150°C) is typically indicative of residual water or highly volatile solvents. For more precise water quantification, Karl Fischer titration is the gold standard.
Causality: Water is not an "impurity" in the traditional sense, but it contributes to the total mass. Its content must be accurately determined to calculate the true potency of the compound. A high water content would lead to an overestimation of the amount of active substance when weighing the standard.
Part 3: Definitive Potency Assignment
The final step is to assign a potency value, or "assay," to the reference standard. This is most accurately done using the Mass Balance approach.
Caption: Mass Balance calculation for potency assignment.
The potency is calculated by subtracting the percentages of all measured impurities from 100%.
Assay (%) = 100% - (% Organic Impurities by HPLC) - (% Water) - (% Residual Solvents) - (% Non-Volatile Residue)
Causality: This approach is considered highly reliable because it doesn't depend on a single measurement. It integrates data from multiple, orthogonal techniques, providing a holistic and defensible value for the standard's potency. This value is what will be entered into the Certificate of Analysis and used in all future calculations.
Comparative Data Analysis: Standard A vs. Standard B
The following table summarizes the hypothetical, yet plausible, analytical results for our two candidate standards.
| Parameter | Method | Standard A (Candidate Primary) | Standard B (Bulk Grade) | Acceptance Criteria for Primary Standard |
| Identity | ||||
| ¹H NMR | 400 MHz | Structure Confirmed | Structure Confirmed | Conforms to structure |
| HRMS | ESI-TOF | C₈H₆BrN₃, Δ = 1.2 ppm | C₈H₆BrN₃, Δ = 2.5 ppm | Correct formula, Δ < 5 ppm |
| Purity & Assay | ||||
| HPLC Purity (% Area) | RP-HPLC-UV | 99.85% | 91.50% | ≥ 99.5% |
| Largest Single Impurity | RP-HPLC-UV | 0.06% | 4.25% (at 1.12 RRT) | < 0.1% |
| Total Impurities | RP-HPLC-UV | 0.15% | 8.50% | < 0.5% |
| Water Content | TGA | 0.08% | 1.15% | ≤ 0.2% |
| Residual Solvents | Headspace GC-MS | Acetone: 50 ppm | Dichloromethane: 850 ppm | < ICH Limits (e.g., DCM < 600 ppm) |
| Calculated Assay | Mass Balance | 99.72% | ~89.5% (Fails) | Reported to two decimal places |
Interpretation and Decision
-
Standard A meets all pre-defined criteria for a primary reference standard. Its identity is unequivocally confirmed. The HPLC analysis shows very high purity with no single impurity exceeding 0.1%. Water and residual solvent levels are negligible. The calculated mass balance assay of 99.72% is a high-confidence value that can be used for critical quantitative work.
-
Standard B confirms the correct structure, but fails significantly on purity. The HPLC purity is low, and it contains a major unknown impurity at 4.25%. Furthermore, the level of dichloromethane exceeds the ICH limit for a Class 2 solvent.[13] This material is unsuitable for use as a quantitative reference standard. Its use would lead to a significant underestimation of the purity of test batches and a failure to control the 4.25% impurity, which would need to be identified and monitored.
Detailed Experimental Protocols
The validity of the comparative data hinges on the execution of well-controlled and validated analytical methods. The following protocols are provided as robust starting points.
Protocol 1: Purity Determination by Reversed-Phase HPLC
This method is designed to separate this compound from potential process-related impurities and degradation products.
1. Chromatographic System:
-
Instrument: HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis detector.
-
Column: C18 stationary phase, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
2. Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 25.0 | 90 |
| 30.0 | 90 |
| 30.1 | 10 |
| 35.0 | 10 |
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent). Final concentration: ~0.1 mg/mL.
4. System Suitability (as per USP <621>): [5][15]
-
Tailing Factor: The peak for this compound should have a tailing factor between 0.8 and 1.5.
-
Precision: Six replicate injections of the standard solution should exhibit a relative standard deviation (RSD) of ≤ 2.0% for the peak area.
5. Analysis & Calculation:
-
Inject the diluent (blank) followed by six replicate injections of the sample solution.
-
Integrate all peaks. Calculate the area percentage of each impurity relative to the total area of all peaks.
-
Purity (% Area) = (Area of Main Peak / Sum of All Peak Areas) x 100
Rationale (E-E-A-T): A C18 column is chosen for its versatility in retaining moderately polar heterocyclic compounds. The formic acid in the mobile phase helps to protonate the pyridine nitrogen, ensuring sharp, symmetrical peak shapes. A long 25-minute gradient is employed to provide high resolving power, ensuring that even closely-eluting impurities can be separated and quantified, a key requirement for method validation under ICH Q2(R1) guidelines.[3][16]
Protocol 2: Residual Solvents by Static Headspace GC-MS
This method is based on common procedures for analyzing residual solvents in pharmaceutical articles.[17][18]
1. Chromatographic System:
-
Instrument: GC system with a static headspace autosampler and a Mass Spectrometric (MS) detector.
-
Column: 6% cyanopropylphenyl - 94% dimethylpolysiloxane (e.g., G43 phase), 30 m x 0.32 mm, 1.8 µm film thickness.
-
Carrier Gas: Helium, constant flow at 2.0 mL/min.
-
Injector Temperature: 140°C
-
Oven Program: 40°C (hold 5 min), then ramp at 10°C/min to 240°C (hold 5 min).
-
MS Transfer Line: 250°C
2. Headspace Parameters:
-
Vial Equilibration Temperature: 80°C
-
Vial Equilibration Time: 20 min
-
Pressurization Time: 1.0 min
-
Loop Fill Time: 0.5 min
-
Injection Time: 1.0 min
3. Sample Preparation:
-
Accurately weigh approximately 100 mg of the reference standard into a 20 mL headspace vial.
-
Add 5.0 mL of Dimethyl sulfoxide (DMSO). Crimp cap immediately.
4. Analysis:
-
Analyze the sample against a standard containing known amounts of expected process solvents (e.g., acetone, dichloromethane, toluene, etc.) to quantify any detected peaks. The MS detector will be used to confirm the identity of any detected peaks by library matching.
Rationale (E-E-A-T): DMSO is selected as the diluent due to its high boiling point and ability to dissolve a wide range of organic compounds, ensuring efficient extraction of residual solvents into the headspace.[14] The G43 column phase is a standard choice for residual solvent analysis as it provides good resolution for a broad range of common solvents.[19] Using an MS detector provides an extra layer of certainty; it not only quantifies but also positively identifies any volatile impurities, which is critical for assessing the toxicological risk as per ICH Q3C.[13]
Conclusion
The qualification of an analytical reference standard is a foundational activity in pharmaceutical science that demands rigor, precision, and a scientifically sound, multi-faceted approach. As demonstrated, relying solely on a supplier's label is insufficient for critical applications. Through a systematic workflow combining NMR, HRMS, HPLC, GC-MS, and TGA, it is possible to build a comprehensive profile of a candidate standard, confirm its identity, and assign a defensible potency value.
The comparative analysis between "Standard A" and "Standard B" clearly illustrates the profound difference in quality between a true, qualified primary reference standard and a bulk-grade chemical. Only Standard A, with its high purity (99.85%) and low levels of impurities, is fit for the purpose of serving as the benchmark for quality control and regulatory submissions. Investing the time and resources to properly qualify a reference standard for this compound is not merely a matter of good practice; it is an essential requirement for ensuring the integrity of the entire drug development process.
References
- 1. chemimpex.com [chemimpex.com]
- 2. liberty360.ca [liberty360.ca]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. usp.org [usp.org]
- 6. pharmtech.com [pharmtech.com]
- 7. veeprho.com [veeprho.com]
- 8. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ijcpa.in [ijcpa.in]
- 11. researchgate.net [researchgate.net]
- 12. bioglobax.com [bioglobax.com]
- 13. shimadzu.com [shimadzu.com]
- 14. rroij.com [rroij.com]
- 15. Chromatography [usp.org]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 17. researchgate.net [researchgate.net]
- 18. orientjchem.org [orientjchem.org]
- 19. gcms.cz [gcms.cz]
A Senior Application Scientist's Guide to Comparative Kinase Selectivity Profiling of Pyrazole Inhibitors
Introduction: The Quest for Kinase Specificity
In the intricate landscape of cellular signaling, protein kinases stand as master regulators, orchestrating a vast array of processes from cell proliferation and differentiation to survival and apoptosis. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most intensively pursued drug target classes. However, the human kinome comprises over 500 members, many of which share significant structural homology, particularly within the ATP-binding pocket. This presents a formidable challenge in drug discovery: designing inhibitors that are not only potent against their intended target but also highly selective, thereby minimizing off-target effects that can lead to toxicity or unforeseen biological consequences.
This guide provides a comparative analysis of key methodologies for profiling the selectivity of kinase inhibitors, with a specific focus on the pyrazole scaffold—a privileged structure in medicinal chemistry renowned for its versatility in targeting the kinase ATP-binding site.[1] We will dissect the causality behind experimental choices, compare cell-free and cell-based approaches, and provide field-proven protocols to empower researchers in making informed decisions for their drug development programs.
The Pyrazole Scaffold: A Privileged Hinge-Binder
The pyrazole ring system is a cornerstone in the design of kinase inhibitors.[1] Its nitrogen atoms are adept at forming critical hydrogen bonds with the "hinge region" of the kinase active site, a conserved backbone segment that connects the N- and C-terminal lobes of the enzyme. This interaction effectively anchors the inhibitor in the ATP-binding pocket. The true power of the pyrazole scaffold lies in the ability to modify substituents at various positions on the ring, enabling chemists to fine-tune the inhibitor's steric and electronic properties.[2][3][4] This allows for the optimization of potency and, crucially, selectivity by exploiting subtle differences in the topology of ATP-binding sites across the kinome.[5][6]
Throughout this guide, we will refer to well-characterized pyrazole-containing inhibitors to illustrate the data and insights generated by different profiling techniques:
-
NVP-TAE684: A highly potent and selective inhibitor of Anaplastic Lymphoma Kinase (ALK).[7][8][9]
-
AT9283: A multi-targeted inhibitor primarily targeting Aurora kinases A and B, but also JAK2 and Abl.[10][11][12]
Comparative Analysis of Selectivity Profiling Platforms
A comprehensive understanding of a pyrazole inhibitor's selectivity profile requires an integrated, multi-platform approach. No single assay can capture the full picture. We will compare the two primary categories of assays: biochemical (cell-free) and cellular (cell-based).
Biochemical Profiling: A High-Throughput View of Intrinsic Affinity
Biochemical assays measure the direct interaction between an inhibitor and a panel of purified, recombinant kinases in a controlled, cell-free environment. They are indispensable for initial large-scale screening and for understanding the intrinsic thermodynamic affinity of a compound for its targets.
Featured Technology: KINOMEscan® (Competition Binding Assay)
The KINOMEscan® platform is an industry-standard method that quantifies inhibitor binding through a competition-based assay.[13][14]
Principle of the Assay: The assay consists of three core components: a DNA-tagged kinase, a ligand immobilized on a solid support (e.g., beads), and the test inhibitor.[15] The pyrazole inhibitor competes with the immobilized ligand for binding to the kinase's active site. The amount of kinase captured on the solid support is inversely proportional to the inhibitor's binding affinity. This captured kinase is then quantified using a highly sensitive qPCR readout of the DNA tag.[15]
Key Advantage - Measuring Kd: A critical feature of this ATP-independent assay is that it yields a true thermodynamic dissociation constant (Kd), rather than an IC₅₀ value.[13][15] An IC₅₀ is dependent on the concentration of ATP used in an enzymatic assay, making cross-kinase comparisons complex. The Kd, however, is a direct measure of binding affinity, enabling robust structure-activity relationship (SAR) analysis and a more accurate comparison of inhibitor potency across the entire kinome.[15]
Data Presentation: Pyrazole Inhibitor Selectivity Profile
The output is typically visualized as a "TREEspot" diagram or presented in a table ranking kinases by affinity.
| Kinase Target | Kd (nM) for NVP-TAE684 (Hypothetical) | Kd (nM) for AT9283 (Hypothetical) |
| ALK | < 1 | 50 |
| Aurora A | > 10,000 | 3 |
| Aurora B | > 10,000 | 3 |
| JAK2 | > 10,000 | 1.2 |
| Abl (T315I) | > 10,000 | 4 |
| InsR | 80 | > 10,000 |
| SRC | > 10,000 | > 1,000 |
| LCK | > 10,000 | > 1,000 |
This table illustrates how a Kd-based screen can clearly distinguish the highly selective profile of NVP-TAE684 from the multi-targeted profile of AT9283.
Cellular Profiling: Validating Target Engagement in a Physiological Context
While biochemical assays are powerful, they lack the complexities of a living cell, such as membrane permeability, intracellular ATP concentrations, efflux pumps, and protein-protein interactions.[16] Cellular assays are therefore essential to confirm that an inhibitor reaches and binds to its intended target in a more physiologically relevant environment.
Featured Technology: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a groundbreaking method for verifying target engagement in intact cells and tissues.[17][18][19]
Principle of the Assay: The fundamental principle is that the binding of a ligand (our pyrazole inhibitor) to its target protein confers thermal stability.[20] When heated, proteins denature and aggregate, becoming insoluble. A protein bound to an inhibitor will be more resistant to this heat-induced denaturation and will remain soluble at higher temperatures compared to its unbound state.[19][20]
Workflow:
-
Treatment: Intact cells are treated with the pyrazole inhibitor or a vehicle control.
-
Heating: The cell suspensions are heated across a temperature gradient.
-
Lysis & Separation: Cells are lysed, and the insoluble (aggregated) proteins are separated from the soluble fraction by centrifugation.
-
Detection: The amount of soluble target protein remaining at each temperature is quantified, typically by Western Blot, ELISA, or mass spectrometry.[21]
The result is a "melting curve," and a shift in this curve to the right indicates target stabilization and therefore, engagement.[20] This can be further used to generate isothermal dose-response curves to determine cellular potency.[21]
Data Presentation: Confirming On- and Off-Target Engagement
Let's imagine our KINOMEscan® data suggested AT9283 might engage an unintended off-target, Kinase X, at high concentrations. CETSA can validate this.
| Treatment | Target Protein | Aggregation Temp (Tagg) | Thermal Shift (ΔTagg) | Conclusion |
| Vehicle (DMSO) | Aurora B | 48°C | - | Baseline |
| 100 nM AT9283 | Aurora B | 54°C | +6°C | Strong On-Target Engagement |
| Vehicle (DMSO) | Kinase X | 51°C | - | Baseline |
| 1 µM AT9283 | Kinase X | 53°C | +2°C | Off-Target Engagement at High Conc. |
This data confirms that AT9283 engages its primary target, Aurora B, potently in cells. It also validates the biochemical finding that a higher concentration is required to engage the off-target Kinase X, providing crucial information for dose selection in further studies.
Functional Cellular Assays: Linking Engagement to Biological Outcome
Confirming that an inhibitor binds its target is critical, but the ultimate goal is to modulate its function. Functional cellular assays measure the downstream consequences of kinase inhibition, providing a direct link between target engagement and a biological response.
Featured Technology: Phosphorylation-Specific Western Blot
The most direct functional output of a kinase is the phosphorylation of its substrates. Measuring the phosphorylation status of a known downstream substrate is a gold-standard method for confirming an inhibitor's functional potency.
Principle of the Assay: Cells are treated with the inhibitor, and the phosphorylation of a specific substrate of the target kinase is measured. For NVP-TAE684, a selective ALK inhibitor, one would measure the phosphorylation of ALK itself (autophosphorylation) and its key downstream effectors like STAT3.[9] A potent and selective inhibitor should reduce substrate phosphorylation in a dose-dependent manner.
Data Interpretation: A Western blot would show a dose-dependent decrease in the signal for phosphorylated STAT3 (p-STAT3) in cells treated with NVP-TAE684, while the total STAT3 levels remain unchanged. This provides direct evidence of functional target inhibition in a cellular context.
Synthesizing the Data: A Unified Strategy
These profiling methods are not mutually exclusive; they are complementary components of a robust characterization cascade. The causality behind the workflow is paramount: move from broad and high-throughput to specific and physiologically relevant.
A Phased Approach to Profiling "Inhibitor X":
-
Phase 1 (Discovery & SAR): Use a broad biochemical screen like KINOMEscan® with over 450 kinases to identify primary targets and establish the initial selectivity profile of Inhibitor X. The quantitative Kd data is ideal for driving medicinal chemistry efforts to improve selectivity.[13][22]
-
Phase 2 (Validation): Select the primary target(s) and a handful of the most potent off-targets identified in Phase 1. Use CETSA® to confirm that Inhibitor X engages these targets in intact cells, providing critical validation that the compound is cell-permeable and can find its target in a complex environment.[18][20]
-
Phase 3 (Functional Confirmation): For the primary cellular target, develop a functional assay (e.g., a phospho-substrate Western blot) to determine the inhibitor's cellular potency (IC₅₀) and confirm that target engagement translates into the desired biological modulation. This step directly connects the inhibitor to a measurable cellular outcome.[23]
Comparative Summary of Profiling Platforms
| Feature | Biochemical Assay (e.g., KINOMEscan®) | Target Engagement Assay (e.g., CETSA®) | Functional Cellular Assay (e.g., Western Blot) |
| Principle | Competition binding with purified enzyme | Ligand-induced thermal stabilization | Measures downstream biological effect |
| Environment | Cell-free, recombinant protein | Intact cells or cell lysate | Intact cells |
| Primary Output | Dissociation Constant (Kd) | Thermal Shift (ΔTagg), ITDRF | Cellular Potency (IC₅₀), Substrate Modulation |
| Throughput | Very High (450+ kinases) | Medium to Low | Low to Medium |
| Key Strength | Broadest view of kinome-wide selectivity; quantitative affinity | Confirms target binding in a physiological context | Confirms functional activity and links target to pathway |
| Key Limitation | Lacks cellular context | Lower throughput; may miss weak binders | Indirect; requires known downstream biomarker |
Experimental Protocols
Protocol 1: Universal In Vitro Kinase Assay (TR-FRET based)
This protocol describes a common fluorescence-based method for determining inhibitor IC₅₀ values.[24]
-
Reagent Preparation:
-
Prepare Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Prepare a 2X solution of the target kinase in Assay Buffer.
-
Prepare a 2X solution of the biotinylated peptide substrate and ATP in Assay Buffer. The ATP concentration should be at or near the Km for the specific kinase.
-
Serially dilute the pyrazole inhibitor in DMSO, then dilute into Assay Buffer to create 10X final concentrations.
-
-
Assay Plate Setup (384-well):
-
Add 2 µL of 10X inhibitor solution to the appropriate wells. Add 2 µL of Assay Buffer with equivalent DMSO for positive and negative controls.
-
Add 8 µL of 2X Kinase solution to all wells except negative controls (add 8 µL Assay Buffer instead).
-
Incubate for 15 minutes at room temperature to allow inhibitor-enzyme binding.
-
-
Kinase Reaction:
-
Add 10 µL of 2X Substrate/ATP solution to all wells to start the reaction.
-
Incubate for 60-120 minutes at 30°C.
-
-
Detection:
-
Add 10 µL of Stop/Detection Mix (Assay Buffer containing EDTA to stop the reaction, a Terbium-labeled anti-phospho-antibody, and Streptavidin-XL665).
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader.
-
Calculate the ratio of acceptor (665 nm) to donor (620 nm) fluorescence.
-
Plot the signal versus inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀.
-
Protocol 2: CETSA® with Western Blot Readout
This protocol is adapted from standard CETSA® procedures.[21]
-
Cell Culture and Treatment:
-
Culture cells to ~80% confluency.
-
Harvest cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail to a concentration of ~10⁷ cells/mL.
-
Aliquot 100 µL of cell suspension into PCR tubes. Treat with the pyrazole inhibitor or vehicle (DMSO) at the desired final concentration. Incubate at 37°C for 1 hour.
-
-
Thermal Challenge:
-
Place the PCR tubes in a thermal cycler with a heated lid.
-
Apply a temperature gradient for 3 minutes (e.g., from 40°C to 64°C in 2°C increments). Include a 37°C control.
-
Immediately cool the samples on ice for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Clarify the lysates by centrifugation at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Sample Preparation and Analysis:
-
Carefully transfer the supernatant (soluble fraction) to new tubes.
-
Determine the protein concentration of each sample using a BCA assay and normalize all samples to the same concentration.
-
Add Laemmli sample buffer, boil, and resolve the proteins via SDS-PAGE.
-
Transfer proteins to a nitrocellulose membrane and perform a standard Western blot using a primary antibody specific for the target protein.
-
Image the blot and perform densitometry analysis to quantify the amount of soluble protein at each temperature. Plot the relative amount of soluble protein vs. temperature to generate melting curves.
-
Conclusion and Future Directions
The comprehensive selectivity profiling of pyrazole kinase inhibitors is not a single experiment but a strategic, multi-layered investigation. It begins with a broad, unbiased biochemical screen to map the landscape of potential interactions and guide medicinal chemistry. It then progresses to cell-based target engagement assays like CETSA® to confirm that the inhibitor binds its intended targets in a complex physiological milieu. Finally, functional assays provide the crucial link between target binding and the desired biological outcome.
By integrating these orthogonal approaches, researchers can build a high-confidence, self-validating dataset that provides a deep understanding of an inhibitor's mechanism of action. This rigorous, evidence-based approach is fundamental to selecting candidate molecules with the highest probability of success in preclinical and clinical development, ultimately leading to safer and more effective targeted therapies. The continued evolution of technologies, such as real-time CETSA (RT-CETSA), promises even greater throughput and sensitivity, further enhancing our ability to dissect the intricate selectivity profiles of the next generation of kinase inhibitors.[17][19][25]
References
- 1. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of NVP-TAE684, a potent, selective, and efficacious inhibitor of NPM-ALK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. massivebio.com [massivebio.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. apexbt.com [apexbt.com]
- 13. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. chayon.co.kr [chayon.co.kr]
- 16. biorxiv.org [biorxiv.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 19. biorxiv.org [biorxiv.org]
- 20. tandfonline.com [tandfonline.com]
- 21. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 23. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Mastering the Safe Handling of 4-(4-Bromo-1H-pyrazol-3-YL)pyridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. The compound 4-(4-Bromo-1H-pyrazol-3-YL)pyridine is a valuable intermediate in the synthesis of novel therapeutic agents, particularly in the development of drugs targeting neurological disorders.[1][2] Its unique structure, combining a pyridine ring with a brominated pyrazole, also lends itself to applications in agricultural chemistry and material science.[1][2] However, its chemical properties necessitate a comprehensive understanding of safe handling and disposal protocols. This guide provides essential, immediate safety and logistical information to ensure the well-being of laboratory personnel and the integrity of your research.
Hazard Identification and Risk Assessment: Understanding the Compound
Before any handling, a thorough understanding of the hazards associated with this compound is crucial. The primary risks associated with this compound are:
-
Skin Irritation: Causes skin irritation (Hazard statement H315).[3]
-
Serious Eye Irritation: Causes serious eye irritation (Hazard statement H319).[3]
-
Respiratory Irritation: May cause respiratory irritation (Hazard statement H335).[3]
The signal word for this chemical is "Warning".[3] While no specific data on carcinogenicity is available for this compound, it is prudent to handle it with the care afforded to all novel chemical entities. The related compound, pyridine, is a suspected human carcinogen and is toxic to multiple organ systems.[4]
Key Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 166196-54-9 | [3] |
| Molecular Formula | C8H6BrN3 | [5] |
| Appearance | Off-white powder | [1] |
| Purity | 95% | [3] |
This table summarizes key identification and property information for this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of Personal Protective Equipment is non-negotiable when handling this compound. The following PPE is mandatory:
-
Eye and Face Protection: Wear chemical splash goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6]
-
Skin Protection:
-
Gloves: Wear protective gloves.[3][7] Given the nature of pyridine derivatives, nitrile or neoprene gloves are recommended over latex.[8] Always check the manufacturer's glove compatibility chart for the specific chemical.
-
Lab Coat: A fully-buttoned lab coat is required to protect from skin contact.[4]
-
-
Respiratory Protection: Use only in a well-ventilated area or outdoors.[3][9] If engineering controls are insufficient to maintain airborne concentrations below exposure limits, wear a NIOSH-approved respirator.[4]
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is critical to minimize exposure and prevent accidents.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[3][8] A properly functioning certified laboratory chemical fume hood is essential.[4]
-
Safety Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible, within fifty feet and ten seconds of the work area.[4][6]
Handling Procedures:
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[3]
-
Avoid Inhalation: Do not breathe dust, fumes, gas, mist, vapors, or spray.[3][7]
-
Prevent Dust Formation: Minimize the generation of dust during handling.[6]
-
Hygiene: Wash hands thoroughly after handling and before breaks.[3] Do not eat, drink, or smoke in the laboratory.[7][8]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][4]
-
Keep away from incompatible substances such as strong oxidizing agents.[3]
-
Store away from sources of ignition.[8]
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, immediate and appropriate action is crucial.
First Aid Measures:
-
General Advice: Immediately remove any contaminated clothing.[3] If you feel unwell, seek medical advice and show the safety data sheet to the physician.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[3]
-
Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][8] If skin irritation occurs, get medical advice.[3]
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes, removing contact lenses if present and easy to do.[3][8] If eye irritation persists, seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[10]
Accidental Release Measures:
For a small spill that can be cleaned up in under 10 minutes by trained personnel:
-
Evacuate: Evacuate non-essential personnel from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material like dry sand or earth to contain the spill.[7]
-
Collect: Sweep or shovel the material into a suitable, labeled container for disposal.[6][10]
-
Clean: Clean the spill area thoroughly.
-
PPE: Wear appropriate PPE during cleanup, including respiratory protection if necessary.[4]
Disposal Plan: Responsible Waste Management
Proper disposal of this compound and its containers is an essential part of the laboratory workflow to ensure environmental safety.
-
Waste Collection: Collect waste in a sealed, airtight, and compatible container.[4]
-
Labeling: Clearly label the waste container with the contents and associated hazards.
-
Disposal: Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations.[3] Do not release into the environment.[10]
Conclusion
The responsible use of this compound in research and development is contingent upon a robust safety culture. By understanding the hazards, diligently using personal protective equipment, adhering to safe handling and storage protocols, and being prepared for emergencies, we can mitigate the risks associated with this valuable compound. This proactive approach to safety not only protects laboratory personnel but also ensures the continued advancement of scientific discovery.
References
- 1. chemimpex.com [chemimpex.com]
- 2. liberty360.ca [liberty360.ca]
- 3. aksci.com [aksci.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. PubChemLite - 4-(4-bromo-1h-pyrazol-1-yl)pyridine (C8H6BrN3) [pubchemlite.lcsb.uni.lu]
- 6. fishersci.com [fishersci.com]
- 7. kishida.co.jp [kishida.co.jp]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. cn.canbipharm.com [cn.canbipharm.com]
- 10. fishersci.se [fishersci.se]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
